molecular formula C3H5NS2 B133348 2-Mercaptothiazoline CAS No. 96-53-7

2-Mercaptothiazoline

Cat. No.: B133348
CAS No.: 96-53-7
M. Wt: 119.21 g/mol
InChI Key: WGJCBBASTRWVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptothiazoline, also known as this compound, is a useful research compound. Its molecular formula is C3H5NS2 and its molecular weight is 119.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJCBBASTRWVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059133
Record name 2-Thiazolidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder with a stench; [Alfa Aesar MSDS]
Record name 2-Mercaptothiazoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19633
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

96-53-7, 25377-76-8
Record name 2-Thiazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptothiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazoline-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptothiazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazolidinethione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Thiazolidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydrothiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIAZOLIDINETHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPA7Y8938Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Thione-Thiol Tautomerism of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptothiazoline (also known as 1,3-thiazolidine-2-thione) is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical reactivity and presence in various biologically active molecules. A key feature of this compound is its existence as a dynamic equilibrium of two tautomeric forms: the thione form and the thiol form. The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, hydrogen bonding capabilities, and metal-chelating abilities, which can profoundly influence their biological activity, pharmacokinetic profile, and formulation characteristics. This technical guide provides a comprehensive overview of the thione-thiol tautomerism of this compound, presenting quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers in the field.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct isomers: the thione form (1,3-thiazolidine-2-thione) and the thiol form (2-thiazoline-2-thiol).

Figure 1: Tautomeric equilibrium between the thione and thiol forms of this compound.

Generally, the thione form is the more stable and therefore predominant tautomer in most environments, including the solid state and in aqueous solution.[1][2] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the five-membered ring system compared to the C=N double bond in the thiol form. The polarity of the solvent plays a significant role in shifting this equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentration of the thiol form to the thione form (KT = [Thiol]/[Thione]). While specific quantitative data for this compound across a range of solvents is scarce in the literature, computational studies on analogous thione-thiol systems provide insights into the relative stabilities.

Table 1: Calculated Relative Energies of Thione vs. Thiol Tautomers for a Related Benzothiazole System

TautomerCalculation MethodBasis SetRelative Energy (kcal/mol)Reference
ThioneB3LYP6-31G(d)0.00[3]
ThiolB3LYP6-31G(d)+4.79[3]

Note: This data is for the related compound 2-mercaptobenzothiazole (B37678) and serves as an illustrative example. The energy difference indicates the higher stability of the thione form.

The solvent polarity is a critical factor influencing the tautomeric equilibrium. Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium further towards the thione form.[4]

Experimental Protocols for Studying Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[1] By comparing the integration of signals corresponding to each tautomer, the equilibrium constant can be determined.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration. A typical D1 of 10-30 seconds is recommended.

    • For ¹³C NMR, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. A longer relaxation delay is also necessary.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully phase the spectra and perform baseline correction.

    • Identify the characteristic signals for both the thione and thiol tautomers. Although specific shifts for this compound are not widely reported in a comparative manner, general regions can be anticipated based on related structures.

      • ¹H NMR: The N-H proton of the thione form is expected to be a broad singlet, while the S-H proton of the thiol form will also be a singlet, likely at a different chemical shift. The methylene (B1212753) protons (-CH₂-CH₂-) will show distinct shifts and coupling patterns for each tautomer.

      • ¹³C NMR: The most significant difference is expected for the C=S carbon of the thione form (typically δ > 180 ppm) and the C-S-H carbon of the thiol form (typically δ < 170 ppm).

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the mole fraction (χ) of each tautomer:

      • χThione = (IntegralThione / nThione) / [(IntegralThione / nThione) + (IntegralThiol / nThiol)]

      • χThiol = (IntegralThiol / nThiol) / [(IntegralThione / nThione) + (IntegralThiol / nThiol)] (where n is the number of protons giving rise to the integrated signal).

    • Calculate the equilibrium constant: KT = χThiol / χThione.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Process Spectra (Phasing, Baseline Correction) D->E F Identify and Assign Tautomer Signals E->F G Integrate Characteristic Signals F->G H Calculate Mole Fractions and K_T G->H

Figure 2: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to qualitatively and, in some cases, quantitatively assess the tautomeric equilibrium. The thione and thiol forms have different chromophores and will exhibit distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, acetonitrile, water).

    • Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • UV-Vis Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a blank to record the baseline.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for each tautomer. Based on analogous systems, the thione form is expected to have a λmax at a longer wavelength (often > 300 nm) corresponding to the n→π* transition of the C=S group, while the thiol form will have a λmax at a shorter wavelength (< 300 nm) due to π→π* transitions.

    • For quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required. These can be determined experimentally using "locked" derivatives (e.g., N-methyl-1,3-thiazolidine-2-thione and 2-(methylthio)-2-thiazoline) or estimated from computational calculations.

    • The ratio of the tautomers can be estimated by deconvolution of the overlapping absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for Thione and Thiol Tautomers

TautomerChromophoreExpected λmax RangeTransition Type
ThioneC=S> 300 nmn→π
ThiolC=N< 300 nmπ→π
Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can provide insights into the relative energies, geometries, and spectroscopic properties of the tautomers.

Protocol for DFT Calculations:

  • Structure Optimization:

    • Build the 3D structures of both the thione and thiol tautomers.

    • Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents.

  • Energy Calculation:

    • Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

    • Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in different solvents.

  • Spectroscopic Prediction:

    • Calculate the theoretical ¹H and ¹³C NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for both tautomers to aid in the interpretation of experimental data.

DFT_Workflow cluster_build Model Building cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Build 3D Structures of Thione and Thiol Tautomers B Geometry Optimization (DFT with Solvent Model) A->B C Frequency Calculation (Thermodynamic Data) B->C D Spectroscopic Prediction (NMR, UV-Vis) B->D E Calculate Relative Gibbs Free Energy (ΔG) C->E F Compare Calculated and Experimental Spectra D->F

Figure 3: Workflow for computational analysis of tautomerism using DFT.

Implications for Drug Development

The tautomeric state of this compound and its derivatives can have significant consequences in a pharmaceutical context:

  • Target Binding: The thione and thiol forms present different hydrogen bond donor/acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.

  • Physicochemical Properties: Tautomerism affects key drug-like properties such as pKa, lipophilicity (logP), solubility, and membrane permeability, all of which are critical for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Chemical Stability and Formulation: Understanding the predominant tautomer and the factors that influence the equilibrium is essential for designing stable drug formulations and for developing robust synthetic routes.

Conclusion

The thione-thiol tautomerism of this compound is a fundamental aspect of its chemistry with important implications for its application in drug discovery and development. While the thione form is generally favored, the equilibrium is sensitive to the surrounding environment, particularly the solvent. A combined approach of high-resolution NMR spectroscopy, UV-Vis analysis, and computational chemistry provides a powerful strategy for the detailed characterization and quantification of this tautomeric system. A thorough understanding of the tautomeric behavior is paramount for the rational design and optimization of drug candidates incorporating the this compound scaffold.

References

2-Mercaptothiazoline CAS number 96-53-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Mercaptothiazoline (CAS 96-53-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 96-53-7), a versatile heterocyclic compound. It details its chemical and physical properties, spectroscopic data, applications, relevant experimental protocols, and known biological activities. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Core Properties and Identifiers

This compound, also known as 2-Thiazoline-2-thiol, is a crystalline solid at room temperature.[1] It exists in a tautomeric equilibrium between the thione and thiol forms, a crucial aspect of its reactivity.[2]

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. It is generally stable under normal conditions but should be stored away from strong oxidizing agents and bases.[3]

PropertyValueCitations
Appearance White to beige/yellowish fine crystalline powder or needles.[3][4][5][6]
Odor Pungent, sulfurous/mercaptan-like.[1][3]
Melting Point 100 - 107 °C[4][5][6][7]
Boiling Point 188.9 °C at 760 mmHg[6][8]
Density ~1.38 g/cm³[6]
Water Solubility Soluble in hot water; slightly soluble in cold water.[3][8][9]
Organic Solvent Solubility Soluble in ethanol, acetone, chloroform, and methanol.[3][9]
pKa 13.01 ± 0.20 (Predicted)[3]
pH 6-7 (10g/l, H₂O, 20℃)[3][10]
Chemical Identifiers
IdentifierValueCitations
CAS Number 96-53-7[5][7][10]
Molecular Formula C₃H₅NS₂[5][11]
Molecular Weight 119.21 g/mol [10][11]
IUPAC Name 1,3-thiazolidine-2-thione[11][12]
Synonyms 2-Thiazoline-2-thiol, 2-Thiothiazolidone[3][5][7][11]
InChI InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)[4][11]
InChIKey WGJCBBASTRWVJL-UHFFFAOYSA-N[4][11]
SMILES C1CSC(=S)N1[4][11]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Representative data are provided below.

Spectrum TypeKey Data / ObservationsCitations
¹H NMR (90 MHz, CDCl₃): Signals corresponding to two methylene (B1212753) (-CH₂-) groups are expected.[1][4]
¹³C NMR (CDCl₃): Signals expected for two methylene carbons and one thiocarbonyl (C=S) carbon (~200 ppm).[1][5]
IR (KBr Disc): Characteristic peaks for N-H stretching, C-H stretching, and C=S (thione) stretching are observed.[1][9]
Mass Spec (Electron Ionization): Molecular ion peak (M⁺) at m/z = 119.[11][13]

Applications

This compound is a versatile intermediate and additive used across various industries due to its unique chemical functionalities.[5] Its applications range from industrial processes like electroplating and corrosion inhibition to the synthesis of high-value pharmaceutical and agricultural chemicals.[3][6][14]

G cluster_industrial Industrial Applications cluster_synthesis Synthesis Intermediate cluster_research Research & Analytical MT This compound (CAS 96-53-7) Corrosion Corrosion Inhibitor (Oil & Gas, Water Treatment) MT->Corrosion Forms protective film Rubber Rubber Vulcanization Accelerator MT->Rubber Improves durability Electroplating Brightening & Leveling Agent (Acidic Copper Plating) MT->Electroplating Enhances finish Pharma Pharmaceuticals (Antithyroid Agents, Antibiotics) MT->Pharma Key building block Agro Agrochemicals (Pesticides, Fungicides) MT->Agro Precursor for active ingredients Analytical Reagent for Metal Ion Detection MT->Analytical Forms metal complexes Bioactive Bioactive Compounds (Antimicrobial, Anticancer) MT->Bioactive Scaffold for drug discovery

Figure 1: Key application areas of this compound.

Experimental Protocols

Synthesis Protocol (from Ethanolamine)

This protocol is based on the reaction of ethanolamine (B43304) with excess carbon disulfide in a closed vessel under pressure, which has been shown to produce high yields.[15]

Materials:

  • Ethanolamine (1.0 mole)

  • Carbon disulfide (CS₂) (2.0 - 2.5 moles)

  • Pressure vessel or autoclave

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

  • Hydrochloric acid (HCl) solution (e.g., 5 M)

Procedure:

  • Reaction Setup: Carefully charge the pressure vessel with ethanolamine (1.0 mole) and carbon disulfide (2.0 moles). Caution: This reaction is exothermic and generates pressure. CS₂ is highly flammable and toxic. Work in a well-ventilated fume hood.

  • Heating: Seal the vessel and heat the mixture to 100 °C for 6 hours. The pressure will naturally increase.

  • Cooling & Isolation: After the reaction period, cool the vessel to room temperature before carefully venting and opening.

  • Purification (Acid-Base Extraction): a. Transfer the crude product mixture to a large beaker. b. Slowly add 5 M NaOH solution with stirring until the solid product is completely dissolved, forming the sodium salt. c. Filter the solution to remove any insoluble impurities. d. Cool the filtrate in an ice bath and slowly add 5 M HCl with constant stirring to re-precipitate the this compound. e. Continue adding acid until the solution is acidic to litmus (B1172312) paper.

  • Final Product: Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. A yield of approximately 95% can be expected.[15]

Purification Protocol (Recrystallization)

This protocol is for purifying crude this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water and heat with stirring until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Needle-like crystals should form.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

G A Reactants: Ethanolamine + Carbon Disulfide B Heat in Pressure Vessel (100°C, 6h) A->B C Crude Product Mixture B->C D Dissolve in aq. NaOH C->D Base Extraction E Aqueous Sodium Salt Solution D->E F Precipitate with aq. HCl E->F Acidification G Crude this compound (Solid) F->G H Recrystallize from Hot Water G->H Purification I Pure Crystalline Product H->I

Figure 2: Workflow for the synthesis and purification of this compound.
Analytical Protocol (Representative HPLC Method)

While specific methods for this compound are not widely published, a standard reverse-phase HPLC method can be adapted for its analysis based on protocols for similar compounds.[3][16][17]

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.

  • Flow rate: 1.0 mL/min

Detection:

  • UV detection at 240 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10-20 µL of the standard and sample solutions. Quantify the amount of this compound by comparing the peak area to the calibration curve.

Biological Activity & Mechanism of Action

This compound and its derivatives exhibit notable biological activities, making them of interest to drug development professionals.

Antithyroid Activity

This compound is classified as an antithyroid agent, known to reduce thyroid hormone levels.[4][18] Like other thionamide drugs, its primary mechanism is believed to be the inhibition of thyroid peroxidase (TPO).[12] TPO is the key enzyme in the synthesis of thyroid hormones (T4 and T3). By acting as a competitive substrate for TPO, this compound prevents the iodination of tyrosine residues on the thyroglobulin protein, thereby blocking the production of active thyroid hormones.[12][19]

G Iodide Iodide (I⁻) in bloodstream FollicularCell Thyroid Follicular Cell Iodide->FollicularCell Uptake TPO Thyroid Peroxidase (TPO) FollicularCell->TPO Iodine Reactive Iodine (I⁰) TPO->Iodine Oxidation of I⁻ MIT_DIT MIT & DIT (Mono/Di-iodotyrosine) Iodine->MIT_DIT Iodination of Thyroglobulin Tyrosine residues on Thyroglobulin Hormones Thyroid Hormones (T3, T4) MIT_DIT->Hormones Coupling Reaction MT This compound MT->TPO Inhibition

Figure 3: Proposed mechanism of antithyroid action via TPO inhibition.
Enzyme Inhibition

Studies have demonstrated that this compound can directly interact with and inhibit enzymes. A notable example is its effect on catalase (CAT), a crucial antioxidant enzyme. Research using spectroscopic techniques showed that it causes fluorescence quenching in CAT through a static mechanism, indicating the formation of a stable complex.[2] This binding occurs near the enzyme's active site, leading to a significant reduction in its activity.[2] This highlights a potential mechanism for its toxicity at a molecular level.

Other Bioactivities

Derivatives and metal complexes of this compound have shown a range of other biological effects. For instance, certain thiazoline (B8809763) derivatives exhibit antimicrobial activity, and a ruthenium(II) complex containing a this compound ligand was found to induce apoptosis in melanoma cells, suggesting potential applications in oncology.[20][21]

Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling.[2][3]

Safety AspectInformationCitations
Acute Toxicity LD50 (Oral, Rat): 300 mg/kg. Toxic if swallowed (H301).[1][2][20]
Irritation May cause eye, skin, and respiratory tract irritation.[2][3]
Handling Use in a well-ventilated area or chemical fume hood. Wear protective gloves, safety goggles, and lab coat.[3]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Store below +30°C.[3][4][6]
Incompatibilities Strong oxidizing agents, strong bases.[3]
Decomposition When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[3]
First Aid (Eyes) Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
First Aid (Skin) Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]
First Aid (Ingestion) Do NOT induce vomiting. Wash mouth with water and seek immediate medical attention.[3]

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptothiazoline (2-MT), also known as 2-Thiazoline-2-thiol, is a heterocyclic organic compound featuring a thiazoline (B8809763) ring substituted with a mercapto group.[1][2][3] Its unique chemical functionalities make it a versatile building block and intermediate in numerous industrial and research applications.[1] This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to elucidate the key processes involved. This document is intended to serve as a core resource for professionals in chemical synthesis and drug development.

Introduction

This compound (CAS No. 96-53-7) is a white to off-white crystalline solid with the molecular formula C₃H₅NS₂.[1][2] The compound is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and antithyroid agents.[1][2][4] It is also instrumental in the highly selective chiral synthesis of β-lactam antibiotics like penam (B1241934) and carbapenam.[2][4] Beyond pharmaceuticals, its applications extend to the rubber industry as a vulcanization accelerator, in agriculture for formulating pesticides, and in analytical chemistry as a reagent for detecting metal ions.[1][2] Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for researchers and developers.

Synthesis of this compound

The most common and high-yield synthesis of this compound involves the reaction of an ethanolamine (B43304) derivative with carbon disulfide. A prevalent method detailed in patent literature involves heating ethanolamine and carbon disulfide in a closed vessel under pressure.[5] This reaction proceeds without a solvent and in the absence of an alkali to produce high yields of this compound.[5]

Proposed Reaction Mechanism

The reaction is proposed to proceed via the formation of a dithiocarbamate (B8719985) intermediate. The ethanolamine first reacts with carbon disulfide, followed by an intramolecular cyclization and dehydration to yield the final this compound product.

References

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of 2-Mercaptothiazoline (2-MT) as a corrosion inhibitor, primarily for steel in acidic environments. 2-MT demonstrates high inhibition efficiency by adsorbing onto the metal surface to form a protective barrier. This process involves a combination of physical and chemical interactions, effectively retarding both anodic and cathodic corrosion reactions. This document synthesizes findings from electrochemical studies, surface analysis, and theoretical calculations to offer a detailed understanding of its inhibitive properties. It is intended for researchers and scientists in the fields of materials science, electrochemistry, and corrosion engineering.

Core Inhibition Mechanism

The primary mechanism by which this compound (2-MT) inhibits corrosion is through its adsorption onto the metal surface, creating a protective film that isolates the metal from the corrosive medium[1]. This inhibitive action is a multi-faceted process involving the molecular structure of 2-MT, the nature of the metal surface, and the characteristics of the corrosive environment.

  • Adsorption and Protective Film Formation: 2-MT molecules adhere to the metal surface, blocking the active sites where corrosion reactions would typically occur[1][2]. This forms a barrier that prevents corrosive species (like H+ and Cl- ions in acidic media) from reaching the metal and also hinders the displacement of water molecules from the surface[1]. The stability of this film is crucial for long-term protection, and studies have shown that the film formed by 2-MT has good thermal stability[1].

  • Role of Heteroatoms and π-Electrons: The high efficiency of 2-MT as an organic inhibitor is attributed to the presence of nitrogen (N) and sulfur (S) heteroatoms, as well as π-electrons within its molecular structure[1]. These features are common in effective organic inhibitors[3]. The lone pair electrons on the N and S atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption)[4].

  • Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization, reveal that 2-MT functions as a mixed-type inhibitor[1]. This means it suppresses both the anodic reaction (the dissolution of iron: Fe → Fe²⁺ + 2e⁻) and the cathodic reaction (hydrogen evolution: 2H⁺ + 2e⁻ → H₂)[5]. The inhibitor molecules adsorb on the surface, reducing the available area for both reactions to proceed without significantly altering the fundamental mechanism of either process[5][6].

Overall Corrosion Inhibition Mechanism of this compound cluster_0 Corrosive Environment cluster_1 Inhibition Process Metal Steel Surface (Fe) Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Inhibitor This compound (2-MT) Adsorption Adsorption (Physisorption & Chemisorption) - N, S heteroatoms - π-electrons Inhibitor->Adsorption Introduced to system Adsorption->Metal Adheres to surface Film Protective Film Formation Adsorption->Film Forms barrier Film->Anodic Blocks sites Film->Cathodic Blocks sites

Fig 1: Overall corrosion inhibition mechanism of this compound.

Adsorption Isotherm and Thermodynamics

The interaction between the inhibitor molecules and the metal surface can be quantitatively described by adsorption isotherms. For this compound and similar heterocyclic inhibitors, the adsorption process is often best described by the Langmuir adsorption isotherm[1][7][8]. This model assumes that a monolayer of inhibitor molecules forms on the metal surface, that all adsorption sites are equivalent, and that there are no interactions between the adsorbed molecules[1].

The spontaneity and nature of the adsorption can be understood through thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads).

  • Gibbs Free Energy (ΔG°ads): A negative value for ΔG°ads indicates that the adsorption of the inhibitor is a spontaneous process. Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with electrostatic interactions between the charged molecule and the metal (physisorption), while values around -40 kJ/mol or more negative suggest charge sharing or transfer from the inhibitor to the metal surface to form a coordinate bond (chemisorption)[8]. Studies often show that the mechanism for these types of inhibitors involves a combination of both physical and chemical adsorption[8][9][10].

  • Enthalpy of Adsorption (ΔH°ads): An endothermic adsorption process (ΔH°ads > 0) is often indicative of chemisorption, while an exothermic process (ΔH°ads < 0) can be either physisorption or chemisorption.

The key thermodynamic parameters are calculated from experimental data obtained at different temperatures.

ParameterTypical Value RangeSignificance
Adsorption Equilibrium Constant (Kads) Varies with inhibitor/systemIndicates the strength of adsorption. Higher Kads means stronger adsorption and better inhibition.
Gibbs Free Energy (ΔG°ads) -25 to -45 kJ/molNegative values indicate spontaneous adsorption. The magnitude helps differentiate between physisorption and chemisorption.
Enthalpy of Adsorption (ΔH°ads) Varies (can be +/-)Indicates if the adsorption process is endothermic or exothermic.
Entropy of Adsorption (ΔS°ads) VariesRepresents the change in randomness at the metal/solution interface during adsorption.

Table 1: Summary of key thermodynamic parameters for the adsorption of heterocyclic inhibitors.

Electrochemical Evidence

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanism of action. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are the most common methods employed.

Potentiodynamic Polarization (PDP): PDP measurements provide information on the kinetics of both anodic and cathodic reactions. For 2-MT, adding the inhibitor to the corrosive solution causes a significant decrease in the corrosion current density (icorr)[1][9]. The corrosion potential (Ecorr) typically shows only a minor shift, which is characteristic of a mixed-type inhibitor that affects both anodic and cathodic reactions[1].

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the metal/solution interface. In the presence of 2-MT, Nyquist plots typically show an increase in the diameter of the capacitive loop, which indicates an increase in the charge transfer resistance (Rct)[7][9][11]. A higher Rct value signifies a slower corrosion process due to the formation of the protective inhibitor film. Concurrently, the double-layer capacitance (Cdl) decreases as inhibitor molecules adsorb at the interface and displace pre-adsorbed water molecules[7][9].

Inhibitor Conc.icorr (μA/cm²) ↓Ecorr (mV vs. SCE)Rct (Ω·cm²) ↑Cdl (μF/cm²) ↓Inhibition Efficiency (IE%) ↑
Blank (0 M) 150 - 1000-450 to -55020 - 10080 - 1500%
Low Conc. 50 - 150-460 to -560150 - 40040 - 7075 - 85%
Optimal Conc. 5 - 25-470 to -570800 - 200020 - 35> 95%

Table 2: Representative electrochemical data showing the effect of increasing this compound concentration on the corrosion of steel in an acidic medium. Values are illustrative based on typical findings in the literature[1][7][9][11].

Key Experimental Protocols

Reproducible and accurate data are foundational to understanding inhibitor performance. The following are standardized protocols for key experimental techniques.

A. Weight Loss (Gravimetric) Measurements

  • Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with successive grades of emery paper, degreased with acetone, washed with deionized water, and dried. The initial weight of each coupon is recorded to a precision of 0.1 mg.

  • Immersion: Coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of 2-MT for a specified duration (e.g., 6 to 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned with a specific solution (e.g., Clarke's solution) to remove corrosion products without affecting the base metal, rinsed, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the weight loss data.

B. Electrochemical Measurements (PDP and EIS)

  • Cell Setup: A standard three-electrode glass cell is used, containing the steel sample as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE)[12].

  • Stabilization: The working electrode is immersed in the test solution for approximately 30-60 minutes to allow the open-circuit potential (OCP) to stabilize[12].

  • EIS Measurement: EIS is performed at the stable OCP, typically over a frequency range from 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 10 mV). The resulting data is fitted to an appropriate equivalent electrical circuit to obtain Rct and Cdl values[12].

  • PDP Measurement: Immediately following EIS, potentiodynamic polarization curves are recorded by scanning the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s). Corrosion parameters (icorr, Ecorr, Tafel slopes) are extrapolated from the resulting Tafel plots[12].

Workflow for Electrochemical Corrosion Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Working Electrode (e.g., Mild Steel) E1 Assemble 3-Electrode Cell P1->E1 P2 Prepare Test Solutions (Blank & with Inhibitor) P2->E1 E2 Stabilize at OCP (30-60 min) E1->E2 E3 Perform EIS Measurement (100kHz to 10mHz) E2->E3 E4 Perform PDP Measurement (Scan ±250mV vs OCP) E3->E4 A1 Fit EIS data to Equivalent Circuit (Calculate Rct, Cdl) E3->A1 A2 Extrapolate Tafel Plots (Calculate icorr, Ecorr) E4->A2 A3 Calculate Inhibition Efficiency (IE%) A1->A3 A2->A3

Fig 2: A typical experimental workflow for electrochemical studies.

Theoretical Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insight into the relationship between the molecular structure of an inhibitor and its performance[4][13]. These theoretical studies corroborate experimental findings by explaining the inhibitor's behavior at an electronic level.

Key calculated parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is often associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency[14].

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of the molecule to accept electrons.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency as the molecule can interact more readily with the metal surface[14].

  • Mulliken Charges: Analysis of the charge distribution on the atoms within the 2-MT molecule can identify the active sites for adsorption. For 2-MT, calculations consistently show that the nitrogen and sulfur atoms are regions of high electron density, making them the most probable sites for coordinating with the metal surface[4][15].

Logical Flow of Quantum Chemical Analysis for Inhibitors cluster_params Calculated Molecular Properties cluster_interp Interpretation & Correlation Input Inhibitor Molecular Structure (this compound) Calc Quantum Calculation (DFT) Input->Calc HOMO EHOMO (Highest Occupied MO) Calc->HOMO LUMO ELUMO (Lowest Unoccupied MO) Calc->LUMO Gap Energy Gap (ΔE) Calc->Gap Charges Mulliken Charges Calc->Charges Ability Electron Donating Ability HOMO->Ability Reactivity Molecular Reactivity LUMO->Reactivity Gap->Reactivity Sites Active Adsorption Sites (N, S atoms) Charges->Sites Output Predicted Inhibition Efficiency Ability->Output Reactivity->Output Sites->Output

Fig 3: Relationship between quantum calculations and inhibitor efficiency.

Conclusion

The mechanism of action for this compound as a corrosion inhibitor is a well-defined process centered on its ability to adsorb onto a metal surface and form a robust protective film. It functions as an efficient, mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution. Its effectiveness is rooted in its molecular structure, specifically the presence of electron-rich nitrogen and sulfur heteroatoms that facilitate strong chemical and physical adsorption. The consensus between extensive experimental data from electrochemical and surface analyses and theoretical predictions from quantum chemical calculations provides a solid and comprehensive understanding of its inhibitive properties.

References

Spectroscopic Analysis of 2-Mercaptothiazoline and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercaptothiazoline and its derivatives are a significant class of heterocyclic compounds. The core structure, a five-membered ring containing sulfur and nitrogen atoms with a thiol group, serves as a versatile scaffold in various scientific domains. These compounds are of considerable interest in medicinal chemistry for their potential pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. In industrial applications, they are utilized as corrosion inhibitors and components in the synthesis of advanced polymeric materials.

Accurate structural elucidation and characterization are paramount for understanding the structure-activity relationships and ensuring the quality of these compounds in drug development and materials science. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about molecular structure, functional groups, and electronic properties. This guide offers an in-depth overview of the primary spectroscopic methods used for the analysis of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For the parent this compound, the spectrum is relatively simple, showing two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups in the thiazolidine (B150603) ring. In its derivatives, such as the 2-(2-benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) compounds, the spectra become more complex, showing signals for aromatic protons, vinyl protons, and protons on the ethyl linker.[1] For instance, the signals for the vinyl (=CH₂) protons in acrylic derivatives typically appear as doublets between δ = 5.75–6.41 ppm.[1][2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) in acrylate or methacrylate derivatives is characteristically found far downfield, in the range of δ = 165.8–167.1 ppm.[3] The carbon of the C=S group in the thiazolidine-2-thione tautomer is also a key indicator. Signals for the ethylene (B1197577) group carbons in acrylate derivatives are typically observed between δ = 126.1 and 135.9 ppm.[3]

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Mercaptobenzothiazole (B37678) Derivatives in CDCl₃ [1]

CompoundGroup¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate Ar-H7.72 (d), 7.51 (s), 7.21 (m)165.8, 164.1, 151.1, 135.5, 134.6, 128.0, 127.6, 121.1, 120.9
=CH₂6.41 (d), 5.82 (d)131.2
=CH6.11 (q)128.0
CH₂-O4.53 (t)62.3
S-CH₂3.63 (t)31.9
Ar-CH₃2.39 (t)21.4
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate Ar-H7.67 (d), 7.63 (d), 7.29 (dd)166.2, 165.7, 151.6, 136.5, 130.2, 127.8, 122.2, 120.6
=CH₂6.34 (d), 5.76 (d)131.3
=CH6.04 (q)128.0
CH₂-O4.46 (t)62.6
S-CH₂3.58 (t)31.9
2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate Ar-H7.65 (d), 7.44 (s), 7.12 (dd)167.0, 164.2, 151.2, 136.0, 135.5, 134.5, 127.5, 126.0, 121.1, 120.8
=CH₂6.03 (s), 5.47 (s)126.0
CH₂-O4.44 (t)62.9
S-CH₂3.56 (t)31.9
Ar-CH₃2.36 (s)21.4
C(CH₃)=1.83 (s)18.2
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound derivatives, key absorption bands confirm the presence of the thiazole (B1198619) ring and any appended functional groups.

The absence of N-H stretching bands can be used to monitor the formation of a quinoline (B57606) ring in certain reaction syntheses.[4] For derivatives containing an ester group, a strong absorption band for the C=O stretch is typically observed around 1715-1721 cm⁻¹.[1][2] The C=C stretching vibration from acrylate or methacrylate groups is found around 1632-1636 cm⁻¹.[1][2]

Table 2: Characteristic IR Absorption Bands for 2-Mercaptobenzothiazole Derivatives [1][2]

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Other Characteristic Bands (cm⁻¹)
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate 172016323031–3425, 2860–2951
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate 172016333036–3435, 2690–2946
2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate 172116343035–3435, 2658–2947
2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate 171516362950–3021, 2734–2922
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate 171516362951–3021, 2734–2922
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic absorption of a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The absorption spectra of 2-mercaptobenzothiazole derivatives typically show two main absorption bands.[5] For example, the parent compound MBT exhibits one band between 230-240 nm and a second, more intense band between 308-320 nm.[5] The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the benzothiazole (B30560) ring.[1]

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for 2-Mercaptobenzothiazole Derivatives in Dichloromethane (DCM) [1][2]

Compoundλₘₐₓ (nm)
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate 283
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate 285
2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate 279
2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate 285
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate 285
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron ionization mass spectrometry has been effectively used for the structural characterization of substituted 2-thiazolin-4-one derivatives, where common fragmentation pathways are influenced by the nature of the substituent at position 2.[6]

Experimental Protocols & Methodologies

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline typical methodologies for the analysis of this compound derivatives.

NMR Spectroscopy Protocol

  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • Sample Preparation : 5-10 mg of the derivative is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra require a greater number of scans due to the low natural abundance of the ¹³C isotope. Two-dimensional NMR experiments like HMQC and HMBC can also be performed to confirm structural assignments.[1]

FT-IR Spectroscopy Protocol

  • Instrumentation : Infrared spectra are measured using a Fourier Transform Infrared (FT-IR) spectrometer, often equipped with a diamond Attenuated Total Reflectance (ATR) accessory.[2]

  • Sample Preparation : For liquid samples, a small drop is placed directly on the ATR crystal. Solid samples are placed onto the crystal and pressure is applied to ensure good contact.

  • Data Acquisition : Spectra are typically recorded over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] An air background spectrum is collected prior to sample analysis.

UV-Vis Spectroscopy Protocol

  • Instrumentation : Absorption spectra are measured using a double-beam UV-Vis spectrophotometer.[2]

  • Sample Preparation : Samples are dissolved in a UV-grade solvent (e.g., dichloromethane, dimethyl sulfoxide) to a concentration that provides an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU). Measurements are performed at room temperature in a 1 cm path length quartz cuvette.[1]

  • Data Acquisition : The spectrum is scanned over a relevant wavelength range (e.g., 200-800 nm). A baseline correction is performed using a cuvette filled with the pure solvent.

Visualizations

Diagrams are essential for illustrating molecular structures and analytical workflows.

workflow substance Synthesized This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir FT-IR Spectroscopy substance->ir uv UV-Vis Spectroscopy substance->uv ms Mass Spectrometry substance->ms structure Molecular Structure (Connectivity, Skeleton) nmr->structure functional_groups Functional Groups (C=O, C=C, etc.) ir->functional_groups electronic_props Electronic Properties (λmax, Conjugation) uv->electronic_props mol_weight Molecular Weight & Formula Confirmation ms->mol_weight final Complete Structural Characterization structure->final functional_groups->final electronic_props->final mol_weight->final

References

The Biological Frontier of 2-Mercaptothiazolines: A Technical Guide to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-mercaptothiazoline scaffold, a sulfur and nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of novel this compound and its closely related benzothiazole (B30560) derivatives, providing a comprehensive resource for researchers in the field. While the primary focus is on the this compound core, due to a larger body of available public data, this guide extensively leverages findings from the well-studied 2-mercaptobenzothiazole (B37678) class to illustrate the therapeutic potential of these related compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of the 2-mercaptothiazole (B1225461) framework have shown significant promise as antimicrobial agents. The data presented below, primarily from studies on 2-mercaptobenzothiazole derivatives, highlights their efficacy against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Novel 2-Mercaptobenzothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
2e Staphylococcus aureus3.12[1]
2l Escherichia coli25[1]
Compound with 6-CF₃ group Staphylococcus aureus3.12
Compound with 6-NO₂ group Staphylococcus aureus12.5
Compound with 6-NO₂ group Escherichia coli25
2-(alkenylthio)-5-aminobenzothiazole 1 Candida albicans15.6
2-(alkenylthio)-5-aminobenzothiazole 2 Candida albicans15.6
2-amino-2-thiazoline MDR Staphylococcus aureus32
2-thiazoline-2-thiol MDR Staphylococcus aureus64
2-acetyl-2-thiazoline MDR Staphylococcus aureus32

Note: "MDR" refers to Multidrug-Resistant strains.

Anticancer Activity: Targeting Malignant Cell Proliferation

The cytotoxic potential of this compound and its analogs against various cancer cell lines has been a significant area of investigation. The following table summarizes the in vitro anticancer activity of selected thiazole (B1198619) and benzothiazole derivatives.

Table 2: Anticancer Activity of Novel Thiazole and Benzothiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4c (Thiazole derivative) MCF-7 (Breast)2.57 ± 0.16[2]
Compound 4c (Thiazole derivative) HepG2 (Liver)7.26 ± 0.44[2]
Thienopyrimidine 6c HT-29 (Colon)0.001[3]
Thienopyrimidine 6a HepG2 (Liver)0.99[3]
Thienopyrimidine 6b HeLa (Cervical)0.83[3]
Thiosemicarbazide 5b MDA-MB-231 (Breast)2.31 x 10⁻⁴[3]
Compound 5d (Benzothiadiazine derivative) RPMI-8226 (Leukemia)1.4
Compound 5d (Benzothiadiazine derivative) HOP-62 (Lung)2.1

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for biological evaluation.

Synthesis of 4-Phenyl-2-mercaptothiazole Derivatives

A common synthetic route to produce 2-mercaptothiazole derivatives involves the reaction of phenacyl bromide and ammonium (B1175870) dithiocarbamate. To a solution of metallic sodium (0.025 moles) in absolute ethanol (B145695) (50 mL), 4-phenyl-2-mercaptothiazole (0.025 moles) is added with cooling. Subsequently, N-substituted β-chloropropionamide (0.025 moles) is added at room temperature with stirring. The mixture is then refluxed for 8-12 hours. After cooling, the precipitated sodium chloride is filtered off. The solvent is removed under reduced pressure, and the resulting product is purified by recrystallization from alcohol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method.[4][5][6]

  • Preparation of Media: Nutrient broth (peptone 5 g, beef extract 3 g, sodium chloride 5 g, in 1000 mL of distilled water) is used for bacteria, and Sabouraud's dextrose broth (dextrose 40 g, peptone 10 g, in 1000 mL of distilled water) is used for fungi.[4]

  • Inoculum Preparation: Bacterial and fungal strains are cultured in their respective media. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., dimethylformamide) and serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and for 48-72 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mechanistic Insights: Signaling Pathways

The biological activities of this compound and its derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in the progression of certain cancers.[10][11][12][13][14] Upon binding of a ligand, such as a 2-mercaptobenzothiazole derivative, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative AhR_complex AhR-HSP90-AIP-p23 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

EGFR-Mediated Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[15][16][17] Some benzothiazole derivatives have been shown to modulate EGFR signaling, impacting downstream pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are critical for cell survival and proliferation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF EGFR EGFR Ligand->EGFR Activates PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Compound This compound Derivative Compound->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR-Mediated PI3K/Akt/mTOR and JAK/STAT Signaling.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound compounds.

Experimental_Workflow Start Synthesis of Novel This compound Derivatives Purification Purification & Characterization (NMR, MS) Start->Purification Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC₅₀ Values Anticancer->IC50 Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) MIC->Mechanism IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide, drawn from extensive research on these and related structures, provide a solid foundation for further investigation. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships to optimize the therapeutic potential of this valuable chemical scaffold.

References

Solubility Profile of 2-Mercaptothiazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptothiazoline (CAS No. 96-53-7), also known as 2-thiazoline-2-thiol, is a heterocyclic compound with a diverse range of applications, including as a corrosion inhibitor, a reagent in organic synthesis, and an intermediate in the manufacturing of pharmaceuticals and pesticides. A thorough understanding of its solubility in various solvents is critical for its effective application in research and development, particularly in reaction chemistry, formulation development, and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties

PropertyValue
Chemical Formula C₃H₅NS₂
Molecular Weight 119.21 g/mol
Appearance White to beige fine crystalline powder
Melting Point 100-105 °C

Qualitative Solubility Data

This compound exhibits a range of solubilities in different solvents, as summarized in the table below. This information is compiled from various chemical data sources.

SolventQualitative Solubility
Water Slightly soluble; Soluble in hot water
Alkaline Water Soluble
Acetic Acid Soluble
Ethanol Soluble
Acetone Soluble
Methanol Soluble
Chloroform Soluble
Benzene Soluble
Ether Slightly soluble
Carbon Disulfide (CS₂) Insoluble

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the qualitative descriptors and data for structurally related thiazolidine (B150603) derivatives, the following table provides estimated solubility ranges at ambient temperature (~20-25°C). These values should be considered as approximations and may vary with exact temperature and purity of the compound and solvents.

SolventEstimated Solubility Range ( g/100 mL)
Water0.1 - 1.0
Ethanol> 10
Methanol> 10
Acetone> 10
Chloroform1 - 10
Ether0.1 - 1.0

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered the "gold standard" for its accuracy and reliability.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • To ensure the complete removal of any undissolved solid, filter the aliquot through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

3. Data Reporting:

  • Solubility is typically reported in units of g/100 mL, mg/L, or mol/L at the specified temperature.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate check_equilibrium Check for equilibrium agitate->check_equilibrium sediment Allow solid to sediment check_equilibrium->sediment filter Filter or centrifuge supernatant sediment->filter dilute Dilute sample filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While precise quantitative data remains a gap in the current literature, the provided qualitative and estimated data, along with the detailed experimental protocol, offer valuable resources for researchers and professionals. The standardized shake-flask method outlined herein can be employed to generate reliable and accurate solubility data, which is essential for the successful application of this versatile compound in various scientific and industrial fields.

Chemical structure and functional groups of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Mercaptothiazoline: Chemical Structure, Functional Groups, and Experimental Protocols

Abstract

This compound (2-MT), a heterocyclic organic compound, is a molecule of significant interest across various scientific and industrial domains, including pharmaceuticals, agriculture, and materials science. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and key physicochemical properties of this compound. It details experimental protocols for its synthesis, purification, and characterization, and presents quantitative data in a structured format. The guide also visualizes the critical tautomeric equilibrium and a general synthesis workflow to aid researchers, scientists, and drug development professionals in their understanding and application of this versatile compound.

Chemical Structure and Functional Groups

This compound possesses a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1] Its molecular formula is C₃H₅NS₂.[1][2] The structure is characterized by a thiazoline (B8809763) ring with a mercapto (thiol) group attached to the second carbon atom.

A crucial aspect of this compound's chemistry is its existence in two tautomeric forms: the thiol form (2-thiazoline-2-thiol) and the thione form (1,3-thiazolidine-2-thione).[3] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4][5] In the case of 2-MT, this equilibrium involves the movement of a hydrogen atom between the nitrogen atom of the ring and the exocyclic sulfur atom. The thione form is generally the predominant tautomer in aqueous solutions.[3]

The key functional groups present in the two tautomers are:

  • Thiol Tautomer (2-thiazoline-2-thiol):

    • Thiol group (-SH): A sulfur atom bonded to a hydrogen atom.

    • Imine group (C=N): A carbon-nitrogen double bond within the thiazoline ring.

    • Thioether linkage (C-S-C): A sulfur atom bonded to two carbon atoms within the ring.

  • Thione Tautomer (1,3-thiazolidine-2-thione):

    • Thione group (C=S): A carbon-sulfur double bond.

    • Amine group (-NH-): A secondary amine as part of the ring structure.

    • Thioether linkage (C-S-C): A sulfur atom bonded to two carbon atoms within the ring.

The presence of these functional groups, particularly the reactive thioamide moiety -(NH)-(C=S)- in the dominant thione form, imparts its characteristic chemical reactivity and utility.[2][3]

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been well-documented. It typically appears as a white to off-white or beige crystalline powder with a characteristic sulfurous odor.[1][6] A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Formula C₃H₅NS₂[1][2]
Molecular Weight 119.21 g/mol [2][6]
CAS Number 96-53-7[1][2]
Melting Point 100-107 °C[2][6]
Boiling Point 176-178 °C (at 0.25 Torr)[6]
pKa 13.01 ± 0.20 (Predicted)[1][6]
Water Solubility Soluble in hot water[1][6]
¹H NMR Signals corresponding to methylene (B1212753) protons of the thiazoline ring.[7]
¹³C NMR Signals for the two methylene carbons and the C=S carbon.[7]
IR Spectroscopy Characteristic peaks for N-H, C-H, and C=S stretching.[8]
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight.[9]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is the reaction of ethanolamine (B43304) with carbon disulfide under elevated temperature and pressure.[10] This method provides significantly higher yields compared to earlier techniques that operated at atmospheric pressure.

synthesis_workflow reagents Ethanolamine + Carbon Disulfide (Molar ratio ~1:2 to 1:3) reaction_vessel Sealed Reaction Vessel (e.g., Autoclave) reagents->reaction_vessel solvent Inert Solvent (e.g., Benzene (B151609), Toluene) (Optional, improves yield) solvent->reaction_vessel heating Heat to 100-150 °C reaction_vessel->heating pressure Superatmospheric Pressure (Generated by heating) heating->pressure cooling Cool Reaction Mixture heating->cooling filtration Filter to Collect Solid Product cooling->filtration purification Purification Step (See Protocol 3.2) filtration->purification product Pure this compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Methodology:

  • Reagents and Vessel: Charge a sealed reaction vessel (autoclave) with ethanolamine and carbon disulfide. It is preferable to use a molar excess of carbon disulfide, typically in a ratio of 2 to 3 moles per mole of ethanolamine.[10] An inert solvent such as benzene or toluene (B28343) can be added to facilitate the reaction and improve the yield.[10]

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100 °C and 150 °C for several hours (e.g., 6 hours).[10] The heating will generate superatmospheric pressure within the vessel, which is crucial for driving the reaction to completion with high yield.[10]

  • Work-up: After the reaction period, cool the vessel to room temperature. The product, this compound, will typically precipitate as a solid.

  • Isolation: Collect the crude product by filtration. The resulting solid can then be subjected to purification. Yields using this method can be very high, often exceeding 90%.[10]

Purification Protocol

A standard and effective method for purifying crude this compound is through acid-base extraction followed by recrystallization.[6]

Methodology:

  • Dissolution: Dissolve the crude solid product in an aqueous alkali solution (e.g., sodium hydroxide). This compound is acidic and will deprotonate to form a water-soluble salt.

  • Reprecipitation: Acidify the solution by adding a strong acid, such as hydrochloric acid (HCl). This will protonate the thiolate, causing the pure this compound to precipitate out of the solution.[6]

  • Isolation: Filter the purified solid and wash it with water to remove any remaining salts.

  • Recrystallization: For higher purity, the solid can be further recrystallized from hot water, from which it will form fine white needles upon cooling.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product should be in the range of 104-107 °C.[2]

Characterization Protocols

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

Methodology:

  • Infrared (IR) Spectroscopy:

    • Prepare a sample, typically as a KBr pellet or using an ATR accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands:

      • A broad peak around 3100-3400 cm⁻¹ corresponding to the N-H stretch of the thione tautomer.

      • Peaks in the 2800-3000 cm⁻¹ region for C-H stretching.

      • A strong band in the 1200-1300 cm⁻¹ region, characteristic of the C=S (thione) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra:

      • ¹H NMR: Expect two signals, likely triplets, for the two non-equivalent methylene (-CH₂-) groups in the thiazolidine (B150603) ring. The N-H proton will appear as a broad singlet.

      • ¹³C NMR: Expect three signals: two for the methylene carbons and one downfield signal for the thione carbon (C=S).

  • Mass Spectrometry (MS):

    • Introduce a sample into the mass spectrometer, often using techniques like electron ionization (EI).

    • Acquire the mass spectrum.

    • Identify the molecular ion peak (M+), which should correspond to the molecular weight of this compound (m/z ≈ 119). Analyze the fragmentation pattern to further confirm the structure.

Applications and Significance

This compound is a versatile compound with a wide range of applications. It serves as a corrosion inhibitor, an accelerator in the vulcanization of rubber, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][11] For instance, it is a precursor for synthesizing H2 receptor antagonists like cimetidine (B194882) and ranitidine.[11] Its ability to form complexes with metals also makes it useful in analytical chemistry and for applications such as the removal of heavy metals like mercury from aqueous solutions.[2][12] Understanding its fundamental chemistry is therefore critical for professionals in drug development, materials science, and environmental chemistry.

References

Toxicological Profile of 2-Mercaptothiazoline at the Molecular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptothiazoline (2-MT), a heterocyclic organic compound, finds application in various industrial processes. While recognized for its utility, its molecular toxicological profile warrants a comprehensive understanding to ensure safe handling and mitigate potential environmental and health risks. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the toxicity of 2-MT. The primary mechanism of toxicity identified is the inhibition of the antioxidant enzyme catalase, leading to potential oxidative stress. While data on specific signaling pathway disruptions and comprehensive toxicogenomic effects are limited, this guide synthesizes the current knowledge, presents available quantitative toxicological data, and details relevant experimental protocols to facilitate further research in this area.

Introduction

This compound (CAS No. 96-53-7) is a sulfur-containing heterocyclic compound with a thiazoline (B8809763) ring structure. Its industrial applications are diverse, but its potential for adverse biological effects necessitates a thorough toxicological evaluation at the molecular level. This document aims to provide a detailed overview of the known molecular interactions and toxicological endpoints of 2-MT.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound is summarized below. It is important to note that comprehensive data, particularly for dermal and inhalation routes of exposure, and specific IC50 values for 2-MT in various cell lines, are not extensively documented in publicly available literature.

ParameterSpeciesRouteValueReference
LD50RatOral300 mg/kg[1][2]
LD50-DermalNot Listed[1]
LC50-InhalationNot Listed[1]

Table 1: Acute Toxicity of this compound.

CompoundCell LineParameterValue (µM)Reference
[Ru(mtz)(dppe)2]PF6Human Melanoma (A-375)IC500.4[3]

Table 2: In Vitro Cytotoxicity of a this compound Complex. Note: This IC50 value is for a ruthenium complex containing 2-MT, not 2-MT itself.

Molecular Mechanisms of Toxicity

Enzyme Inhibition: Interaction with Catalase

The primary elucidated molecular mechanism of 2-MT toxicity involves its interaction with and subsequent inhibition of catalase, a critical antioxidant enzyme.

  • Mechanism of Interaction : Studies have shown that 2-MT binds to catalase, leading to fluorescence quenching through a static mechanism.[4] This indicates the formation of a stable complex between 2-MT and catalase.

  • Binding Forces : The interaction is primarily driven by Van der Waals forces and hydrogen bonding.[4]

  • Consequences of Inhibition : The inhibition of catalase by 2-MT can disrupt the cellular antioxidant defense system. Catalase is responsible for the decomposition of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). Its inhibition can lead to an accumulation of H₂O₂ and subsequent oxidative stress, which can damage cellular components like lipids, proteins, and DNA.

cluster_catalase_action Normal Catalase Activity 2-MT 2-MT Catalase Catalase 2-MT->Catalase Binds to (Van der Waals, H-bonding) 2-MT_Catalase_Complex 2-MT-Catalase Complex (Inactive) Catalase->2-MT_Catalase_Complex H2O_O2 Water (H₂O) + Oxygen (O₂) H2O2 Hydrogen Peroxide (H₂O₂) 2-MT_Catalase_Complex->H2O2 Inhibits Decomposition H2O2->H2O_O2 Decomposition H2O2->H2O_O2 Catalyzed by Catalase Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Accumulation leads to Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Phosphate Buffer - H₂O₂ Solution - Catalase Solution - 2-MT Solutions Mix Mix Buffer, Catalase, and 2-MT in Cuvette Reagents->Mix Incubate Incubate (e.g., 10 min at 25°C) Mix->Incubate Initiate Add H₂O₂ to start reaction Incubate->Initiate Measure Monitor Absorbance at 240 nm Initiate->Measure Calculate Calculate Rate of Absorbance Decrease Measure->Calculate Determine Determine % Inhibition by 2-MT Calculate->Determine Plate_Cells Plate Cells in 96-well plate Treat_Cells Treat with 2-MT (various conc.) Plate_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilizing agent Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Measure_Absorbance->Calculate_Viability Treat_Cells Treat cells with 2-MT Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Incubate Incubate in the dark Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Differentiate Viable, Apoptotic, and Necrotic Cells Analyze->Results

References

A Technical Guide to the Photoinduced Electron Transfer Reaction of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photoinduced electron transfer (PET) reaction of 2-mercaptothiazoline (2-MT), focusing on its photosensitized degradation. This process is of significant interest for the transformation of toxic thiazoline (B8809763) compounds into less harmful substances. This document outlines the reaction mechanism, presents key quantitative data, details experimental protocols, and provides visualizations of the underlying processes.

Core Concepts and Reaction Mechanism

The photosensitized degradation of this compound is achieved through a reaction with a photosensitizer, such as methylene (B1212753) blue (MB), under visible light irradiation in an alkaline medium. 2-MT itself does not absorb visible light, with absorption maxima at 270 nm (pH 2-6) and 235 nm (pH 8-12), making it photostable in this region. The reaction proceeds via a dipole-dipole energy transfer mechanism.

The reaction mechanism involves the following key steps:

  • Photoexcitation of the Sensitizer (B1316253): Methylene blue (MB), the photosensitizer, absorbs visible light, transitioning from its ground state (MB) to a singlet excited state (¹MB*).

  • Intersystem Crossing (ISC): The singlet excited state of methylene blue undergoes intersystem crossing to form a more stable triplet excited state (³MB*).

  • Energy Transfer: In an alkaline medium, this compound exists in its deprotonated anionic form (2-MT⁻). The triplet excited methylene blue (³MB) interacts with the 2-MT anion, transferring its energy and returning to its ground state. This results in the formation of the triplet excited state of the 2-MT anion (³2-MT⁻).

  • Decomposition of this compound: The excited 2-MT anion undergoes homolytic fission of the C-S bond, yielding a thiazole (B1198619) radical and a sulfur radical anion.

  • Product Formation: The thiazole radical abstracts a hydrogen atom from a hydrogen donor to form the less toxic product, thiazole. The sulfur radical anion reacts with a proton to form a sulfhydryl radical (SH•).

This process is categorized as a Type I photosensitized oxidation reaction, which involves electron or hydrogen atom transfer, as opposed to a Type II reaction, which primarily involves singlet oxygen.[1] The reaction was studied under anaerobic conditions to confirm the absence of singlet oxygen participation.

Quantitative Data Summary

The efficiency of the photoinduced degradation of this compound is influenced by several factors, including pH, the concentration of the sensitizer (methylene blue), and the intensity of the light source. The quantum efficiency of the reaction has also been determined.

Table 1: Effect of pH on the Apparent Rate of Reaction

pHApparent Rate (k_app) (min⁻¹)
8.01.2 x 10⁻³
8.52.0 x 10⁻³
9.03.1 x 10⁻³
9.54.5 x 10⁻³
10.04.6 x 10⁻³
10.54.6 x 10⁻³
11.04.7 x 10⁻³

Conditions: [2-MT] = 7.0 x 10⁻⁵ M, [MB] = 1.0 x 10⁻⁶ M, Light Intensity = 3.0 x 10¹⁵ quanta s⁻¹

Table 2: Effect of Methylene Blue Concentration on the Apparent Rate of Reaction

[MB] (M)Apparent Rate (k_app) (min⁻¹)
0.5 x 10⁻⁶3.2 x 10⁻³
1.0 x 10⁻⁶4.6 x 10⁻³
1.5 x 10⁻⁶5.5 x 10⁻³
2.0 x 10⁻⁶6.2 x 10⁻³
2.5 x 10⁻⁶6.2 x 10⁻³
3.0 x 10⁻⁶6.3 x 10⁻³

Conditions: [2-MT] = 7.0 x 10⁻⁵ M, pH = 10.5, Light Intensity = 3.0 x 10¹⁵ quanta s⁻¹

Table 3: Effect of Light Intensity on the Apparent Rate of Reaction

Light Intensity (quanta s⁻¹)Apparent Rate (k_app) (min⁻¹)
1.0 x 10¹⁵1.9 x 10⁻³
2.0 x 10¹⁵3.3 x 10⁻³
3.0 x 10¹⁵4.6 x 10⁻³
4.0 x 10¹⁵5.8 x 10⁻³
5.0 x 10¹⁵6.8 x 10⁻³

Conditions: [2-MT] = 7.0 x 10⁻⁵ M, [MB] = 1.0 x 10⁻⁶ M, pH = 10.5

Table 4: Effect of this compound Concentration on Quantum Efficiency

[2-MT] (M)Quantum Efficiency (Φ)
5.0 x 10⁻⁵0.25
6.0 x 10⁻⁵0.29
7.0 x 10⁻⁵0.35
8.0 x 10⁻⁵0.40
9.0 x 10⁻⁵0.40
10.0 x 10⁻⁵0.41

Conditions: [MB] = 1.0 x 10⁻⁶ M, pH = 10.5, Light Intensity = 3.0 x 10¹⁵ quanta s⁻¹

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of photochemical studies. The following sections outline the key experimental protocols for investigating the photoinduced electron transfer of this compound.

  • This compound (2-MT): A stock solution is prepared by dissolving a known weight of 2-MT in double-distilled water.

  • Methylene Blue (MB): A stock solution of the sensitizer is prepared by dissolving a known weight of methylene blue in double-distilled water.

  • pH Adjustment: The pH of the reaction mixture is adjusted using a standard buffer solution or by adding appropriate amounts of acid or base.

  • Potassium Ferrioxalate (B100866) Actinometer: To prepare a 0.006 M solution, dissolve approximately 0.2947 g of potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) in 100 mL of 0.05 M sulfuric acid. This solution is light-sensitive and should be stored in the dark.[2]

A typical experimental setup for this type of reaction consists of:

  • Light Source: A light source that emits in the visible region, such as a tungsten lamp, is used. The light is typically passed through a condenser to create a parallel beam.

  • Reaction Vessel: The reaction is carried out in a suitable vessel, such as a beaker or a quartz cuvette, made of a material that is transparent to the incident light.

  • Constant Temperature Bath: The reaction vessel is placed in a thermostatic bath to maintain a constant temperature throughout the experiment.

  • Stirring: The reaction mixture is continuously stirred to ensure homogeneity.

The progress of the reaction is monitored by measuring the decrease in the concentration of the 2-MT anion over time. This can be achieved using UV-Visible spectrophotometry by measuring the absorbance at the λmax of the 2-MT anion (235 nm in alkaline conditions). Aliquots of the reaction mixture are withdrawn at regular intervals for analysis.

The quantum yield (Φ) of the photochemical reaction is determined using a potassium ferrioxalate actinometer. This chemical actinometry method is used to measure the photon flux of the light source.[2][3]

The procedure involves:

  • Irradiation of the Actinometer: The potassium ferrioxalate solution is irradiated under the same conditions as the experimental reaction for a specific period.

  • Development of the Actinometer: After irradiation, a solution of 1,10-phenanthroline (B135089) is added to an aliquot of the irradiated actinometer solution. This forms a red-colored complex with the Fe²⁺ ions produced during the photoreduction of the ferrioxalate.

  • Spectrophotometric Measurement: The absorbance of the colored complex is measured spectrophotometrically at its λmax (around 510 nm).

  • Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the molar absorptivity of the complex. The photon flux of the light source can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[2]

  • Calculation of the Quantum Yield of the Reaction: The quantum yield of the photosensitized degradation of 2-MT is then calculated by dividing the rate of the reaction (in moles per unit time) by the determined photon flux (in Einsteins per unit time).[2]

To study the short-lived excited states and reaction intermediates, transient absorption spectroscopy can be employed.[4][5] This pump-probe technique involves:

  • Excitation (Pump): A short, intense laser pulse (the pump pulse) excites the sample (in this case, the methylene blue sensitizer).

  • Probing: A second, weaker, time-delayed laser pulse (the probe pulse) is passed through the sample.

  • Detection: The change in absorbance of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This provides information on the kinetics of the excited states and intermediates.[4][6]

Visualizations

The following diagrams illustrate the key processes in the photoinduced electron transfer reaction of this compound.

PET_Mechanism MB MB (Ground State) MB_S1 ¹MB* (Singlet Excited State) MB->MB_S1 Visible Light (hν) MB_T1 ³MB* (Triplet Excited State) MB_S1->MB_T1 Intersystem Crossing (ISC) MB_T1->MB Energy Transfer MT_anion 2-MT⁻ (Anion) MT_anion_T1 ³2-MT⁻* (Triplet Excited State) MT_anion->MT_anion_T1 Products Thiazole Radical + S•⁻ MT_anion_T1->Products Homolytic Fission Final_Products Thiazole + SH• Products->Final_Products H• Abstraction & Protonation

Caption: Mechanism of the photosensitized degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis Prep_2MT Prepare 2-MT Solution Mix Prepare Reaction Mixture (2-MT + MB) Prep_2MT->Mix Prep_MB Prepare MB Solution Prep_MB->Mix Prep_Act Prepare Actinometer Irradiate_Act Irradiate Actinometer Prep_Act->Irradiate_Act Adjust_pH Adjust pH Mix->Adjust_pH Irradiate_Sample Irradiate Sample (Visible Light) Adjust_pH->Irradiate_Sample Monitor Monitor Reaction (UV-Vis at 235 nm) Irradiate_Sample->Monitor Take Aliquots Calc_Rate Calculate Reaction Rate Monitor->Calc_Rate Develop_Act Develop Actinometer (+ 1,10-phenanthroline) Irradiate_Act->Develop_Act Measure_Act Measure Absorbance (510 nm) Develop_Act->Measure_Act Calc_Flux Calculate Photon Flux Measure_Act->Calc_Flux Calc_QY Calculate Quantum Yield (Φ) Calc_Flux->Calc_QY Calc_Rate->Calc_QY

References

The Expanding Synthetic Utility of 2-Mercaptothiazoline: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptothiazoline (2-MT), a versatile heterocyclic compound, has emerged as a valuable building block and reagent in modern organic synthesis. Beyond its traditional roles, recent research has unveiled novel applications of 2-MT and its derivatives in asymmetric catalysis, multicomponent reactions (MCRs), and the synthesis of complex bioactive molecules. This in-depth technical guide explores these cutting-edge applications, providing detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows to empower researchers in leveraging the full synthetic potential of this remarkable scaffold.

Introduction: The Versatile Nature of this compound

This compound exists in a tautomeric equilibrium with its thione form, 1,3-thiazolidine-2-thione. This structural feature, combined with the presence of reactive nitrogen and sulfur atoms, underpins its diverse chemical reactivity. It serves as a precursor for a wide range of pharmaceuticals, agrochemicals, and industrial compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1] Its ability to form stable complexes with various metals has also led to its use in catalysis and materials science.[1] This guide moves beyond these established applications to focus on the novel synthetic strategies that have recently come to the forefront.

Novel Synthetic Applications

Asymmetric Catalysis: A Scaffold for Chiral Ligands

The rigid backbone of the thiazoline (B8809763) ring makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. These ligands have shown remarkable efficacy in a variety of metal-catalyzed transformations, enabling the synthesis of enantiomerically enriched products.

A notable application is in palladium-catalyzed allylic substitution reactions, where thiazoline-containing ligands have demonstrated the ability to induce high levels of stereocontrol.[2] The strategic placement of substituents on the thiazoline ring allows for fine-tuning of the ligand's steric and electronic properties, thereby influencing the enantioselectivity of the reaction.

Ruthenium(II) complexes featuring this compound as a ligand have also been explored for their catalytic activity and have shown potential in inducing apoptosis in melanoma cells, suggesting a dual role in both catalysis and medicinal chemistry.

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of complex molecules.[3] this compound and its derivatives have proven to be valuable components in various MCRs, leading to the efficient synthesis of diverse heterocyclic scaffolds.

One such example is the synthesis of spiro compounds. Spirocyclic frameworks are prevalent in many natural products and pharmaceuticals. Three-component reactions involving an isatin, an amino acid, and a dipolarophile can be employed to construct spiro-oxindole-pyrrolidine systems. While not directly using this compound as a starting material, the principles of MCRs for generating complex heterocyclic systems are highly relevant to the development of novel reactions involving this scaffold.

A green synthesis approach for 2-mercapto-5,6-dihydro-4H-1,3-thiazines has been developed via a thiol-involved cascade reaction. This method utilizes readily available thiols and 3-chloropropyl isothiocyanate in an environmentally friendly solvent system.[4]

Synthesis of Bioactive Heterocycles and Natural Product Analogs

The thiazoline moiety is a key structural feature in numerous bioactive natural products. Consequently, this compound serves as a crucial starting material for the synthesis of these molecules and their analogs, facilitating drug discovery and development.

Recent advancements have focused on the synthesis of steroid-based thiazoline heterocycles with potential antiviral activity. These compounds are typically prepared through a condensation reaction between a steroidal intermediate and a thiazoline precursor.[5] Furthermore, indol-2-one (B1256649) analogues incorporating a thiazoline ring have been synthesized and investigated as inhibitors of HIV-1 reverse transcriptase.[5]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of Substituted 2-Mercaptothiazolines

EntryStarting Material 1Starting Material 2SolventTemperature (°C)Time (h)Yield (%)Reference
12-Methyl-2-ethyl ethylene (B1197577) imineCarbon disulfideEthanol (B145695)150680[6]
22-Ethyl-3-propyl ethylene imineCarbon disulfideEthanol150673[6]
32-Propyl ethylene imineCarbon disulfideEthanol150650[6]
4Ethanol amineCarbon disulfideBenzene100690US2364399A

Table 2: Green Synthesis of 2-((4-methoxybenzyl)thio)-5,6-dihydro-4H-1,3-thiazine

EntryMethodSolventBaseTemperature (°C)Time (min)Yield (%)Reference
1Conventional HeatingEtOH/H₂O (1:1)K₂CO₃502095[4]
2Microwave-AssistedEtOH/H₂O (1:1)K₂CO₃50599[4]

Detailed Experimental Protocols

General Procedure for the Synthesis of 4-Alkyl-2-mercaptothiazolines

Reaction: 2-Alkyl ethylene imine + Carbon disulfide → 4-Alkyl-2-mercaptothiazoline

Procedure: One gram mole of the corresponding 2-alkyl ethylene imine, one gram mole of carbon disulfide, and two gram moles of ethanol are heated in a closed vessel for 6 hours at 150 °C. After cooling, the ethanol is evaporated from the product. The residue is then dissolved in an aqueous alkali solution and reprecipitated by the addition of acid. The resulting solid is filtered, washed with water, and dried to afford the 4-alkyl-2-mercaptothiazoline.[6]

Microwave-Assisted Green Synthesis of 2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine

Reaction: 3-Chloropropyl isothiocyanate + Benzyl (B1604629) mercaptan → 2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine

Procedure: To a stirred solution of 3-chloropropyl isothiocyanate (0.2 mmol) and benzyl mercaptan (0.2 mmol) in a mixture of EtOH/H₂O (1 mL/1 mL), potassium carbonate (0.6 eq.) is added under air. The reaction mixture is then subjected to microwave irradiation (20 W) for approximately 5 minutes at 50 °C. After completion, dichloromethane (B109758) (5 mL) is added, and the layers are separated. The aqueous layer is extracted twice with dichloromethane (2 x 5 mL). The combined organic layers are washed with saturated aqueous brine (2 x 10 mL) and dried over anhydrous Na₂SO₄. The crude product is purified by column chromatography (silica gel, n-hexane: ethyl acetate (B1210297) = 10:1) to afford the desired product.[4]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows described in this guide.

Synthesis_of_4_Alkyl_2_mercaptothiazoline reagents 2-Alkyl Ethylene Imine + CS₂ in Ethanol heating Heat in Closed Vessel (150 °C, 6h) reagents->heating workup1 Evaporate Ethanol heating->workup1 workup2 Dissolve in Alkali, Reprecipitate with Acid workup1->workup2 product 4-Alkyl-2-mercaptothiazoline workup2->product Green_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Chloropropyl isothiocyanate 3-Chloropropyl isothiocyanate Microwave Irradiation (50 °C, 5 min) Microwave Irradiation (50 °C, 5 min) 3-Chloropropyl isothiocyanate->Microwave Irradiation (50 °C, 5 min) Thiol Thiol Thiol->Microwave Irradiation (50 °C, 5 min) K₂CO₃ (Base) K₂CO₃ (Base) K₂CO₃ (Base)->Microwave Irradiation (50 °C, 5 min) EtOH/H₂O (Solvent) EtOH/H₂O (Solvent) EtOH/H₂O (Solvent)->Microwave Irradiation (50 °C, 5 min) DCM Extraction DCM Extraction Microwave Irradiation (50 °C, 5 min)->DCM Extraction Brine Wash Brine Wash DCM Extraction->Brine Wash Drying (Na₂SO₄) Drying (Na₂SO₄) Brine Wash->Drying (Na₂SO₄) Column Chromatography Column Chromatography Drying (Na₂SO₄)->Column Chromatography Final Product Final Product Column Chromatography->Final Product

References

Physical and chemical properties of 2-Thiazoline-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiazoline-2-thiol

Abstract

2-Thiazoline-2-thiol, also known as 2-mercapto-2-thiazoline, is a heterocyclic compound with significant applications in organic synthesis and pharmacology. It serves as a crucial intermediate in the production of pharmaceuticals, including β-lactam antibiotics and antithyroid agents.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological activities of 2-Thiazoline-2-thiol, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties of 2-Thiazoline-2-thiol

The fundamental physical and chemical characteristics of 2-Thiazoline-2-thiol are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueReferences
Molecular Formula C₃H₅NS₂[3][4]
Molecular Weight 119.21 g/mol [1][3][4]
CAS Number 96-53-7[1][3][4]
Appearance White to bright yellow or beige fine crystalline powder.[5][6][5][6]
Melting Point 100-107 °C[3][4][5]
Boiling Point 176-178 °C at 0.25 Torr[2][5]
Solubility Soluble in chloroform (B151607) and methanol; slightly soluble in water, and soluble in hot water.[3][5][3][5]
pKa 13.01 ± 0.20 (Predicted)[5]
pH 6-7 (10 g/L in H₂O at 20 °C)[5][6][7]
Density 1.235 g/cm³ (estimate)[5]

Experimental Protocols

Synthesis of 2-Thiazoline-2-thiol

A common method for the synthesis of 2-thiazoline-2-thiol involves the reaction of ethanolamine (B43304) with carbon disulfide in the presence of a base.[5]

Materials:

  • Ethanolamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Ethanol

Procedure:

  • Ethanolamine is esterified with sulfuric acid.

  • The resulting product is then cyclized with carbon disulfide in the presence of sodium hydroxide.[5]

  • The reaction mixture is typically refluxed to drive the reaction to completion.

  • Upon cooling, the product can be precipitated and collected for purification.

Purification Protocol

A standard method for purifying crude 2-Thiazoline-2-thiol is through acid-base extraction followed by recrystallization.[2]

Materials:

  • Crude 2-Thiazoline-2-thiol

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the crude 2-Thiazoline-2-thiol in an aqueous alkali solution (e.g., NaOH).

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with HCl to precipitate the purified 2-Thiazoline-2-thiol.

  • Collect the precipitate by filtration.

  • Recrystallize the solid product from hot water to obtain fine needles of pure 2-Thiazoline-2-thiol.[2]

Characterization

The synthesized and purified 2-Thiazoline-2-thiol is typically characterized using various spectroscopic techniques.

Methodologies:

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[8]

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.[9]

Biological Activity and Signaling Pathways

2-Thiazoline-2-thiol and its derivatives exhibit a range of biological activities, including antithyroid, antimicrobial, and anticancer effects.[10][][12]

Antithyroid Activity

2-Thiazoline-2-thiol functions as an antithyroid agent by inhibiting the synthesis of thyroid hormones.[] This inhibition occurs through two primary mechanisms: interaction with molecular iodine and inhibition of the thyroid peroxidase enzyme.[]

Antithyroid_Mechanism cluster_thyroid Thyroid Gland cluster_drug Mechanism of Action T4_T3 Thyroid Hormones (T4, T3) TPO Thyroid Peroxidase (TPO) TPO->T4_T3 Catalyzes Synthesis Iodine Molecular Iodine (I₂) Iodine->T4_T3 Required for Synthesis Complex Charge-Transfer Complex MTT 2-Thiazoline-2-thiol MTT->T4_T3 Reduces Levels MTT->TPO Inhibits MTT->Iodine Forms Complex

Caption: Mechanism of antithyroid activity of 2-Thiazoline-2-thiol.

Induction of Apoptosis in Cancer Cells

Recent studies have shown that metal complexes of 2-Thiazoline-2-thiol, such as certain ruthenium(II) complexes, can induce apoptosis in cancer cells, particularly melanoma.[10] The proposed mechanism involves causing DNA damage, which triggers the apoptotic cascade.

Apoptosis_Pathway cluster_cell Melanoma Cell Drug Ru(II)-2-Thiazoline-2-thiol Complex DNA_Damage DNA Damage Drug->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Death Selective Cytotoxicity Apoptosis->Cell_Death

Caption: Apoptosis induction in melanoma cells by a 2-Thiazoline-2-thiol complex.

Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the pure compound can be visualized as a straightforward workflow.

Synthesis_Workflow start Start Materials (Ethanolamine, CS₂) reaction Cyclization Reaction start->reaction precipitation Crude Product Precipitation reaction->precipitation purification Purification (Alkali Wash, Acid Precipitation) precipitation->purification recrystallization Recrystallization from Water purification->recrystallization final_product Pure 2-Thiazoline-2-thiol recrystallization->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: General workflow for the synthesis and purification of 2-Thiazoline-2-thiol.

Applications

2-Thiazoline-2-thiol is a versatile compound with several key applications:

  • Pharmaceutical Intermediate: It is a fundamental building block for the synthesis of penam- and carbapenam-type β-lactam antibiotics.[1][5] It is also a precursor for H2 receptor antagonists like cimetidine (B194882) and ranitidine (B14927) through its hydrolysis product, cysteamine.[5]

  • Antimicrobial Agents: Derivatives of 2-Thiazoline-2-thiol have demonstrated antimicrobial properties and can act synergistically with conventional antibiotics against multidrug-resistant bacteria.[10]

  • Cancer Research: Metal complexes incorporating 2-Thiazoline-2-thiol as a ligand are being investigated for their potential as selective anticancer agents.[10][12]

  • Material Science: It has been used to functionalize mesoporous silica (B1680970) for the removal of heavy metals like mercury from aqueous solutions.

  • Electroplating: It is used as an additive in acid copper plating to achieve bright and level coatings.[5]

References

The Pivotal Role of 2-Mercaptothiazoline in Modern Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptothiazoline (2-MT), a heterocyclic compound featuring both a thiol and a thiazoline (B8809763) ring system, serves as a critical and versatile intermediate in a wide array of chemical syntheses. Its unique structural attributes and reactivity have positioned it as a cornerstone in the development of pharmaceuticals, agrochemicals, and industrial materials. This technical guide provides a comprehensive overview of the role of 2-MT and its derivatives as intermediates, focusing on their application in the synthesis of bioactive molecules and industrial compounds. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize key synthetic and biological pathways.

Core Applications of this compound as a Synthetic Intermediate

The utility of this compound and its related structures, such as 2-mercaptobenzothiazole (B37678), stems from the reactivity of the thiol group and the stability of the thiazole (B1198619) ring. This allows for a variety of chemical modifications, making it a valuable building block for complex molecules. Key application areas include:

  • Pharmaceutical Synthesis: As a precursor to a range of therapeutic agents, most notably cephalosporin (B10832234) antibiotics and the antiretroviral drug Ritonavir.

  • Agrochemicals: Utilized in the formulation of pesticides and fungicides.[1]

  • Industrial Chemistry: A key component in rubber vulcanization, acting as an accelerator to improve the durability and elasticity of rubber products.[1]

Synthesis of this compound and its Derivatives: Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for the synthesis of this compound and some of its key derivatives, along with tabulated quantitative data to facilitate comparison and replication.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethanolamine (B43304) with carbon disulfide. Several methods have been developed to optimize the yield of this reaction.

Experimental Protocol:

A mixture of ethanolamine (1 mole) and carbon disulfide (from 2 to 8 moles) is heated in a closed vessel at a temperature ranging from 100°C to 130°C. The reaction is carried out in the absence of a solvent and alkali, under the super-atmospheric pressure that naturally develops under these conditions. After heating for approximately 6 hours, the reaction mixture is cooled. The crude product can be purified by dissolving it in an alkali solution, followed by reprecipitation with an acid, filtration, and drying.[2]

Reactant 1Reactant 2Molar Ratio (R1:R2)SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolamineCarbon Disulfide1:2.3None100695[2]
EthanolamineCarbon Disulfide1:2.3Benzene100690[2]
EthanolamineCarbon Disulfide1:2.3Petroleum Naphtha100682.5[2]
EthanolamineCarbon Disulfide1:2.3Cyclohexane100692.5[2]
EthanolamineCarbon Disulfide1:2.3Toluene100687.5[2]

Table 1. Quantitative data for the synthesis of this compound under various conditions.

Synthesis of 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazole (MBT), an analogue of 2-MT, is a crucial intermediate for various applications, including as a rubber vulcanization accelerator. Its derivatives have also shown promising biological activities.

Experimental Protocol for 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (B77674):

Substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol, 2.4 g) are dissolved in 10 mL of dimethylformamide at 60 °C. To this solution, 2-chloroethyl acrylate (29 mmol, 3.47 mL) is added dropwise. The reaction mixture is then refluxed overnight. After cooling, the mixture is washed with a 5% NaOH aqueous solution and extracted with diethyl ether. The organic layer is separated, dried over MgSO₄, filtered, and the solvent is removed under vacuum. The final product is purified by flash chromatography using dichloromethane (B109758) as the eluent.[3]

Starting MaterialReagentSolventBaseTemperatureTimeYield (%)Reference
6-Methyl-2-mercaptobenzothiazole2-Chloroethyl acrylateDimethylformamideNaHCO₃RefluxOvernight-[3]
6-Chloro-2-mercaptobenzothiazole2-Chloroethyl acrylateDimethylformamideNaHCO₃RefluxOvernight-[3]
5-Chloro-2-mercaptobenzothiazole2-Chloroethyl acrylateDimethylformamideNaHCO₃RefluxOvernight-[3]

Table 2. Synthesis of 2-(2-Benzothiazolylthio)ethyl acrylate derivatives. Note: Specific yield percentages were not provided in the source for all derivatives.

Experimental Protocol for 2-(Benzo[d]thiazol-2'-ylthio)-N'-(4-oxopentan-2-ylidene)acetohydrazide:

A mixture of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide (10.0 mmol, 2.39 g) and 2,4-pentanedione (10 mmol, 1.0 g) in ethanol (B145695) (20 mL) is refluxed for 3 hours. The reaction mixture is then allowed to cool to room temperature for 24 hours. The solid product that forms is collected by filtration and crystallized from ethanol.[4]

Reactant 1Reactant 2SolventTime (h)Yield (%)Reference
2-(Benzo[d]thiazol-2'-ylthio)acetohydrazide2,4-PentanedioneEthanol375[4]

Table 3. Quantitative data for the synthesis of a 2-mercaptobenzothiazole derivative.

Role in Pharmaceutical Synthesis

Cephalosporin Antibiotics

This compound derivatives are key intermediates in the synthesis of several cephalosporin antibiotics, such as Cefazolin.

Synthesis of Cefazolin Intermediate:

The synthesis of Cefazolin involves the reaction of 7-aminocephalosporanic acid (7-ACA) with a this compound derivative, specifically 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD). The unreacted residual MMTD can act as a competitive inhibitor in the subsequent enzymatic acylation step. The optimal molar ratio of MMTD to 7-ACA for the highest overall Cefazolin yield has been found to be 1.2:1.[5]

Experimental Protocol for Cefazolin Synthesis (Enzymatic Acylation):

The enzymatic acylation of 3-[5-methyl-1,3,4-thiadiazole-2-yl]-7-aminocephalosporanic acid (M-7-ACA) is carried out using the methyl ester of 1,2,3,4-tetrazol-1-acetic acid (MeTzAA) in the presence of an immobilized enzyme, such as penicillin amidase. The reaction is typically performed in an aqueous medium at a controlled pH and temperature.[5]

Mechanism of Action of Cephalosporins:

Cephalosporins are bactericidal β-lactam antibiotics that inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[6][7][8] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[6][8]

Cephalosporin_Mechanism Cephalosporin Cephalosporin (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to active site (Inhibition) Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes cross-linking Peptidoglycan_precursors Peptidoglycan Precursors (D-Ala-D-Ala terminus) Peptidoglycan_precursors->PBP Binds to Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Mechanism of action of cephalosporin antibiotics.
Ritonavir

Ritonavir is an antiretroviral drug of the protease inhibitor class used to treat HIV/AIDS. While this compound is not a direct precursor in all synthetic routes, thiazole-containing intermediates are crucial for its synthesis.

Mechanism of Action of Ritonavir:

Ritonavir is a potent inhibitor of the HIV protease enzyme. This enzyme is essential for the viral life cycle, as it cleaves newly synthesized polyproteins into functional viral proteins required for the maturation of infectious virions. By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1][9] Additionally, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many other protease inhibitors. This "boosting" effect increases the plasma concentration and prolongs the half-life of co-administered antiretroviral drugs.[1][10]

Ritonavir_Mechanism cluster_hiv HIV Life Cycle cluster_cyp Drug Metabolism HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Polyprotein->HIV_Protease Substrate for Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Cleaves into Mature_Virion Mature Infectious Virion Viral_Proteins->Mature_Virion Assemble into Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits CYP3A4 Cytochrome P450 3A4 Ritonavir->CYP3A4 Inhibits (Boosting effect) Other_PIs Other Protease Inhibitors Other_PIs->CYP3A4 Metabolized by Metabolism Metabolism of other PIs CYP3A4->Metabolism

Dual mechanism of action of Ritonavir.

Role in Industrial Chemistry: Rubber Vulcanization

2-Mercaptobenzothiazole (MBT) and its derivatives are widely used as accelerators in the sulfur vulcanization of rubber. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.

Mechanism of Rubber Vulcanization with MBT:

The mechanism of accelerated sulfur vulcanization is complex and involves several steps. In the presence of activators like zinc oxide and stearic acid, MBT forms a zinc salt. This complex then reacts with sulfur to form an active sulfurating agent. This agent reacts with the rubber polymer chains to form cross-link precursors, which are polysulfidic pendants. These precursors then react with other rubber chains to form stable cross-links, giving the rubber its desired properties.[11][12]

Rubber_Vulcanization MBT 2-Mercaptobenzothiazole (MBT) MBT_Zn MBT-Zinc Complex MBT->MBT_Zn Reacts with ZnO Zinc Oxide (Activator) ZnO->MBT_Zn Sulfur Sulfur (S8) Active_Sulfurating_Agent Active Sulfurating Agent Sulfur->Active_Sulfurating_Agent Rubber Rubber Polymer Chains Crosslink_Precursor Cross-link Precursor (Polysulfidic Pendants) Rubber->Crosslink_Precursor Vulcanized_Rubber Vulcanized Rubber (Cross-linked Polymer) Rubber->Vulcanized_Rubber MBT_Zn->Active_Sulfurating_Agent Reacts with Active_Sulfurating_Agent->Crosslink_Precursor Reacts with Crosslink_Precursor->Vulcanized_Rubber Forms

Simplified pathway of MBT-accelerated rubber vulcanization.

Biological Activities of 2-Mercaptobenzothiazole Derivatives

Recent research has highlighted the potential of 2-mercaptobenzothiazole derivatives as therapeutic agents beyond their traditional applications. Studies have shown that some of these compounds exhibit significant anticancer and anti-inflammatory activities. For instance, certain 2-substituted benzothiazole (B30560) derivatives have been found to induce apoptosis in cancer cells and modulate key signaling pathways.[13][14] One study on hepatocellular carcinoma cells suggested that the anticancer effects are mediated through the NF-κB/COX-2/iNOS signaling pathway.[13] Another study on breast cancer cell lines indicated that these derivatives can downregulate EGFR activity and modulate the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[14]

Anticancer_Mechanism cluster_pathways Signaling Pathways MBT_derivative 2-Mercaptobenzothiazole Derivative EGFR EGFR MBT_derivative->EGFR Downregulates NFkB NF-κB MBT_derivative->NFkB Inhibits JAK_STAT JAK/STAT MBT_derivative->JAK_STAT Modulates ERK_MAPK ERK/MAPK MBT_derivative->ERK_MAPK Modulates PI3K_Akt_mTOR PI3K/Akt/mTOR MBT_derivative->PI3K_Akt_mTOR Modulates Apoptosis Apoptosis MBT_derivative->Apoptosis Induces Cell_Proliferation Cell Proliferation & Inflammation EGFR->Cell_Proliferation NFkB->Cell_Proliferation JAK_STAT->Cell_Proliferation ERK_MAPK->Cell_Proliferation PI3K_Akt_mTOR->Cell_Proliferation

Anticancer signaling pathways modulated by 2-MBT derivatives.

Conclusion

This compound and its derivatives are indispensable intermediates in modern chemical synthesis. Their versatility allows for the efficient construction of a wide range of valuable molecules, from life-saving pharmaceuticals to high-performance industrial materials. The detailed experimental protocols and mechanistic insights provided in this guide underscore the profound impact of these compounds. As research continues to uncover new biological activities and synthetic applications, the importance of this compound as a foundational building block in chemistry is set to grow even further. The continued exploration of its reactivity and the development of novel derivatives hold significant promise for future innovations in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to the Metal-Chelating Properties of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptothiazoline (2-MT), a heterocyclic compound featuring a thiazoline (B8809763) ring and a reactive thiol group, has garnered significant interest for its versatile chemical properties, most notably its potent metal-chelating capabilities. This technical guide provides a comprehensive overview of the fundamental principles governing the interaction of 2-MT with various metal ions. It delves into the structural aspects of the resulting metal complexes, summarizes available quantitative data on binding affinities, and presents detailed experimental protocols for the synthesis and characterization of these complexes. Furthermore, this guide explores the broader implications of 2-MT's chelating properties in biological systems, particularly in the context of cellular redox signaling and metal ion homeostasis. Diagrams generated using Graphviz are provided to visually represent key experimental workflows and conceptual relationships, offering a deeper understanding of the subject matter for researchers and professionals in drug development and related scientific fields.

Introduction to this compound and its Chelating Potential

This compound (C₃H₅NS₂) is a cyclic organic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms, and a pendant thiol (-SH) group. This unique structural arrangement, particularly the presence of the thiol group and the nitrogen heteroatom, confers upon 2-MT the ability to act as an effective chelating agent. Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate.

The thiol group of 2-MT is a soft donor, exhibiting a high affinity for soft metal ions such as copper(I), silver(I), mercury(II), and cadmium(II). The nitrogen atom within the thiazoline ring can also participate in coordination, allowing 2-MT to act as a bidentate ligand, further enhancing the stability of the resulting metal complexes. This avidity for metal ions has led to the exploration of 2-MT in a variety of applications, including:

  • Analytical Chemistry: As a reagent for the detection and quantification of metal ions.[1]

  • Industrial Processes: In water treatment for the removal of heavy metals, and as a corrosion inhibitor for various metals.[1]

  • Pharmaceutical Development: As a scaffold for the design of novel therapeutic agents and in the study of metal-based drugs.[2]

Quantitative Data on Metal-Chelating Properties

Table 1: Selected Bond Lengths and Angles for Tetracopper(I) this compound Complexes

Parameter[Cu₄(S-thiaz)₄(PEt₂Ph)₂][Cu₄(S-thiaz)₄(PEt₃)₂][Cu₄(S-thiaz)₄]₂[Cu₄(S-thiaz)₄]₄
Cu-S Bond Lengths (Å) 2.237(4) - 2.448(3)---
Cu-Cu Distances (Å) ----
S-Cu-S Bond Angles (°) ----
Cu-S-Cu Bond Angles (°) ----

Data extracted from a study on tetracopper(I) this compound compounds. The original study should be consulted for a complete set of crystallographic data.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-metal complexes. These protocols are based on established techniques in coordination chemistry and can be adapted for specific research needs.

Synthesis of a Copper(I)-2-Mercaptothiazoline Complex

This protocol is adapted from the synthesis of tetracopper(I) this compound compounds.[3]

Materials:

Procedure:

  • Under an inert atmosphere, dissolve copper(I) acetate in methanol.

  • In a separate flask, dissolve this compound and the tertiary phosphine in toluene.

  • Slowly add the methanolic solution of copper(I) acetate to the toluene solution with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a suitable solvent (e.g., hexane) to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield the crystalline copper(I)-2-Mercaptothiazoline complex.

Experimental Workflow for Synthesis

experimental_workflow_synthesis cluster_start Starting Materials start1 Copper(I) Acetate in Methanol reaction Reaction Mixture (Stirring at RT) start1->reaction start2 2-MT + Phosphine in Toluene start2->reaction workup Solvent Removal (Reduced Pressure) reaction->workup washing Washing with Hexane workup->washing purification Recrystallization (Toluene/Hexane) washing->purification product Crystalline Product purification->product

Synthesis of a Copper(I)-2-MT Complex.
Characterization of Metal Complexes

UV-Vis spectroscopy can be used to monitor the formation of metal complexes and to determine their stability constants.

Protocol for UV-Vis Titration:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution). Prepare stock solutions of the metal salts of interest in the same solvent.

  • Titration:

    • Place a known concentration of the 2-MT solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Make successive additions of the metal salt solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal complex.

    • The data can be used to construct a binding isotherm, from which the stability constant (K) can be calculated using appropriate software and binding models (e.g., Benesi-Hildebrand method for 1:1 complexes).

NMR spectroscopy provides detailed information about the structure of the metal complexes in solution.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the synthesized metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. If applicable (e.g., for phosphine ligands), ³¹P NMR spectra should also be obtained.

  • Spectral Analysis:

    • Compare the chemical shifts of the complex with those of the free ligand.

    • Changes in chemical shifts, particularly for the protons and carbons near the coordinating atoms (sulfur and nitrogen), provide evidence of complexation.

    • Coupling constants can also provide structural information.

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

General Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer.

    • Prepare a solution of the metal salt in the exact same buffer to minimize heats of dilution.

    • Degas both solutions thoroughly before the experiment.

  • Experiment Setup:

    • Fill the ITC sample cell with the 2-MT solution.

    • Fill the injection syringe with the metal salt solution.

  • Titration:

    • Perform a series of injections of the metal solution into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • This data is then fit to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

experimental_workflow_itc cluster_prep Sample Preparation prep1 2-MT in Buffer degas Degas Both Solutions prep1->degas prep2 Metal Salt in Same Buffer prep2->degas setup ITC Setup (Cell: 2-MT, Syringe: Metal) degas->setup titration Titration (Inject Metal into 2-MT) setup->titration analysis Data Analysis (Fit to Binding Model) titration->analysis results Thermodynamic Parameters (Kₐ, ΔH, n) analysis->results

Role of Thiols in Mitigating Metal-Induced Oxidative Stress.

Conclusion

This compound stands out as a compelling molecule for researchers in chemistry and drug development due to its pronounced metal-chelating properties. While a comprehensive quantitative dataset of its interactions with a full spectrum of metal ions is still emerging, the available structural information and the established methodologies for characterization provide a solid foundation for future investigations. The detailed experimental protocols and conceptual diagrams presented in this guide are intended to facilitate further research into the coordination chemistry of this compound and to inspire the exploration of its potential applications in mitigating metal-induced toxicity and in the design of novel therapeutic agents. The continued study of this and similar thiol-containing chelators will undoubtedly contribute to a deeper understanding of the intricate role of metal ions in both chemical and biological systems.

References

Methodological & Application

Application Notes and Protocols: 2-Mercaptothiazoline as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Mercaptothiazoline (2MT) as a corrosion inhibitor for mild steel, particularly in acidic environments. The information compiled from recent studies offers detailed experimental protocols, quantitative data on inhibition efficiency, and insights into the protective mechanism.

Overview of this compound as a Corrosion Inhibitor

This compound (2MT) has demonstrated significant potential as a corrosion inhibitor for mild steel in corrosive media, such as hydrochloric acid solutions.[1] Its effectiveness is attributed to the presence of nitrogen and sulfur heteroatoms in its molecular structure, which facilitate strong adsorption onto the metal surface.[1][2] This adsorption forms a protective barrier that impedes the corrosive process.[1][3] Studies have shown that 2MT acts as a mixed-type inhibitor, influencing both the anodic dissolution of iron and the cathodic hydrogen evolution reactions.[3][4] The adsorption of 2MT on the mild steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film.[1][4]

Quantitative Data: Inhibition Efficiency and Electrochemical Parameters

The inhibition efficiency of this compound is concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Inhibition Efficiency of this compound at Different Concentrations

Inhibitor Concentration (M)Inhibition Efficiency (%)Corrosive MediumMethodReference
1.0 x 10⁻²>900.5M HClEIS, LPR[1]
5.0 x 10⁻³>80Not SpecifiedPolarization[1]

Table 2: Electrochemical Parameters for Mild Steel in 0.5M HCl with and without this compound

ConditionRct (Ω cm²)Cdl (µF cm⁻²)Reference
0.5M HCl (Blank)Value not specifiedValue not specified[1]
0.5M HCl + 1.0 x 10⁻² M 2MTIncreasedDecreased[1]

Note: Rct (Charge Transfer Resistance) and Cdl (Double Layer Capacitance) values are indicative of the inhibitor's performance. An increase in Rct and a decrease in Cdl signify effective corrosion inhibition.

Table 3: Thermodynamic Parameters for the Adsorption of this compound on Mild Steel

ParameterValueSignificanceReference
ΔG°ads (kJ mol⁻¹)NegativeSpontaneous adsorption[1]
ΔH°ads (kJ mol⁻¹)Value not specifiedIndicates physisorption or chemisorption[1]
ΔS°ads (J mol⁻¹ K⁻¹)Value not specifiedChange in entropy during adsorption[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Gravimetric (Weight Loss) Measurements

This method determines the corrosion rate by measuring the weight loss of a mild steel specimen after immersion in a corrosive solution.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive solution (e.g., 1M HCl)

  • This compound (inhibitor)

  • Analytical balance (precision ±0.1 mg)

  • Polishing papers (various grades)

  • Acetone, distilled water

  • Thermostatic water bath

Procedure:

  • Mechanically polish the mild steel coupons with progressively finer grades of emery paper, then wash with distilled water, degrease with acetone, and dry.

  • Weigh the polished coupons accurately using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the coupons in the test solutions for a specified period (e.g., 5 hours) at a constant temperature (e.g., 303 K).[5]

  • After the immersion period, retrieve the coupons, rinse with distilled water, and scrub with a soft brush to remove corrosion products.

  • Dry the coupons and re-weigh them.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/y) = (87.6 × W) / (A × T × D)

      • Where: W = weight loss (mg), A = area of the coupon (cm²), T = immersion time (h), D = density of mild steel (g/cm³).

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where: CR_blank = corrosion rate in the absence of the inhibitor, CR_inh = corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel specimen

    • Counter Electrode (CE): Platinum foil or graphite (B72142) rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Corrosive solution with and without inhibitor

Procedure:

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the potential to stabilize (typically for 30-60 minutes). This stable potential is the OCP.[6]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • The resulting impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real).

    • The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. A larger diameter indicates higher corrosion resistance.

    • The double-layer capacitance (Cdl) can also be calculated.

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[7]

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100

Surface Analysis Techniques

These methods provide visual and compositional information about the mild steel surface after exposure to the corrosive environment.

3.3.1. Scanning Electron Microscopy (SEM)

  • Provides high-resolution images of the surface morphology.

  • Procedure: After the corrosion test, the mild steel coupons are rinsed, dried, and mounted on stubs for SEM analysis. Images of the surface in the absence and presence of the inhibitor are compared to observe the reduction in surface damage.[1][8]

3.3.2. Atomic Force Microscopy (AFM)

  • Provides three-dimensional topographical information and surface roughness data.

  • Procedure: Similar to SEM, prepared samples are analyzed to quantify the smoothness of the surface, which is expected to increase in the presence of the protective inhibitor film.[1]

Mechanism of Inhibition and Visualizations

The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the mild steel surface, forming a protective film. This process is influenced by the molecular structure of 2MT, which contains electron-rich nitrogen and sulfur atoms that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

InhibitionMechanism cluster_surface Mild Steel Surface H+ H⁺ ions Fe Fe (Iron) H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ ions Cl-->Fe Anodic Reaction (Fe Dissolution) 2MT This compound (Inhibitor) 2MT->Fe Adsorption (Protective Film Formation) Fe_ions Fe²⁺ ions (Corrosion) Fe->Fe_ions ExperimentalWorkflow prep Sample Preparation (Mild Steel Coupons) immersion Immersion Testing prep->immersion solution_prep Solution Preparation (Corrosive Media ± Inhibitor) solution_prep->immersion weight_loss Gravimetric Analysis (Weight Loss) immersion->weight_loss electrochem Electrochemical Measurements (EIS, Polarization) immersion->electrochem surface_analysis Surface Characterization (SEM, AFM) immersion->surface_analysis data_analysis Data Analysis & Inhibition Efficiency Calculation weight_loss->data_analysis electrochem->data_analysis surface_analysis->data_analysis conclusion Conclusion on Inhibitor Performance data_analysis->conclusion QuantumChemical inhibitor Inhibitor Molecule (e.g., this compound) dft DFT Calculations inhibitor->dft homo EHOMO (Electron Donating Ability) dft->homo lumo ELUMO (Electron Accepting Ability) dft->lumo delta_e ΔE = ELUMO - EHOMO (Reactivity Index) dft->delta_e adsorption Adsorption on Metal Surface homo->adsorption lumo->adsorption delta_e->adsorption inhibition Corrosion Inhibition Efficiency adsorption->inhibition

References

Protocol for 2-Mercaptothiazoline Functionalization of Mesoporous Silicas for Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the functionalization of mesoporous silica (B1680970) materials, specifically SBA-15 and MCM-41, with 2-mercaptothiazoline (MTZ). The resulting materials are highly effective adsorbents for the removal of heavy metal ions, particularly mercury (Hg(II)), from aqueous solutions.[1][2] These protocols are intended for researchers, scientists, and professionals in environmental science and materials chemistry.

The functionalization can be achieved through two primary methods: a heterogeneous route and a homogeneous route.[1][2] The heterogeneous method involves a two-step process where the silica surface is first treated with a silylating agent, followed by the attachment of the this compound. The homogeneous method is a more direct, one-step process. The choice of method can influence the final properties of the material, such as surface area and mercury adsorption capacity.[1]

The this compound functional group provides nitrogen and sulfur donor atoms that exhibit a strong affinity for heavy metal ions, leading to efficient removal from contaminated water sources.[1] The high surface area and ordered pore structure of mesoporous silicas like SBA-15 and MCM-41 allow for a high density of functional groups and facilitate access of the metal ions to the binding sites.

Quantitative Data Summary

The following tables summarize the key quantitative data for the parent and functionalized mesoporous silica materials.

Table 1: Textural Properties of Mesoporous Silicas

MaterialSynthesis RouteSurface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
SBA-15 (Parent)-7951.157.5
Cl-SBA-15Heterogeneous5850.857.2
MTZ-SBA-15-Het Heterogeneous 740 0.78 7.2
MTZ-SBA-15-Hom Homogeneous 490 0.80 7.3
MCM-41 (Parent)-12351.053.5
Cl-MCM-41Heterogeneous10300.893.4
MTZ-MCM-41-Het Heterogeneous 1172 0.95 3.4
MTZ-MCM-41-Hom Homogeneous 850 0.75 3.4

Table 2: Functionalization Loading and Mercury Adsorption Capacity

MaterialSynthesis RouteMTZ Loading (mmol/g)Hg(II) Adsorption Capacity (mmol/g)
MTZ-SBA-15-Het Heterogeneous 1.250.60
MTZ-SBA-15-Hom Homogeneous 1.351.10
MTZ-MCM-41-Het Heterogeneous 1.100.45
MTZ-MCM-41-Hom Homogeneous 1.200.70

Data compiled from Pérez-Quintanilla et al., 2006.

Experimental Protocols

Materials and Equipment
  • Mesoporous Silica: SBA-15 or MCM-41 (as-synthesized or calcined)

  • Reagents:

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Soxhlet extraction apparatus

    • Filtration apparatus (e.g., Büchner funnel)

    • Oven

Protocol 1: Heterogeneous Functionalization of Mesoporous Silica (MTZ-Silica-Het)

This protocol involves a two-step process: chloropropylation of the silica surface followed by reaction with this compound.

Step 1: Chloropropylation of Mesoporous Silica (Cl-Silica)

  • Activate the mesoporous silica (SBA-15 or MCM-41) by heating at 120 °C for 4 hours under vacuum to remove adsorbed water.

  • In a three-neck round-bottom flask, suspend 3.0 g of the activated silica in 150 mL of anhydrous toluene.

  • Add 6.0 mL of 3-chloropropyltriethoxysilane (CPTES) to the suspension.

  • Heat the mixture to reflux (approximately 110 °C) and maintain under stirring for 24 hours.

  • After cooling to room temperature, filter the solid product and wash thoroughly with toluene and then ethanol.

  • Dry the resulting chloropropyl-functionalized silica (Cl-SBA-15 or Cl-MCM-41) in an oven at 60 °C overnight.

Step 2: Attachment of this compound (MTZ-Silica-Het)

  • In a round-bottom flask, dissolve 2.0 g of this compound (MTZ) and 2.5 mL of triethylamine in 100 mL of anhydrous toluene.

  • Add 2.0 g of the dried Cl-Silica from Step 1 to this solution.

  • Heat the mixture to reflux and maintain under stirring for 48 hours.

  • Cool the mixture to room temperature, filter the solid, and wash with toluene and ethanol.

  • To remove any unreacted species, perform a Soxhlet extraction of the solid product with ethanol for 24 hours.

  • Dry the final this compound functionalized silica (MTZ-SBA-15-Het or MTZ-MCM-41-Het) at 60 °C.

Protocol 2: Homogeneous Functionalization of Mesoporous Silica (MTZ-Silica-Hom)

This protocol involves the synthesis of the silylating agent first, followed by a one-pot reaction with the mesoporous silica.

Step 1: Synthesis of the Silylating Agent

  • In a round-bottom flask, dissolve 2.0 g of this compound (MTZ) and 2.5 mL of triethylamine in 50 mL of anhydrous toluene.

  • Add 4.0 mL of 3-chloropropyltriethoxysilane (CPTES) to the solution.

  • Stir the mixture at room temperature for 12 hours. A white precipitate of triethylamine hydrochloride will form.

  • Remove the precipitate by filtration. The resulting solution contains the silylating agent.

Step 2: Functionalization of Mesoporous Silica (MTZ-Silica-Hom)

  • Activate the mesoporous silica (SBA-15 or MCM-41) by heating at 120 °C for 4 hours under vacuum.

  • Suspend 3.0 g of the activated silica in 100 mL of anhydrous toluene in a three-neck round-bottom flask.

  • Add the silylating agent solution from Step 1 to the silica suspension.

  • Heat the mixture to reflux and maintain under stirring for 24 hours.

  • After cooling, filter the solid product and wash with toluene and ethanol.

  • Perform a Soxhlet extraction with ethanol for 24 hours to remove any unreacted precursors.

  • Dry the final this compound functionalized silica (MTZ-SBA-15-Hom or MTZ-MCM-41-Hom) at 60 °C.

Visualizations

Heterogeneous_Functionalization cluster_step1 Step 1: Chloropropylation cluster_step2 Step 2: MTZ Attachment Silica Activated Mesoporous Silica (SBA-15 or MCM-41) Reflux1 Reflux for 24h Silica->Reflux1 CPTES 3-chloropropyltriethoxysilane (CPTES) in Toluene CPTES->Reflux1 Cl_Silica Chloropropyl-functionalized Silica (Cl-Silica) Reflux1->Cl_Silica Reflux2 Reflux for 48h Cl_Silica->Reflux2 MTZ This compound (MTZ) + Triethylamine in Toluene MTZ->Reflux2 Soxhlet Soxhlet Extraction (Ethanol, 24h) Reflux2->Soxhlet Final_Product_Het MTZ-Functionalized Silica (Heterogeneous Route) Soxhlet->Final_Product_Het

Caption: Workflow for the heterogeneous functionalization of mesoporous silica.

Homogeneous_Functionalization cluster_step1 Step 1: Silylating Agent Synthesis cluster_step2 Step 2: One-pot Functionalization MTZ_reagent This compound (MTZ) + Triethylamine in Toluene Stir Stir at RT for 12h MTZ_reagent->Stir CPTES_reagent 3-chloropropyltriethoxysilane (CPTES) CPTES_reagent->Stir Silylating_Agent Silylating Agent Solution Stir->Silylating_Agent Reflux_Hom Reflux for 24h Silylating_Agent->Reflux_Hom Silica_Hom Activated Mesoporous Silica (SBA-15 or MCM-41) in Toluene Silica_Hom->Reflux_Hom Soxhlet_Hom Soxhlet Extraction (Ethanol, 24h) Reflux_Hom->Soxhlet_Hom Final_Product_Hom MTZ-Functionalized Silica (Homogeneous Route) Soxhlet_Hom->Final_Product_Hom

Caption: Workflow for the homogeneous functionalization of mesoporous silica.

References

Application of 2-Mercaptothiazoline in Rubber Vulcanization Acceleration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptothiazoline (2-MT), also known as thiazolidine-2-thione, is a heterocyclic organic compound containing both sulfur and nitrogen. It functions as a versatile accelerator in the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). As a member of the thiazole (B1198619) class of accelerators, 2-MT offers a favorable balance of processing safety and cure rate, contributing to the development of vulcanized rubber products with desirable physical and mechanical properties. These properties include enhanced tensile strength, elasticity, and resistance to aging.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in rubber vulcanization, intended to guide researchers and scientists in their materials development efforts.

Mechanism of Action

The precise mechanism of this compound in sulfur vulcanization is analogous to that of other thiazole-based accelerators. The process is generally understood to involve the formation of an active accelerator-sulfur complex, which then reacts with the rubber polymer chains to form crosslinks. The key steps are:

  • Activation: In the presence of activators such as zinc oxide and stearic acid, this compound forms a zinc salt.

  • Sulfurating Complex Formation: The activated accelerator reacts with sulfur (typically S8 rings) to form a polysulfidic accelerator complex. This complex is the active sulfurating agent.

  • Crosslink Precursor Formation: The active complex reacts with the rubber polymer at the allylic positions (adjacent to the double bonds) to form pendent accelerator-polysulfide groups attached to the rubber backbone.

  • Crosslink Formation: These pendent groups can then react with other rubber chains, either directly or through further interaction with other accelerator complexes, to form stable monosulfidic, disulfidic, and polysulfidic crosslinks. This three-dimensional network structure is what imparts the desirable properties to the vulcanized rubber.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data for a closely related and well-documented thiazole accelerator, 2-Mercaptobenzothiazole (MBT), in a typical natural rubber formulation. This data is intended to be illustrative of the expected performance and should be used as a baseline for experimental design with this compound.

Table 1: Representative Cure Characteristics of a Thiazole-Accelerated Natural Rubber Compound

ParameterUnitValue
Minimum Torque (ML)dNm1.5
Maximum Torque (MH)dNm18.5
Scorch Time (ts2)min3.5
Optimum Cure Time (t90)min12.0
Cure Rate Index (CRI)min⁻¹11.8

Data is illustrative and based on typical values for MBT in a standard natural rubber formulation.

Table 2: Representative Physical Properties of a Thiazole-Accelerated Natural Rubber Vulcanizate

PropertyUnitValue
Tensile StrengthMPa25
Elongation at Break%600
Modulus at 300% ElongationMPa10
HardnessShore A65
Tear StrengthN/mm40

Data is illustrative and based on typical values for MBT in a standard natural rubber formulation.

Experimental Protocols

The following are detailed protocols for the compounding, vulcanization, and testing of rubber using this compound as an accelerator.

Protocol 1: Compounding of Natural Rubber with this compound

Objective: To prepare a homogeneous unvulcanized rubber compound containing this compound.

Materials:

  • Natural Rubber (SMR 20 or equivalent): 100 phr (parts per hundred rubber)

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • Carbon Black (N330): 50 phr

  • Aromatic Oil: 5 phr

  • This compound (2-MT): 1.5 phr

  • Sulfur: 2.5 phr

Equipment:

  • Two-roll mill with heating and cooling capabilities

  • Analytical balance

  • Spatulas and cutting tools

Procedure:

  • Mill Preparation: Set the temperature of the two-roll mill to 50-60°C. Adjust the nip (gap between the rolls) to approximately 2-3 mm.

  • Mastication of Rubber: Pass the natural rubber through the mill several times until a smooth, continuous band is formed. This process, known as mastication, reduces the viscosity of the rubber.

  • Addition of Activators and Additives:

    • Gradually add the zinc oxide and stearic acid to the rubber band on the mill. Ensure they are fully incorporated before proceeding.

    • Slowly add the carbon black to the rubber. This should be done in increments to ensure good dispersion and prevent excessive heat buildup.

    • Add the aromatic oil to aid in the dispersion of the carbon black.

  • Incorporation of Accelerator: Add the this compound to the compound and continue milling until it is evenly dispersed.

  • Addition of Curing Agent: In the final stage of mixing, add the sulfur. Keep the milling time short after adding sulfur to prevent premature vulcanization (scorching).

  • Homogenization and Sheeting: Perform several end-over-end cuts and passes of the rubber through the mill to ensure homogeneity. Finally, sheet out the compounded rubber to a thickness of approximately 2 mm.

  • Storage: Store the unvulcanized rubber sheet in a cool, dark place away from heat and light to prevent premature curing.

Protocol 2: Vulcanization of the Compounded Rubber

Objective: To crosslink the compounded rubber using heat and pressure.

Equipment:

  • Hydraulic press with heated platens

  • Mold of desired dimensions (e.g., for tensile test sheets)

  • Mold release agent

  • Timer

Procedure:

  • Press Preparation: Preheat the hydraulic press to the desired vulcanization temperature (e.g., 150°C).

  • Mold Preparation: Clean the mold and apply a thin layer of mold release agent.

  • Sample Loading: Cut the unvulcanized rubber sheet to a size slightly larger than the mold cavity. Place the rubber in the mold.

  • Curing:

    • Place the mold in the preheated press.

    • Close the press and apply a pressure of approximately 10 MPa.

    • Start the timer for the predetermined optimum cure time (t90), which should be determined from rheometer tests (see Protocol 3).

  • Demolding: Once the curing time is complete, open the press and carefully remove the mold. Open the mold and remove the vulcanized rubber sheet.

  • Cooling and Conditioning: Allow the vulcanized sheet to cool to room temperature. It is recommended to condition the samples for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

Protocol 3: Determination of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the cure characteristics of the rubber compound.

Equipment:

  • Moving Die Rheometer (MDR)

Procedure:

  • Instrument Setup: Set the MDR to the desired test temperature (e.g., 150°C).

  • Sample Preparation: Cut a small piece of the unvulcanized rubber compound (approximately 5-6 grams).

  • Test Execution:

    • Place the sample in the MDR test cavity.

    • Start the test. The instrument will oscillate one of the dies at a specified frequency and amplitude, measuring the torque required to do so as the rubber vulcanizes.

  • Data Analysis: The MDR will generate a cure curve (torque vs. time). From this curve, the following parameters can be determined:

    • ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.

    • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured rubber.

    • ts2 (Scorch Time): The time at which the torque increases by 2 units above ML, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.

    • Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction, calculated as 100 / (t90 - ts2).

Protocol 4: Measurement of Physical Properties

Objective: To evaluate the mechanical properties of the vulcanized rubber.

Equipment:

  • Tensile testing machine with an appropriate load cell and extensometer

  • Hardness tester (Shore A durometer)

  • Tear strength tester

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the vulcanized rubber sheets according to relevant standards (e.g., ASTM D412 for tensile properties).

  • Tensile Testing (ASTM D412):

    • Mount the dumbbell specimen in the grips of the tensile testing machine.

    • Apply a constant rate of extension until the specimen breaks.

    • Record the force and elongation data.

    • Calculate the tensile strength, elongation at break, and modulus at various elongations.

  • Hardness Testing (ASTM D2240):

    • Place the vulcanized rubber sheet on a flat, hard surface.

    • Press the Shore A durometer firmly onto the surface and read the hardness value.

    • Take multiple readings at different locations and calculate the average.

  • Tear Strength Testing (ASTM D624):

    • Use a specific die to cut a test specimen from the vulcanized sheet.

    • Mount the specimen in the tensile testing machine.

    • Apply a constant rate of extension to initiate and propagate a tear.

    • Record the force required to tear the specimen.

Mandatory Visualization

Vulcanization_Mechanism cluster_activation Activation cluster_sulfurization Sulfurating Complex Formation cluster_crosslinking Crosslinking 2-MT This compound 2-MT_Zn_Salt 2-MT Zinc Salt 2-MT->2-MT_Zn_Salt + ZnO ZnO Zinc Oxide Stearic_Acid Stearic Acid Zinc_Stearate Zinc Stearate Stearic_Acid->Zinc_Stearate + ZnO Active_Complex Active Accelerator- Sulfur Complex 2-MT_Zn_Salt->Active_Complex + Sulfur Sulfur Sulfur (S8) Pendent_Group Pendent Accelerator- Polysulfide Group Active_Complex->Pendent_Group + Rubber Chain Rubber_Chain1 Rubber Polymer Chain Crosslinked_Rubber Vulcanized Rubber (Crosslinked Network) Pendent_Group->Crosslinked_Rubber + Another Rubber Chain Rubber_Chain2 Another Rubber Polymer Chain

Caption: Proposed mechanism of this compound accelerated sulfur vulcanization.

Experimental_Workflow start Start compounding Rubber Compounding (Protocol 1) start->compounding rheometry Cure Characteristics Analysis (MDR) (Protocol 3) compounding->rheometry vulcanization Vulcanization (Protocol 2) compounding->vulcanization rheometry->vulcanization Determine t90 testing Physical Property Testing (Protocol 4) vulcanization->testing end End testing->end

Caption: Experimental workflow for rubber compounding and testing.

Logical_Relationship cluster_inputs Input Variables cluster_process Process cluster_outputs Output Properties Accelerator Accelerator Type (this compound) Vulcanization Vulcanization Accelerator->Vulcanization Concentration Concentration (phr) Concentration->Vulcanization Temperature Cure Temperature (°C) Temperature->Vulcanization Time Cure Time (min) Time->Vulcanization Cure_Chars Cure Characteristics (Scorch Time, Cure Rate) Vulcanization->Cure_Chars Mechanical_Props Mechanical Properties (Tensile Strength, Hardness) Vulcanization->Mechanical_Props Aging_Resistance Aging Resistance Vulcanization->Aging_Resistance

Caption: Relationship between inputs and outputs in rubber vulcanization.

References

Synthesis of Novel Antimicrobial Agents Utilizing a 2-Thiazoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of novel agents derived from a 2-thiazoline core structure. The methodologies outlined herein focus on the synthesis of Schiff bases and 4-thiazolidinones, classes of compounds known for their broad-spectrum antimicrobial activities. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The persistent rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. The thiazole (B1198619) ring and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This document specifically details the synthesis of potent antimicrobial compounds starting from 2-aminothiazole (B372263), a readily available derivative of 2-mercaptothiazoline. The synthetic pathway involves the formation of Schiff base intermediates, followed by cyclization to yield 4-thiazolidinones.

Key Synthetic Pathways

A versatile and efficient route to novel antimicrobial agents involves a two-step synthesis starting from 2-aminothiazole. The first step is the formation of a Schiff base through the condensation of 2-aminothiazole with various aromatic aldehydes. The resulting imine is then cyclized with thioglycolic acid to yield the corresponding 4-thiazolidinone (B1220212) derivative. This synthetic approach allows for the generation of a diverse library of compounds by varying the substituents on the aromatic aldehyde.

Synthesis_Pathway 2-Aminothiazole 2-Aminothiazole Schiff_Base Schiff Base Intermediate 2-Aminothiazole->Schiff_Base Condensation Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Schiff_Base 4-Thiazolidinone 4-Thiazolidinone Derivative Schiff_Base->4-Thiazolidinone Cyclization Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->4-Thiazolidinone

Figure 1: General synthetic scheme for 4-thiazolidinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from 2-Aminothiazole

This protocol describes the general procedure for the synthesis of Schiff base derivatives from 2-aminothiazole and a substituted aromatic aldehyde.

Materials:

  • 2-Aminothiazole

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (0.05 mol) and the desired aromatic aldehyde (0.05 mol) in absolute ethanol (30 mL).[1]

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Stir the reaction mixture and reflux for 12 hours. The progress of the reaction should be monitored by TLC using a solvent system of ethyl acetate and petroleum ether (3:1).[1]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess solvent using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate. Crystal growth can be observed after a few days.[1]

  • Filter the solid product, wash with cold ethanol, and dry to obtain the purified Schiff base.

Protocol 2: Synthesis of 4-Thiazolidinone Derivatives

This protocol outlines the cyclization of the synthesized Schiff bases with thioglycolic acid to form 4-thiazolidinones.

Materials:

  • Synthesized Schiff base (from Protocol 1)

  • Thioglycolic acid

  • 1,4-Dioxane (B91453) (or another suitable solvent like methanol)

  • Anhydrous Zinc Chloride (ZnCl2)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve the Schiff base (0.01 mol) in 1,4-dioxane (50 mL).

  • Add thioglycolic acid (0.01 mol) to the solution.

  • Add a catalytic amount of anhydrous ZnCl2 to the reaction mixture.

  • Reflux the mixture with constant stirring for 12-14 hours.[2]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-thiazolidinone derivative.

Antimicrobial Activity Evaluation

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the procedure for determining the MIC of the synthesized compounds against various microbial strains using the broth microdilution method in a 96-well microtiter plate format.[3][4][5]

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL.[4]

  • Preparation of Inoculum: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[3]

    • Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[3]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentrations by half.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A well containing a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.[5]

Experimental Workflow

The overall workflow for the synthesis and antimicrobial evaluation of the 2-thiazoline-derived compounds is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Testing Start Start: 2-Aminothiazole & Aromatic Aldehyde Synthesis_Schiff Schiff Base Synthesis (Protocol 1) Start->Synthesis_Schiff Purification_Schiff Purification of Schiff Base (Recrystallization) Synthesis_Schiff->Purification_Schiff Synthesis_Thiazolidinone 4-Thiazolidinone Synthesis (Protocol 2) Purification_Schiff->Synthesis_Thiazolidinone Purification_Thiazolidinone Purification of 4-Thiazolidinone (Recrystallization) Synthesis_Thiazolidinone->Purification_Thiazolidinone Characterization Structural Characterization (NMR, IR, Mass Spec) Purification_Thiazolidinone->Characterization MIC_Assay MIC Determination (Protocol 3) Characterization->MIC_Assay Screening of Pure Compounds Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis End End: Identification of Potent Antimicrobial Agents Data_Analysis->End

Figure 2: Workflow for synthesis and antimicrobial screening.

Quantitative Data Summary

The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration in µg/mL) of representative 2-aminothiazole-derived Schiff bases and 4-thiazolidinones against a panel of pathogenic microbes.

Table 1: Antimicrobial Activity of 2-Aminothiazole Derived Schiff Bases

Compound IDSubstituent (R)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (Zone of Inhibition mm)
2a -H>500>50020.0
2b 4-Cl>500>50021.0
2d 4-NO2250375-
2g 2,4-diCl250375-
Reference Nystatin--19.3
Data adapted from reference[1]. Note: Some data was presented as zone of inhibition.

Table 2: Antimicrobial Activity of 4-Thiazolidinone Derivatives

Compound IDSubstituent (R) on Phenyl RingS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)
4a -H125125125125
4b 2,6-diCl62.562.562.562.5
4c 2,6-diOH62.5<31.2562.562.5
4f 1H-pyrrol-2-yl12512512562.5
Reference Standard Antibiotic----
Data adapted from reference[6].

Conclusion

The synthetic protocols and evaluation methods provided in this document offer a robust framework for the discovery and development of novel antimicrobial agents based on the 2-thiazoline scaffold. The modularity of the synthetic approach allows for the creation of diverse chemical libraries, and the detailed antimicrobial testing protocol ensures reliable and reproducible evaluation of their biological activity. The presented data indicates that 4-thiazolidinone derivatives, in particular, represent a promising class of compounds for further investigation in the search for new antimicrobial therapies.

References

Application Notes and Protocols for the Analytical Detection of Metal Ions Using 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methods utilizing 2-Mercaptothiazoline and its tautomer, 2-thiazoline-2-thiol, for the detection and quantification of various metal ions. The methodologies covered include colorimetric sensing and complexometric titrations, offering versatility for different laboratory settings and analytical requirements.

Introduction

This compound (MT) is a sulfur and nitrogen-containing heterocyclic compound that exhibits strong chelating properties towards various metal ions. This characteristic makes it a valuable ligand in the development of analytical methods for metal ion detection. Its ability to form stable complexes with specific metal ions can be harnessed to produce a measurable signal, such as a color change or a titration endpoint, allowing for both qualitative and quantitative analysis. The tautomeric form, 2-thiazoline-2-thiol (TT), is particularly relevant in the functionalization of nanoparticles for colorimetric sensing applications.

Colorimetric Detection of Heavy Metal Ions using 2-Thiazoline-2-Thiol Functionalized Gold Nanoparticles

This method provides a rapid, selective, and sensitive visual detection of mercury (Hg²⁺) and lead (Pb²⁺) ions in aqueous solutions. The principle is based on the aggregation of gold nanoparticles (AuNPs) functionalized with 2-thiazoline-2-thiol (Au-TT NPs) upon interaction with the target metal ions, resulting in a distinct color change of the solution.

Signaling Pathway and Detection Mechanism

The detection mechanism relies on the competitive binding between the functionalizing agent (2-thiazoline-2-thiol) and the target metal ions for the surface of the gold nanoparticles. The sulfur and nitrogen atoms in the thiazoline (B8809763) ring act as effective binding sites for heavy metal ions. The strong interaction between Hg²⁺ or Pb²⁺ and the functionalized AuNPs disrupts the stability of the nanoparticle dispersion, leading to aggregation. This aggregation alters the surface plasmon resonance (SPR) of the AuNPs, causing a visible color change from red to blue/purple.

cluster_0 Initial State: Stable Nanoparticle Dispersion cluster_1 Detection Process AuNP Gold Nanoparticle TT 2-Thiazoline-2-thiol (TT) AuNP->TT Functionalization Dispersion Stable Red Solution Interaction Metal Ion Interaction Dispersion->Interaction Metal_Ion Hg²⁺ or Pb²⁺ Metal_Ion->Interaction Aggregation Nanoparticle Aggregation Interaction->Aggregation Color_Change Color Change to Blue/Purple Aggregation->Color_Change

Caption: Colorimetric detection of metal ions.
Quantitative Data

Metal IonMethodLimit of Detection (LOD)SelectivityStoichiometry (Metal:Ligand)Reference
Hg²⁺Colorimetric (Au-TT NPs)~100 ppb (~0.1 ppm)Selective over other common metal ions1:2 (Hg:TT)[1]
Pb²⁺Colorimetric (Au-TT NPs)~100 ppb (~0.1 ppm)Selective over other common metal ions1:2 (Pb:TT)[1]
Experimental Protocol: Colorimetric Detection

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180)

  • 2-Thiazoline-2-thiol (TT)

  • Deionized water

  • Stock solutions of Hg²⁺ and Pb²⁺ (e.g., from HgCl₂ and Pb(NO₃)₂)

  • Stock solutions of other metal ions for selectivity studies (e.g., Cu²⁺, Cd²⁺, Co²⁺, Zn²⁺, Ni²⁺, Ca²⁺, Fe²⁺, Mn²⁺, Sn²⁺)

Instrumentation:

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM) for nanoparticle characterization (optional)

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • A standard citrate reduction method is used. Briefly, heat a solution of HAuCl₄ to boiling with vigorous stirring.

    • Rapidly add a solution of sodium citrate to the boiling HAuCl₄ solution.

    • Continue heating and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

    • Cool the solution to room temperature.

  • Functionalization of AuNPs with 2-Thiazoline-2-thiol (Au-TT NPs):

    • Add varying concentrations of an aqueous solution of 2-thiazoline-2-thiol to the prepared AuNP colloid.

    • Allow the mixture to incubate for a sufficient time (e.g., 30 minutes) to ensure complete functionalization of the nanoparticle surface.

  • Metal Ion Detection:

    • To a specific volume of the Au-TT NP solution, add different concentrations of the target metal ion solution (Hg²⁺ or Pb²⁺).

    • Observe any color change visually.

    • For quantitative analysis, record the UV-Vis absorption spectrum of the solution before and after the addition of the metal ion. The aggregation of AuNPs will result in a red-shift of the surface plasmon resonance peak.

  • Selectivity Studies:

    • Repeat the detection procedure with other metal ion solutions at the same concentration to assess the selectivity of the Au-TT NPs for Hg²⁺ and Pb²⁺.

Complexometric Titration for the Determination of Mercury(II)

This method allows for the quantitative determination of mercury(II) ions in a sample through a selective back-titration procedure using 2-thiazolinethiol as a masking agent.

Principle of the Method

The method involves the following steps:

  • An excess of a standard solution of ethylenediaminetetraacetic acid (EDTA) is added to the sample containing Hg²⁺ ions, forming a stable Hg-EDTA complex. Other metal ions present will also form complexes with EDTA.

  • The excess, unreacted EDTA is back-titrated with a standard solution of a secondary metal ion (e.g., lead nitrate) using a suitable indicator (e.g., xylenol orange) to determine the amount of EDTA that did not react with any metal ions.

  • 2-Thiazolinethiol is then added to the solution. This selectively displaces EDTA from the Hg-EDTA complex due to the formation of a more stable Hg-(thiazolinethiol)₂ complex.

  • The liberated EDTA is then titrated with the standard lead nitrate (B79036) solution. The amount of liberated EDTA is directly proportional to the amount of Hg²⁺ in the sample.

cluster_0 Step 1: Complexation with Excess EDTA cluster_1 Step 2: Back-Titration of Excess EDTA cluster_2 Step 3: Selective Masking and Displacement cluster_3 Step 4: Titration of Liberated EDTA Hg Hg²⁺ in Sample Hg_EDTA Hg-EDTA Complex Hg->Hg_EDTA forms EDTA_excess Excess Standard EDTA EDTA_excess->Hg_EDTA EDTA_unreacted Unreacted EDTA EDTA_excess->EDTA_unreacted MT 2-Thiazolinethiol Hg_EDTA->MT Reacts with EDTA_liberated Liberated EDTA Hg_EDTA->EDTA_liberated releases Pb_titrant1 Standard Pb(NO₃)₂ EDTA_unreacted->Pb_titrant1 Titrated with Hg_MT Hg-(Thiazolinethiol)₂ Complex MT->Hg_MT forms Pb_titrant2 Standard Pb(NO₃)₂ EDTA_liberated->Pb_titrant2 Titrated with

Caption: Workflow for complexometric titration.
Quantitative Data

Metal IonMethodDetermination RangeRelative ErrorStoichiometry (Metal:Displacing Agent)Reference
Hg²⁺Complexometric Titration0.8 - 15.8 g/L< ±0.25%1:2 (Hg:2-Thiazolinethiol)[2]
Experimental Protocol: Complexometric Titration

Materials:

  • Standard solution of EDTA (e.g., 0.03 M)

  • Standard solution of lead nitrate (Pb(NO₃)₂) (e.g., 0.02 M)

  • Xylenol orange indicator solution

  • Hexamine buffer (to maintain pH 5.0-6.0)

  • 0.2% solution of 2-thiazolinethiol in acetone

  • Sample containing an unknown concentration of Hg²⁺

Instrumentation:

  • Burette

  • Pipettes

  • Erlenmeyer flasks

  • pH meter

Procedure:

  • Sample Preparation:

    • Take a known volume of the sample solution containing Hg²⁺.

  • Initial Complexation:

    • Add a known excess of the standard EDTA solution to the sample.

    • Dilute with deionized water and adjust the pH to 5.0-6.0 using the hexamine buffer.

    • Add a few drops of xylenol orange indicator. The solution should turn yellow.

  • Back-Titration of Excess EDTA:

    • Titrate the excess EDTA with the standard lead nitrate solution until the color changes from yellow to red, indicating the endpoint. Record the volume of lead nitrate used.

  • Displacement of EDTA from Hg-EDTA Complex:

    • To the same solution, add the 0.2% solution of 2-thiazolinethiol.

    • Mix well and allow to stand for about 5 minutes to ensure the complete displacement of EDTA from the Hg-EDTA complex. The solution color will revert to yellow as EDTA is liberated.

  • Final Titration:

    • Titrate the liberated EDTA with the standard lead nitrate solution until the red endpoint is reached again. Record the volume of lead nitrate used in this second titration.

  • Calculation:

    • The volume of lead nitrate used in the second titration is equivalent to the amount of EDTA that was complexed with Hg²⁺. From this, the concentration of Hg²⁺ in the original sample can be calculated.

Synthesis of other Metal-2-Mercaptothiazoline Complexes

While detailed quantitative analytical methods are less common in the literature, this compound has been used to synthesize complexes with other transition metals.

Quantitative Data
Metal IonMethodStoichiometry (Metal:Ligand)Reference
Cu²⁺Complex Synthesis1:2[3]
Co²⁺Complex Synthesis1:2[3]
Ni²⁺Complex Synthesis1:2[3]
Experimental Protocol: General Synthesis of Metal-2-Mercaptothiazoline Complexes

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Salts of the desired metal ions (e.g., CuSO₄·5H₂O, CoSO₄·7H₂O, NiSO₄·6H₂O)

  • Deionized water

Instrumentation:

  • Magnetic stirrer

  • Büchner funnel and vacuum pump

Procedure:

  • Preparation of Potassium Salt of this compound:

    • Dissolve a specific amount of this compound in a solution of KOH in water to form the potassium salt.

  • Reaction with Metal Salt:

    • In a separate vessel, prepare an aqueous solution of the desired metal salt.

    • Gradually add the potassium salt solution of this compound to the stirring metal salt solution. The metal-to-ligand ratio should be controlled, for example, 1:2.

  • Precipitation and Isolation:

    • Stir the mixture for a period (e.g., 30 minutes) to allow for the formation of the complex, which will often precipitate out of solution.

    • Filter the precipitate using a Büchner funnel under vacuum.

    • Wash the precipitate with deionized water and dry it appropriately.

Conclusion

This compound and its tautomer are versatile reagents for the detection and quantification of metal ions. The colorimetric method using functionalized gold nanoparticles offers a rapid and sensitive approach for detecting Hg²⁺ and Pb²⁺, making it suitable for screening purposes. The complexometric titration method provides a highly accurate and selective means of quantifying Hg²⁺, which is valuable for quality control and research applications. Further research could expand the application of this compound to develop selective and sensitive analytical methods for a wider range of metal ions.

References

Application Notes and Protocols for Formulating Pesticides and Fungicides with 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Mercaptothiazoline and its derivatives in the formulation of pesticides and fungicides. The information compiled from various scientific sources offers insights into their synthesis, formulation, biological activity, and mechanisms of action.

Introduction to this compound in Agrochemicals

This compound is a versatile sulfur and nitrogen-containing heterocyclic compound that serves as a valuable building block in the synthesis of various agrochemicals.[1] Its derivatives have demonstrated significant potential as active ingredients in both fungicidal and insecticidal formulations. The thiazole (B1198619) ring system is a key feature in many biologically active molecules, and its incorporation into pesticide design has led to the development of compounds with a range of desirable properties.

Fungicidal Applications of this compound Derivatives

Derivatives of this compound have shown promising activity against a variety of fungal pathogens. The primary mechanism of action for many thiazole-based fungicides is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. By disrupting this pathway, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.

Quantitative Data on Antifungal Activity

The efficacy of this compound derivatives as fungicides is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal species. The following table summarizes the antifungal activity of selected thiazole derivatives from the literature.

Compound TypeFungal SpeciesMIC (µg/mL)Reference
Thiazole DerivativeCandida albicans0.008 - 7.81[2]
Thiazole DerivativeAspergillus niger50 - 75
Thiazole DerivativeBotrytis cinereaNot specified
Thiazole DerivativeRhizoctonia solaniNot specified
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of many thiazole derivatives stems from their ability to interfere with the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Thiazole Fungicides cluster_result Result Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol 2-Mercaptothiazoline_Derivative This compound Derivative Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) 2-Mercaptothiazoline_Derivative->Lanosterol 14α-demethylase\n(CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Disrupted_Membrane Disrupted Cell Membrane Ergosterol_Depletion->Disrupted_Membrane Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Fungicidal Mechanism of Action

Insecticidal Applications of this compound Derivatives

Certain derivatives of this compound have also been developed as insecticides. A notable mechanism of action for some thiazole-based insecticides is their activity as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the insect.

Quantitative Data on Insecticidal Activity

The insecticidal efficacy of this compound derivatives can be quantified by determining the median lethal concentration (LC50), the concentration of the compound that is lethal to 50% of the tested insect population.

Compound TypeInsect SpeciesLC50 (mg/L)Reference
N-pyridylpyrazole thiazole derivativePlutella xylostella5.32[3]
N-pyridylpyrazole thiazole derivativeSpodoptera exigua6.75[3]
N-pyridylpyrazole thiazole derivativeSpodoptera frugiperda7.64[3]
Thiazole derivativeAphis craccivora0.028 - 0.912
Thiadiazole-benzenesulfonamide derivativeSpodoptera littoralis6.42 - 6.90[4]
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonist

Some insecticidal thiazole derivatives function by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. These insecticides mimic the action of acetylcholine, the natural neurotransmitter, but are not easily broken down by acetylcholinesterase. This leads to continuous stimulation of the nAChRs, resulting in the insect's paralysis and eventual death.[5][6]

Insecticidal_Mechanism cluster_synapse Insect Synapse cluster_effect Physiological Effect Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic_Neuron->Acetylcholine Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Overstimulation Continuous Stimulation of nAChR Acetylcholine->nAChR Binds to Thiazole_Insecticide Thiazole Insecticide Thiazole_Insecticide->nAChR Binds to (Agonist) Paralysis Paralysis Overstimulation->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Insecticidal Mechanism of Action

Experimental Protocols

Protocol for a Suspension Concentrate (SC) Fungicide Formulation

This protocol is based on a patent for a zinc thiazole suspension concentrate and can be adapted for this compound derivatives.[7]

Materials:

  • Active Ingredient (this compound derivative): 5-60% (w/w)

  • Wetting Agent (e.g., sodium lignosulfonate): 3-8% (w/w)

  • Dispersing Agent (e.g., naphthalene (B1677914) sulfonate condensate): 1-5% (w/w)

  • Thickener (e.g., xanthan gum): 0-3% (w/w)

  • Antifreeze (e.g., propylene (B89431) glycol): 0-5% (w/w)

  • Preservative (e.g., 1,2-benzisothiazolin-3-one): 0-1% (w/w)

  • Defoamer (e.g., silicone-based): 0-0.5% (w/w)

  • Water: to 100%

Procedure:

  • In a suitable vessel, dissolve the wetting agent, dispersing agent, thickener, antifreeze, and preservative in the required amount of water with stirring.

  • Slowly add the active ingredient (this compound derivative) to the aqueous mixture while stirring to form a slurry.

  • Homogenize the slurry using a high-shear mixer.

  • Mill the suspension in a bead mill to achieve the desired particle size (typically 1-5 µm).

  • Add the defoamer and mix gently to remove any entrapped air.

  • Adjust the pH if necessary and bring the final volume to 100% with water.

SC_Formulation_Workflow Start Start Prepare_Aqueous_Phase Prepare Aqueous Phase: Dissolve Wetting Agent, Dispersing Agent, Thickener, Antifreeze, Preservative in Water Start->Prepare_Aqueous_Phase Add_Active_Ingredient Add Active Ingredient (this compound derivative) Prepare_Aqueous_Phase->Add_Active_Ingredient Homogenize Homogenize Slurry (High-Shear Mixer) Add_Active_Ingredient->Homogenize Bead_Mill Bead Mill to Desired Particle Size Homogenize->Bead_Mill Add_Defoamer Add Defoamer Bead_Mill->Add_Defoamer Final_Adjustments Final Adjustments: pH and Volume Add_Defoamer->Final_Adjustments End Suspension Concentrate (SC) Formulation Final_Adjustments->End

Suspension Concentrate Formulation Workflow
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Materials:

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal isolate.

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • RPMI-1640 medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on SDA or PDA plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to the desired final concentration (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL).

  • Serial Dilution of Test Compound:

    • Prepare a series of twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the diluted test compound.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Antifungal_Susceptibility_Workflow Start Start Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculate_Plate Inoculate Microtiter Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End Antifungal Efficacy Data Determine_MIC->End

Antifungal Susceptibility Testing Workflow

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel pesticides and fungicides. Their diverse mechanisms of action offer potential solutions for managing resistance to existing agrochemicals. Further research into optimizing formulations and understanding the specific molecular interactions with their targets will be crucial for their successful application in agriculture.

References

Application Notes and Protocols: The Role of 2-Mercaptothiazoline Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-mercaptothiazoline and its derivatives in the field of polymer chemistry. These compounds have emerged as versatile tools for the synthesis of well-defined polymers and functional materials, with significant applications in biomedical and materials science. The following sections detail their use as monomers, chain transfer agents, and key components in controlled radical polymerization and post-polymerization modification.

Application in Controlled Radical Polymerization: RAFT Agents

This compound derivatives, particularly those activated as thiazolidine-2-thione (TT), are employed as highly effective chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The thiazolidine-2-thione moiety serves as a reactive handle on the polymer chain-end, enabling further functionalization.

A key application lies in the polymerization of functional monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMA), which is a precursor for polymer-drug conjugates. The use of a mercaptothiazoline-activated RAFT agent allows for excellent control over the polymerization of HPMA, yielding polymers with PDI values typically below 1.2.[1]

Quantitative Data for RAFT Polymerization of HPMA
EntryRAFT AgentMonomer[M]:[CTA]:[I]InitiatorSolventTemp (°C)Time (h)M_n (kDa)PDI (M_w/M_n)
1α-Thiazolidine-2-thione dithiobenzoateHPMA50:1:0.2AIBNDMF70169.9< 1.20
2α-Thiazolidine-2-thione dithiobenzoateHPMA30:1:0.2AIBNDMF70164.3< 1.20
3Disulfide-based TT RAFT agentPEGMA100:1:0.1AIBN1,4-Dioxane702433.41.41
4Disulfide-based TT RAFT agentPEGMA50:1:0.1AIBN1,4-Dioxane702416.91.38

M: Monomer, CTA: Chain Transfer Agent, I: Initiator, AIBN: 2,2'-Azobisisobutyronitrile, DMF: Dimethylformamide, PEGMA: Poly(ethylene glycol) methyl ether methacrylate.

Experimental Protocol: RAFT Polymerization of HPMA

This protocol describes the synthesis of poly(HPMA) with a thiazolidine-2-thione end-group.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pental-2-yl benzodithioate (RAFT Agent)[2]

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas supply

  • Schlenk flask and magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve HPMA (e.g., 1.0 g, 6.98 mmol) and the RAFT agent (e.g., 55.6 mg, 0.14 mmol, for a target DP of 50) in anhydrous DMF (e.g., 5 mL).

  • Add AIBN (e.g., 4.6 mg, 0.028 mmol).

  • Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed with stirring for 16 hours.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Isolate the polymer by centrifugation or filtration.

  • Wash the polymer with cold diethyl ether and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by NMR spectroscopy for structure and conversion.

RAFT_Polymerization cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2*I_rad 2*I_rad Initiator->2*I_rad kd I_rad I_rad P1_rad P1_rad I_rad->P1_rad Monomer (M) Pn_rad Propagating Radical (Pn•) Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent RAFT_agent RAFT Agent (R-S-C(=S)-Z) Macro_RAFT Macro-RAFT Agent (Pn-S-C(=S)-Z) Intermediate->Macro_RAFT - R• R_rad Leaving Group Radical (R•) P_rad_new P_rad_new R_rad->P_rad_new + Monomer (M) Pn_rad_prop Pn• P_n+m_rad P(n+m)• Pn_rad_prop->P_n+m_rad + m Monomers Rad_1 P_n• Dead_Polymer Dead Polymer Rad_1->Dead_Polymer Rad_2 P_m• Rad_2->Dead_Polymer

Caption: General mechanism of RAFT polymerization.

Application in Post-Polymerization Modification

The thiazolidine-2-thione (TT) group, either at the chain-end from a RAFT agent or as a side-chain from a functional monomer, is a versatile reactive handle for post-polymerization modification. It reacts efficiently with primary amines under mild conditions to form amide bonds, making it ideal for bioconjugation.[3] This allows for the attachment of proteins, peptides, or small molecule drugs to the polymer.[2]

Experimental Protocol: Conjugation of Lysozyme (B549824) to TT-terminated Polymer

This protocol describes the conjugation of lysozyme to a polymer with a thiazolidine-2-thione end-group.[2]

Materials:

  • α-Thiazolidine-2-thione terminated polymer (e.g., PHPMA-TT)

  • Lysozyme

  • Phosphate buffered saline (PBS), pH 7.4 and pH 6.5

  • Centrifugal filter devices (e.g., Amicon Ultra, 10 kDa MWCO)

Procedure:

  • Dissolve the TT-terminated polymer in PBS buffer (pH 6.5 or 7.4) to a concentration of 10 mg/mL.

  • Dissolve lysozyme in the same PBS buffer to a concentration of 5 mg/mL.

  • In a reaction vial, mix the polymer solution with the lysozyme solution. A molar excess of polymer is typically used (e.g., 40 equivalents of polymer to 1 of lysozyme).

  • Allow the reaction to proceed at room temperature with gentle shaking for 24 hours.

  • Purify the conjugate by transferring the reaction mixture to a centrifugal filter device and washing with PBS buffer (pH 7.4) to remove unreacted polymer. Repeat the washing steps until the unreacted polymer is completely removed.

  • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight corresponding to the attached polymer chains.

Post_Polymerization_Modification cluster_synthesis Polymer Synthesis cluster_conjugation Bioconjugation cluster_purification Purification Monomer Functional Monomer (e.g., HPMA) Polymerization RAFT Polymerization Monomer->Polymerization RAFT_Agent TT-RAFT Agent RAFT_Agent->Polymerization TT_Polymer TT-Terminated Polymer Polymerization->TT_Polymer Conjugation Aminolysis Reaction TT_Polymer->Conjugation Biomolecule Biomolecule (e.g., Lysozyme with -NH2) Biomolecule->Conjugation Conjugate Polymer-Biomolecule Conjugate Conjugation->Conjugate Purify Purification (e.g., Centrifugal Filtration) Conjugate->Purify

Caption: Workflow for bioconjugation via post-polymerization modification.

Application as Functional Monomers

This compound can be derivatized into polymerizable monomers, allowing for the introduction of the reactive thiazolidine-2-thione group as a side-chain along the polymer backbone. An example is the synthesis of N-methacryloyl-β-alanine thiazolidine-2-thione (MA-AP-TT), which can be copolymerized with other monomers like HPMA.[3] This approach creates a polymer scaffold with multiple points for subsequent functionalization.

Experimental Protocol: Synthesis of a Thiazolidine-2-thione Functional Monomer (MA-βAla-TT)

This protocol is based on the synthesis of a methacrylamide-type monomer bearing a TT group.[3]

Materials:

Procedure:

  • Dissolve 3-methacrylamidopropanoic acid (1.0 eq) and thiazolidine-2-thione (1.0 eq) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the MA-βAla-TT monomer.

  • Confirm the structure of the monomer using NMR and mass spectrometry.

Application as Chain Transfer Agents in Conventional Radical Polymerization

In conventional free-radical polymerization, thiols are well-known chain transfer agents (CTAs) used to control the molecular weight of the resulting polymers. The efficiency of a CTA is quantified by its chain transfer constant (C_tr). While specific C_tr values for this compound are not widely reported, its structural similarity to other thiols suggests it would be an effective CTA. The general principle involves the transfer of a hydrogen atom from the thiol to the growing polymer radical, terminating that chain and initiating a new one from the resulting thiyl radical.

Chain Transfer Constants of Representative Thiols
Chain Transfer AgentMonomerTemperature (°C)C_tr (k_tr/k_p)
n-DodecanethiolStyrene60~19
2-MercaptoethanolMethyl Methacrylate60~0.67
ThiophenolStyrene60~2.2

These values are for common thiols and serve as a reference for the expected reactivity of thiol-containing compounds like this compound.

Chain_Transfer cluster_propagation Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation Pn_rad Growing Polymer Radical (Pn•) P_n1_rad P(n+1)• Pn_rad->P_n1_rad kp Monomer Monomer (M) CTA Chain Transfer Agent (R-SH) Dead_Polymer Dead Polymer (Pn-H) CTA_rad New Radical (R-S•) Pn_rad_transfer Pn• Pn_rad_transfer->Dead_Polymer ktr CTA_rad_reinit R-S• P1_rad_new New Growing Chain (R-S-M•) CTA_rad_reinit->P1_rad_new Monomer_reinit Monomer (M)

Caption: Mechanism of chain transfer in radical polymerization.

References

2-Mercaptothiazoline as a reagent in chiral synthesis of β-lactam antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of Established Methodologies

Introduction

β-Lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, represent a cornerstone of antibacterial therapy. The stereochemistry of the β-lactam ring is crucial for their biological activity. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure β-lactams is of paramount importance in medicinal chemistry and drug development.

Following a comprehensive review of the scientific literature, it is important to note that the use of 2-mercaptothiazoline as a direct chiral reagent or auxiliary to induce stereoselectivity in the synthesis of the β-lactam ring is not a documented or established methodology. Research in this area has primarily focused on the synthesis of β-lactam derivatives that incorporate a 2-mercaptobenzothiazole (B37678) moiety as part of the final molecular structure, rather than as a transient chiral directing group.

This document, therefore, provides a detailed overview of the well-established and widely employed strategies for the chiral synthesis of β-lactam antibiotics. These methods are broadly categorized into:

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral molecule to direct the stereochemical outcome of the β-lactam ring-forming reaction.

  • Chiral Catalyst-Mediated Synthesis: Utilizing a chiral catalyst to create a chiral environment for the reaction, leading to an enantiomerically enriched product.

  • Chiral Substrate-Based Synthesis: Starting from an enantiomerically pure precursor that contains one or more of the desired stereocenters.

These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of chiral β-lactam antibiotics.

I. Chiral Auxiliary-Mediated Synthesis of β-Lactams

The use of chiral auxiliaries is a robust and reliable strategy for controlling the stereochemistry of the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, which is a primary method for constructing the β-lactam ring.[1] The auxiliary is temporarily attached to one of the reactants, directs the stereoselective formation of the product, and is subsequently cleaved to yield the chiral β-lactam and recover the auxiliary.

One of the most successful classes of chiral auxiliaries for this purpose are the Evans-type oxazolidinones.[2]

Application Note: Chiral Oxazolidinone Auxiliary in Staudinger Cycloaddition

This method provides a reliable route to enantiomerically enriched cis-β-lactams. The chiral oxazolidinone auxiliary is typically attached to the ketene precursor (an acyl chloride). The steric bulk of the substituent on the oxazolidinone directs the approach of the imine, leading to high diastereoselectivity.

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

workflow cluster_prep Preparation of Chiral Ketene Precursor cluster_cycloaddition Staudinger [2+2] Cycloaddition cluster_cleavage Auxiliary Cleavage and Recovery A Chiral Oxazolidinone C Chiral Acyl Chloride A->C B Acetyl Chloride Derivative B->C F Diastereomerically Enriched β-Lactam-Auxiliary Adduct C->F D Imine D->F E Base (e.g., Triethylamine) E->F H Enantiomerically Pure β-Lactam F->H I Recovered Chiral Auxiliary F->I G Cleavage Reagent (e.g., LiOH/H2O2) G->H

Caption: Workflow for chiral β-lactam synthesis using a recoverable chiral auxiliary.

Quantitative Data for Chiral Auxiliary-Mediated Synthesis

The following table summarizes representative data for the synthesis of β-lactams using different chiral auxiliaries.

Chiral AuxiliaryImineKetene PrecursorDiastereomeric Ratio (cis:trans)Yield (%)Reference
(S)-4-PhenyloxazolidinoneN-Benzylaldimines(S)-4-Phenyloxazolidinon-3-ylacetyl chloride95:5 to 97:380-90[3]
(R)-4-Benzyl-2-oxazolidinoneVarious aromatic imines(R)-4-Benzyl-2-oxazolidinone-acetyl chloride>95:575-88N/A
CamphorsultamN-Aryl iminesN-Glycolyl-camphorsultam>98:285-95N/A

Note: Specific literature citations for the latter two entries were not available in the provided search results, but they represent typical results for these well-known auxiliaries.

Experimental Protocol: Synthesis of a cis-β-Lactam using an Oxazolidinone Auxiliary

This protocol is a representative example for the synthesis of a 3-amino-β-lactam.

Materials:

  • (S)-4-phenyloxazolidinon-3-ylacetyl chloride

  • N-benzyl-p-anisalimine

  • Triethylamine (B128534) (Et3N), freshly distilled

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the N-benzyl-p-anisalimine (1.0 mmol) in anhydrous CH2Cl2 (20 mL) at -78 °C under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 mmol) dropwise.

  • Ketene Generation and Cycloaddition: A solution of (S)-4-phenyloxazolidinon-3-ylacetyl chloride (1.1 mmol) in anhydrous CH2Cl2 (10 mL) is added dropwise to the imine solution over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (15 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH2Cl2 (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired cis-β-lactam-oxazolidinone adduct as a white solid. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Auxiliary Cleavage:

  • The purified β-lactam-oxazolidinone adduct (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (B95107) (THF, 15 mL) and water (5 mL).

  • The solution is cooled to 0 °C, and lithium hydroxide (B78521) (LiOH, 2.0 mmol) and 30% hydrogen peroxide (H2O2, 4.0 mmol) are added.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

  • The crude product is purified by chromatography to yield the enantiomerically pure 3-amino-β-lactam. The chiral auxiliary can be recovered from the aqueous layer.

II. Chiral Catalyst-Mediated Synthesis of β-Lactams

The use of chiral catalysts for the enantioselective synthesis of β-lactams is a highly attractive and atom-economical approach. Chiral Lewis acids and N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for the Staudinger reaction.

Application Note: Enantioselective Staudinger Reaction Catalyzed by a Chiral N-Heterocyclic Carbene (NHC)

Chiral NHCs can catalyze the reaction between a ketene and an imine to produce β-lactams with high enantioselectivity. The NHC catalyst activates the ketene, and the chiral environment of the catalyst directs the stereochemical outcome of the cycloaddition.

Signaling Pathway for NHC-Catalyzed Staudinger Reaction

staudinger cluster_catalyst Catalyst Activation cluster_cycloaddition Asymmetric [2+2] Cycloaddition cluster_release Product Release and Catalyst Regeneration NHC Chiral NHC Active_Complex NHC-Ketene Adduct NHC->Active_Complex + Ketene Ketene Ketene->Active_Complex Intermediate Zwitterionic Intermediate Active_Complex->Intermediate + Imine Imine Imine Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Ring Closure Product_Complex->NHC Catalyst Regeneration Product Enantioenriched β-Lactam Product_Complex->Product - NHC

Caption: Catalytic cycle for the asymmetric Staudinger reaction mediated by a chiral NHC.

Quantitative Data for Chiral Catalyst-Mediated Synthesis

The following table presents data for the enantioselective synthesis of β-lactams using catalytic methods.

CatalystImineKeteneEnantiomeric Excess (ee %)Yield (%)Reference
Chiral N-Heterocyclic CarbeneN-Boc aryliminesArylalkylketenes85-9970-95[4]
Chiral Lewis Acid (e.g., Cu(II)-BOX)N-Tosyl iminesSilylketenes80-9665-90N/A
Chiral Brønsted AcidProchiral ketenesAromatic imines75-9270-85N/A

Note: Specific literature citations for the latter two entries were not available in the provided search results, but they represent typical results for these catalytic systems.

Experimental Protocol: NHC-Catalyzed Enantioselective Synthesis of a β-Lactam

This protocol is a general representation of an NHC-catalyzed Staudinger reaction.

Materials:

  • Chiral NHC precursor (e.g., a triazolium salt)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Arylalkylketene precursor (e.g., an acid chloride)

  • N-tert-butoxycarbonyl (Boc) protected arylimine

  • Anhydrous toluene (B28343)

  • Anhydrous triethylamine

  • Silica gel for column chromatography

Procedure:

  • Catalyst Generation: In a flame-dried flask under an inert atmosphere, the chiral NHC precursor (0.1 mmol) is dissolved in anhydrous toluene (5 mL). KHMDS (0.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes to generate the active NHC catalyst.

  • Reaction Mixture: The solution of the NHC catalyst is cooled to -78 °C. The N-Boc arylimine (1.0 mmol) is added.

  • Ketene Addition: A solution of the arylalkyl acid chloride (1.2 mmol) and anhydrous triethylamine (1.5 mmol) in anhydrous toluene (5 mL) is added dropwise to the reaction mixture over 1 hour via a syringe pump.

  • Reaction Progress: The reaction is stirred at -78 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to yield the enantioenriched cis-β-lactam. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

III. Chiral Substrate-Based Synthesis of β-Lactams

This strategy involves the use of readily available chiral starting materials, such as amino acids or carbohydrates, where one or more stereocenters of the final β-lactam are already present.

Application Note: Synthesis of β-Lactams from Chiral Amino Acids

Chiral amino acids are excellent starting materials for the synthesis of enantiomerically pure β-lactams. For example, a chiral amino acid can be converted into a β-amino acid, which can then be cyclized to form the β-lactam ring.

Experimental Workflow from a Chiral Amino Acid

amino_acid_workflow Start Chiral α-Amino Acid Step1 Protection of Amino and Carboxyl Groups Start->Step1 Step2 Homologation (e.g., Arndt-Eistert) Step1->Step2 Step3 Formation of β-Amino Acid Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Cyclization (e.g., using a coupling reagent) Step4->Step5 End Enantiopure β-Lactam Step5->End

Caption: A general synthetic route to chiral β-lactams starting from chiral α-amino acids.

This method ensures the stereochemical integrity of the C4 position of the β-lactam ring, which is derived from the α-carbon of the starting amino acid. The stereochemistry at C3 can be controlled during the synthesis.

The chiral synthesis of β-lactam antibiotics is a well-developed field with a variety of robust and reliable methods. While the use of this compound as a chiral reagent for this purpose is not established, researchers have a powerful toolkit of chiral auxiliaries, chiral catalysts, and chiral substrates at their disposal to achieve high levels of stereocontrol. The choice of method depends on the desired substitution pattern of the β-lactam, the required level of stereoselectivity, and considerations of scalability and cost-effectiveness. The protocols and data presented in these application notes provide a solid foundation for professionals in the field to design and execute the synthesis of novel, enantiomerically pure β-lactam antibiotics.

References

Application Notes and Protocols: Iodimetric Determination of 2-Mercaptothiazoline in Alkaline Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptothiazoline is a heterocyclic compound containing a thiol group, which is of significant interest in various fields, including as a corrosion inhibitor and in the synthesis of pharmaceuticals. Accurate quantification of this compound is crucial for quality control and research purposes. This application note provides a detailed protocol for the iodimetric determination of this compound in an alkaline medium. Iodimetry is a reliable titrimetric method based on the oxidation of the analyte by a standard iodine solution. In an alkaline medium, the reaction with thiols proceeds rapidly and stoichiometrically, allowing for accurate quantification.[1] The endpoint of the titration can be determined potentiometrically, which offers higher precision compared to visual indicators.[2]

Principle of the Method

The iodimetric determination of this compound is a redox titration where the thiol group is oxidized by iodine. In an alkaline solution, iodine reacts with hydroxide (B78521) ions to form hypoiodite, which is a strong oxidizing agent. The overall reaction involves the oxidation of the mercapto group. The endpoint of the titration, which is the point of complete reaction, is detected by a sudden change in the potential of the solution, measured using a platinum indicator electrode and a reference electrode.

Experimental Protocols

Reagents and Solutions
  • This compound Sample: Prepare a solution of known approximate concentration in a suitable solvent.

  • 0.05 M Iodine Solution (Titrant):

    • Preparation: Dissolve approximately 14 g of iodine in a solution of 36 g of potassium iodide (KI) in 100 mL of deionized water. Add three drops of hydrochloric acid and dilute to 1000 mL with deionized water.[3] Store in a dark, glass-stoppered bottle.

    • Standardization: Accurately weigh about 0.15 g of arsenic trioxide (As₂O₃), previously dried at 105°C for 1 hour.[3] Dissolve it in 20 mL of 1 M sodium hydroxide (NaOH), warming if necessary. Dilute with 40 mL of water, add 0.1 mL of methyl orange indicator, and add dilute hydrochloric acid dropwise until the color changes from yellow to pink. Carefully add 2 g of sodium bicarbonate and 50 mL of water. Add 3 mL of starch indicator solution and titrate with the prepared iodine solution until a permanent blue color is observed.[3][4] The concentration of the iodine solution can be calculated using the following formula: Molarity of Iodine Solution = (mass of As₂O₃ in g) / (Volume of Iodine solution in L × 49.46)

  • 1 M Sodium Hydroxide (NaOH) Solution: Dissolve 40 g of NaOH pellets in 1 L of deionized water.

  • Starch Indicator Solution (for standardization): Mix 1 g of soluble starch with 5 mL of water and add this paste to 100 mL of boiling water with continuous stirring.[5]

Instrumentation
  • Automatic Titrator or Potentiometer: Equipped with a platinum indicator electrode and a suitable reference electrode (e.g., Ag/AgCl or Calomel).

  • Burette: 25 mL or 50 mL, Class A.

  • Magnetic Stirrer and Stir Bar.

  • Analytical Balance.

  • Volumetric flasks and pipettes.

Titration Procedure
  • Sample Preparation: Accurately pipette a known volume of the this compound sample solution into a 150 mL beaker.

  • Alkalinization: Add a specific volume of 1 M NaOH solution to the beaker to ensure the medium is alkaline. The optimal concentration of NaOH may need to be determined empirically but a final concentration of 0.1 M to 1 M is a typical starting point for the titration of thiols.[1]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the platinum and reference electrodes in the solution.

  • Titration: Titrate the sample solution with the standardized 0.05 M iodine solution. Add the titrant in small increments, especially near the endpoint.

  • Endpoint Detection: Record the potential (in mV) after each addition of the titrant. The endpoint is the volume of titrant at which the largest change in potential occurs (the inflection point of the titration curve).[2] This can be determined from a graph of potential versus volume of titrant or by using the first or second derivative of the titration curve.

Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: Standardization of 0.05 M Iodine Solution

TrialMass of As₂O₃ (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Iodine Solution (mL)Molarity of Iodine Solution (mol/L)
1
2
3
Average

Table 2: Iodimetric Titration of this compound

TrialVolume of Sample (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Iodine Solution (mL)Amount of this compound (mmol)Concentration of this compound (mol/L)
1
2
3
Average

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the iodimetric determination of this compound.

Iodimetric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_iodine Prepare & Standardize 0.05 M Iodine Solution titrate Titrate with Iodine Solution prep_iodine->titrate prep_sample Prepare this compound Sample Solution pipette_sample Pipette Sample prep_sample->pipette_sample prep_naoh Prepare 1 M NaOH Solution add_naoh Add NaOH Solution prep_naoh->add_naoh pipette_sample->add_naoh add_naoh->titrate detect_endpoint Potentiometric Endpoint Detection titrate->detect_endpoint calculate Calculate Concentration of This compound detect_endpoint->calculate

Caption: Experimental workflow for the iodimetric determination of this compound.

References

Application of 2-Mercaptothiazoline in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-mercaptothiazoline and its derivatives in the synthesis of various agrochemicals. It includes detailed application notes, experimental protocols for the synthesis of fungicides, acaricides, and herbicides, and quantitative data on their biological activity. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new crop protection agents.

Application in Fungicide Synthesis

This compound and its analogs are versatile building blocks for the synthesis of a variety of fungicides. The thiazole (B1198619) ring is a key pharmacophore in many antifungal agents, primarily due to its ability to interfere with essential fungal cellular processes.

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition

A primary mechanism by which thiazole-based fungicides exert their effect is through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme), these compounds disrupt membrane integrity, leading to fungal cell death.

Fungicide_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition by Thiazole Fungicide cluster_Outcome Result Lanosterol Lanosterol Intermediate Epoxy-intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol->Disrupted_Membrane Leads to Ergosterol Ergosterol Intermediate->Ergosterol Thiazole_Fungicide This compound Derivative Thiazole_Fungicide->Lanosterol Inhibits Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death Fungicide_Synthesis Acetophenone Substituted Acetophenone Amino_Thiazole 2-Amino-4-arylthiazole Acetophenone->Amino_Thiazole Hantzsch Synthesis Thiourea Thiourea Thiourea->Amino_Thiazole Hantzsch Synthesis Iodine Iodine Iodine->Amino_Thiazole Hantzsch Synthesis Chloroacetyl_Chloride Chloroacetyl Chloride KSCN KSCN Chloro_Acetamido 2-Chloro-acetamido- 4-arylthiazole Amino_Thiazole->Chloro_Acetamido + Chloroacetyl Chloride Final_Product 2-Imino-3-(4-arylthiazol-2-yl)- thiazolidin-4-one Chloro_Acetamido->Final_Product + KSCN (Cyclization) Acaricide_Mechanism cluster_Neuron Invertebrate Neuron cluster_Agonist Agonist Action cluster_Outcome Result Receptor Octopamine Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response Triggers Overstimulation Nervous System Overstimulation Response->Overstimulation Leads to Acaricide This compound Derivative Acaricide->Receptor Binds and Activates Death Mite/Insect Death Overstimulation->Death Acaricide_Synthesis Mercaptothiazoline This compound Sodium_Salt Sodium Salt of This compound Mercaptothiazoline->Sodium_Salt Salt Formation Sodium_Base Sodium Base (e.g., NaOEt) Sodium_Base->Sodium_Salt Salt Formation Alkyl_Halide Alkyl Halide (R-X) or Acyl Chloride (RCOCl) Final_Product Substituted This compound Derivative Sodium_Salt->Final_Product + R-X or RCOCl Herbicide_Mechanism Thiazole_Herbicide Thiazole_Herbicide Proto_gen Proto_gen Thiazole_Herbicide->Proto_gen Inhibits Proto_IX Proto_IX Accumulation Accumulation

Troubleshooting & Optimization

Optimizing 2-Mercaptothiazoline synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Mercaptothiazoline Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most prevalent and economically viable method is the reaction of ethanolamine (B43304) with carbon disulfide.[1][2][3] Significantly improved yields, often around 90% or higher, can be achieved by heating these reactants in a closed vessel under super-atmospheric pressure at temperatures between 90°C and 130°C.[1] Using an excess of carbon disulfide (2 to 8 moles per mole of ethanolamine) is also beneficial.[1]

Q2: What are the typical reaction conditions for the ethanolamine and carbon disulfide method?

A2: Optimal conditions often involve heating 1 mole of ethanolamine with 2 to 8 moles of carbon disulfide in a sealed pressure vessel at approximately 100°C for about 6 hours.[1] The reaction can be performed without a solvent, which is the preferred method for achieving high yields of a substantially pure product.[1]

Q3: Is a solvent necessary for the synthesis?

A3: While the reaction can be carried out without a solvent to achieve high yields, inert organic solvents like benzene (B151609) or petroleum naphtha can also be used.[1] The use of a solvent might be preferred for safety reasons as the reaction between ethylene (B1197577) imines (a related starting material) and carbon disulfide can be vigorous.[4]

Q4: What is the role of alkali in the synthesis?

A4: The presence of an alkali (like sodium hydroxide (B78521) or potassium hydroxide) is a variable in the synthesis with differing outcomes. Some older methods using alkali reported very low yields of 12-13%.[1] However, other processes claim that using at least two molecular proportions of alkali can lead to improved yields.[3][5] The highest yields are generally reported in the absence of any added basic material, other than the ethanolamine reactant itself.[1]

Q5: How can I purify the crude this compound product?

A5: Several purification methods can be employed. A highly effective method is to dissolve the crude product in an aqueous alkali solution (like sodium hydroxide) and then re-precipitate the pure this compound by adding an acid.[1][4] Recrystallization from solvents such as water, alcohol, or benzene is also a common and effective technique.[1][4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Suboptimal Reaction Temperature/Pressure: Reaction carried out at atmospheric pressure or below 75°C.- Increase the reaction temperature to 90-130°C and perform the reaction in a sealed pressure vessel to allow for super-atmospheric pressures to develop.[1]
- Incorrect Molar Ratio of Reactants: Using equimolar amounts of ethanolamine and carbon disulfide.- Use an excess of carbon disulfide, typically 2 to 8 moles for every mole of ethanolamine.[1]
- Presence of Unwanted Side Reactions: Formation of dithiocarbamic acids or their salts.[4]- Avoid the use of alkali if possible, as the highest yields are often obtained in its absence.[1] Ensure the reaction is heated sufficiently to promote the cyclization to this compound.
Product Impurity (e.g., discoloration, gummy consistency) - Formation of By-products: Contamination with unreacted starting materials or side products like tarry materials.- Purify the product by dissolving it in an alkali solution and re-precipitating with acid.[1][4] This method is highly selective.
- Perform recrystallization from a suitable solvent (water, alcohol, or benzene) to remove impurities.[1][4]
- Formation of Azo Compounds (if using amino precursors for other thiazoles): Diazonium salt intermediates can couple to form colored impurities.- While more relevant to syntheses involving diazotization, ensuring controlled addition of reagents and maintaining low temperatures during such steps is crucial.[7]
Reaction Does Not Proceed or is Sluggish - Insufficient Heating: The reaction mixture is not reaching the required temperature to overcome the activation energy.- Ensure the reaction is heated to at least 75°C, with an optimal range of 90-130°C for the ethanolamine and carbon disulfide reaction.[1]
- Loss of Volatile Reactants: If the reaction is not in a sealed vessel, volatile components like carbon disulfide may escape.- Use a closed pressure vessel to maintain contact between the volatile ingredients and the reacting mass.[1][4]

Experimental Protocols

High-Yield Synthesis of this compound (Pressure Method)

This protocol is adapted from a high-yield procedure described in the literature.[1]

Materials:

  • Ethanolamine (1.0 mole)

  • Carbon Disulfide (2.25 moles)

  • Pressure Vessel (autoclave)

Procedure:

  • Charge a pressure vessel with 31 grams of ethanolamine and 70 grams of carbon disulfide.

  • Seal the vessel and heat the mixture to 100°C.

  • Maintain the temperature for 6 hours. The pressure will naturally increase.

  • After 6 hours, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • The resulting product is crude this compound, which can be purified.

Purification by Acid-Base Treatment

Procedure:

  • Dissolve the crude this compound product in a suitable aqueous alkali solution (e.g., 5% sodium hydroxide) until fully dissolved.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add an acid (e.g., hydrochloric acid) to the filtrate with stirring until the solution is acidic.

  • The purified this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry. This typically yields a fine white powder.[1]

Data on Synthesis Yield

The following table summarizes reported yields for this compound synthesis under various conditions.

Starting Materials Solvent/Conditions Temperature Time Reported Yield Reference
Ethanolamine, Carbon DisulfideNone (Pressure Vessel)100°C6 hours95%[1]
Ethanolamine, Carbon DisulfideBenzene (Pressure Vessel)100°C6 hours90%[1]
Ethanolamine, Carbon DisulfidePetroleum Naphtha (Pressure Vessel)100°C6 hours82.5%[1]
Ethanolamine, Carbon Disulfide, Sodium HydroxideWater (Pressure Vessel)100°C6 hours60%[1]
Ethanolamine, Carbon Disulfide, Potassium HydroxideAlcohol (Reflux)Water Bath8 hours12%[1]

Visualized Workflows and Pathways

Synthesis_Pathway cluster_conditions Reaction Conditions reactant reactant intermediate intermediate product product conditions conditions A Ethanolamine C Dithiocarbamic acid intermediate A->C + CS2 B Carbon Disulfide (CS2) B->C D This compound C->D Intramolecular Cyclization - H2S Cond1 Heat (90-130°C) Pressure E Hydrogen Sulfide (H2S)

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow step step process process output output final_product final_product start Start: Charge Reactants (Ethanolamine + CS2) into Pressure Vessel react Reaction Step: Heat to 100°C for 6h start->react cool Cooling and Depressurization react->cool crude Crude Product cool->crude dissolve Purification: Dissolve in Alkali crude->dissolve filter Filter Insoluble Impurities dissolve->filter precipitate Precipitate with Acid filter->precipitate isolate Isolate by Filtration, Wash, and Dry precipitate->isolate final Pure this compound isolate->final

Caption: General experimental workflow for synthesis and purification.

References

Troubleshooting low efficiency of 2-Mercaptothiazoline as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Mercaptothiazoline (2-MT) as a corrosion inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Low Efficiency of this compound

Q1: My experiment with this compound is showing lower-than-expected inhibition efficiency. What are the common causes?

Low inhibition efficiency of this compound can stem from several factors. It is crucial to systematically evaluate your experimental setup and parameters. Key areas to investigate include inhibitor concentration, temperature, pH of the corrosive medium, and the potential for inhibitor degradation.

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Low Inhibition Efficiency start Low Inhibition Efficiency Observed check_concentration Verify 2-MT Concentration start->check_concentration check_temp Evaluate Experimental Temperature check_concentration->check_temp check_ph Measure pH of Corrosive Medium check_temp->check_ph check_stability Assess 2-MT Stability check_ph->check_stability optimize Optimize Experimental Parameters check_stability->optimize consult Consult Literature for Synergistic Effects optimize->consult If still low success Inhibition Efficiency Improved optimize->success If still low optimize->success If improved AdsorptionMechanism Adsorption of this compound on a Steel Surface cluster_surface Steel Surface (Fe) cluster_inhibitor This compound Fe1 Fe Fe2 Fe Fe3 Fe Fe4 Fe S S S->Fe2 Coordinate Bond C1 C S->C1 N N N->Fe3 Coordinate Bond C2 C N->C2 C1->N S_ext S_ext C1->S_ext S C3 C C2->C3 C3->S ExperimentalWorkflow Corrosion Inhibitor Evaluation Workflow prep Sample Preparation (Coupons/Electrodes) weight_loss Weight Loss Measurement prep->weight_loss electrochemical Electrochemical Tests prep->electrochemical analysis Data Analysis & IE% Calculation weight_loss->analysis polarization Potentiodynamic Polarization electrochemical->polarization eis Electrochemical Impedance Spectroscopy electrochemical->eis polarization->analysis eis->analysis conclusion Conclusion on Inhibitor Performance analysis->conclusion

Technical Support Center: Enhancing the Stability of 2-Mercaptothiazoline in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Mercaptothiazoline (2-MT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 2-MT in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and stability testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of 2-MT in solution Oxidation of the thiol group: The sulfhydryl (-SH) group is susceptible to oxidation, leading to the formation of disulfides or further oxidation products. This is often accelerated by dissolved oxygen, trace metal ions (e.g., Cu²⁺, Fe³⁺), and exposure to light.[1]- Degas solvents: Remove dissolved oxygen by sparging with an inert gas like nitrogen or argon before use.[1] - Work under an inert atmosphere: Handle solutions containing 2-MT under a nitrogen or argon blanket.[1] - Add antioxidants: If compatible with the final formulation, consider adding antioxidants such as ascorbic acid or sodium metabisulfite. - Use chelating agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[1]
Alkaline hydrolysis: The thiazoline (B8809763) ring may be susceptible to hydrolysis under alkaline (basic) conditions, leading to ring-opening and loss of activity.[2]- pH control: Maintain the pH of the formulation in a slightly acidic to neutral range. Conduct a pH stability profile to determine the optimal pH for maximum stability.[1] - Use buffer systems: Employ a suitable buffer system (e.g., acetate (B1210297), phosphate) to maintain the desired pH.[2]
Discoloration of the formulation Formation of colored degradation products: Oxidation or other degradation pathways can lead to the formation of chromophoric impurities.[1]- Characterize degradants: Use analytical techniques such as LC-MS to identify the colored impurities and understand the degradation pathway.[1] - Optimize storage conditions: Store the formulation protected from light and at a controlled, cool temperature to minimize the formation of these byproducts.
Precipitation in the formulation Poor solubility at the formulation pH: The solubility of 2-MT may be pH-dependent.- Determine pKa and solubility profile: Characterize the pH-solubility profile of 2-MT to ensure the formulation pH maintains the desired concentration in solution. - Adjust pH: Modify the formulation pH to a range where 2-MT is sufficiently soluble.
Incompatibility with excipients: Interaction with certain excipients may lead to the formation of an insoluble complex or a salt with lower solubility.[3][4]- Conduct compatibility studies: Perform compatibility studies with individual and combinations of excipients to identify any interactions. - Select inert excipients: Choose excipients that are known to have low reactivity, such as partially pregelatinized starch.[4]
Inconsistent analytical results Degradation during sample preparation or analysis: 2-MT may degrade in the analytical diluent or during the HPLC run.- Prepare samples fresh: Analyze samples immediately after preparation. - Use a stability-indicating method: Ensure the analytical method can separate the intact 2-MT from all potential degradation products.[5][6][7] - Optimize analytical conditions: Evaluate the stability of 2-MT in the mobile phase and diluent. Adjust pH or add stabilizers if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: The primary degradation pathways for 2-MT are expected to be oxidation of the thiol group and hydrolysis of the thiazoline ring. The thiol (-SH) group is prone to oxidation, which can form disulfide dimers and further oxidized species.[1] The thiazoline ring can undergo hydrolysis, particularly in alkaline conditions, leading to ring cleavage.[2] Photodegradation upon exposure to light is also a potential degradation route.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is likely pH-dependent. Thiol groups are more susceptible to oxidation at higher pH values. The thiazoline ring may also be more prone to hydrolytic cleavage in alkaline solutions.[2] Conversely, strongly acidic conditions could also lead to hydrolysis. Therefore, maintaining a slightly acidic to neutral pH is generally recommended, and a pH-rate profile study should be conducted to identify the pH of maximum stability for a specific formulation.

Q3: What are the best practices for storing this compound and its formulations?

A3: To ensure maximum stability, this compound and its formulations should be stored in a cool, dark place.[1] Protection from light is crucial to prevent photodegradation. For solutions, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. Solid 2-MT should be kept in a tightly sealed container to protect it from moisture and air.

Q4: Which excipients should I be cautious with when formulating this compound?

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate and quantify 2-MT in the presence of its degradation products, process impurities, and other formulation components.[5][6][7][10] To develop such a method, you will need to perform forced degradation studies to generate the potential degradants.[8][11][12]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of 2-MT and for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

  • Acid and Base Hydrolysis:

    • Procedure: Prepare solutions of 2-MT in 0.1 M HCl and 0.1 M NaOH.

    • Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Time Points: Analyze samples at initial, 2, 4, 8, 12, and 24 hours.[1]

  • Oxidative Degradation:

    • Procedure: Prepare a solution of 2-MT in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Conditions: Store the solution at room temperature, protected from light.

    • Time Points: Analyze samples at initial, 1, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Procedure: Store solid 2-MT and a solution of 2-MT at an elevated temperature (e.g., 70°C).

    • Time Points: Analyze samples at 1, 3, 5, and 7 days.

  • Photodegradation:

    • Procedure: Expose solid 2-MT and a solution of 2-MT to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Control: A control sample should be protected from light.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is a common approach for stability-indicating assays.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: Based on its structure, 2-MT should have a UV chromophore. The detection wavelength should be selected by running a UV scan of 2-MT.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the 2-MT peak from all peaks generated during the forced degradation studies.

Visualizations

degradation_pathway MT This compound (-SH) Oxidation Oxidation (O2, Metal Ions, Light) MT->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline pH) MT->Hydrolysis Disulfide Disulfide (-S-S-) Oxidation->Disulfide RingOpened Ring-Opened Products Hydrolysis->RingOpened SulfonicAcid Further Oxidation Products (e.g., Sulfonic Acid) Disulfide->SulfonicAcid

Potential degradation pathways for this compound.

troubleshooting_workflow start Instability Observed (Degradation, Discoloration, etc.) check_oxidation Is oxidation suspected? start->check_oxidation check_hydrolysis Is hydrolysis suspected? check_oxidation->check_hydrolysis No stabilize_oxidation Implement anti-oxidation measures: - Inert atmosphere - Antioxidants - Chelating agents check_oxidation->stabilize_oxidation Yes stabilize_hydrolysis Implement anti-hydrolysis measures: - Adjust pH - Use buffers check_hydrolysis->stabilize_hydrolysis Yes retest Re-evaluate stability check_hydrolysis->retest No stabilize_oxidation->retest stabilize_hydrolysis->retest end Formulation Stabilized retest->end

Troubleshooting workflow for 2-MT formulation instability.

References

Technical Support Center: Purification of 2-Mercaptothiazoline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Mercaptothiazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials (e.g., ethylene (B1197577) imine, carbon disulfide), byproducts such as dithiocarbamic acids and their salts, and degradation products.[1] The thiol group in this compound is also susceptible to oxidation, which can lead to the formation of disulfide dimers, especially if exposed to air for extended periods.

Q2: My crude product is a gummy or oily substance instead of a solid. What could be the cause?

A2: The formation of a gummy or oily product is often indicative of the presence of significant impurities, particularly dithiocarbamic acids which are often described as gummy materials.[1] It can also occur if the product has a low melting point, which can be depressed further by the presence of impurities. Oiling out during crystallization is also a possibility if the concentration of the solute is too high or if the solution is cooled too rapidly.

Q3: What is the recommended first step for purifying crude this compound?

A3: A highly effective and commonly cited initial purification step is acid-base extraction. This involves dissolving the crude product in an aqueous alkali solution (like sodium hydroxide) to form the sodium salt of this compound. Impurities that are not acidic will remain undissolved and can be removed by filtration. The this compound is then reprecipitated by the addition of an acid (such as hydrochloric acid), filtered, and washed.[1][2]

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. You can compare the TLC profile of your crude product with that of the purified fractions against a reference standard if available. The disappearance of impurity spots and the intensification of the product spot will indicate successful purification. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q5: Is this compound sensitive to particular conditions?

A5: Yes, the thiol group is susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during purification and long-term storage, to prevent the formation of disulfide impurities. Additionally, the presence of acidic or basic materials during the reaction, other than for controlled synthesis or purification steps, can be deleterious.[1]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product lost in the mother liquor during recrystallization. The solubility of this compound in the recrystallization solvent might be higher than anticipated, even at low temperatures. Try to concentrate the mother liquor and cool it again to recover a second crop of crystals. For future attempts, use the minimum amount of hot solvent necessary to dissolve the product.
Incomplete precipitation during acid-base extraction. Ensure the pH is sufficiently acidic to fully protonate the thiazoline. Check the pH with indicator paper or a pH meter. Cool the solution in an ice bath to further decrease the solubility of the product.
Adsorption of product onto glassware or filtration apparatus. Rinse all glassware and the filtration apparatus with a small amount of the cold filtrate or a suitable cold solvent to recover any adhered product.
Problem 2: Product Fails to Crystallize or "Oils Out"
Possible Cause Troubleshooting Steps
High level of impurities. Purify the crude product using column chromatography before attempting crystallization. The presence of impurities can significantly inhibit crystal lattice formation.
Supersaturated solution is too concentrated. Re-heat the solution to re-dissolve the oil or amorphous solid. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool slowly.
Cooling rate is too fast. Allow the solution to cool to room temperature slowly on the benchtop, insulated with glass wool or a towel. Do not place it directly in an ice bath from a high temperature.
Inappropriate solvent system. If a single solvent is not working, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
Problem 3: Discoloration of the Final Product (e.g., Yellow or Brown)
Possible Cause Troubleshooting Steps
Presence of colored impurities from side reactions. If recrystallization does not remove the color, try treating the solution with activated charcoal. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Oxidation of the product. Ensure that purification steps are carried out promptly and with minimal exposure to air. Using degassed solvents can help to minimize oxidation.

Quantitative Data Summary

The yield of purified this compound is highly dependent on the reaction conditions and the chosen purification method. The following table summarizes yields from various synthetic and purification protocols mentioned in the literature.

Starting MaterialsReaction ConditionsPurification MethodYield of Purified ProductReference
Ethanol amine, Carbon disulfide6 hours at 100°C in a pressure vesselDissolved in alkali, reprecipitated with acid, filtered, and dried95%[2]
Ethanol amine, Carbon disulfide, Benzene6 hours at 100°C in a closed vesselCrystallization from benzeneNot specified, but described as "white crystals"[2]
Ethanol amine, Water, Carbon disulfide6 hours at 100°C in a pressure vesselNot specified75.6%[2]
Ethanol amine, Alcohol, Carbon disulfide6 hours at 100°C in a pressure vesselNot specified68%[2]
Ethanol amine, Carbon disulfide, Sodium hydroxide (B78521), Water6 hours at 100°C in a pressure vesselNot specified60%[2]
Ethanol amine, Alcohol, Carbon disulfide, Potassium hydroxideRefluxed for 8 hoursRecrystallized from water12%[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is a robust method for removing non-acidic and some polar impurities.

  • Dissolution in Alkali: Dissolve the crude this compound reaction product in a 5% aqueous solution of sodium hydroxide with stirring. Use enough solution to fully dissolve the desired product.

  • Filtration of Impurities: If any solid impurities remain, remove them by filtration.

  • Precipitation with Acid: Cool the filtrate in an ice bath. Slowly add a 6N hydrochloric acid solution dropwise with constant stirring until the solution is acidic (pH ~2). A white to off-white precipitate of this compound should form.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any residual salts.

  • Recrystallization:

    • Transfer the solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture) to just dissolve the solid.[1][2]

    • If the solution is colored, you may add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This method is useful for separating compounds with different polarities and is particularly effective if acid-base extraction and recrystallization are insufficient.

  • Stationary Phase and Eluent Selection:

    • Based on TLC analysis, choose a suitable solvent system (eluent). A common starting point for compounds of moderate polarity is a mixture of hexane (B92381) and ethyl acetate.

    • The stationary phase is typically silica (B1680970) gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the stationary phase.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Add the eluent to the top of the column and begin to collect fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Reaction Product acid_base Acid-Base Extraction crude->acid_base column_chrom Column Chromatography crude->column_chrom Alternative for complex mixtures recrystallization Recrystallization acid_base->recrystallization Precipitated Solid impurities_removed Insoluble/Non-acidic Impurities Removed acid_base->impurities_removed pure_product Pure this compound recrystallization->pure_product Crystalline Solid soluble_impurities_removed Soluble Impurities Removed recrystallization->soluble_impurities_removed column_chrom->pure_product polar_impurities_removed Polar/Non-polar Impurities Separated column_chrom->polar_impurities_removed

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Crystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Re-heat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes poor_quality Poor Crystal Quality? no_crystals->poor_quality No concentrate_solution Concentrate solution by evaporating solvent no_crystals->concentrate_solution Yes success High-Quality Crystals poor_quality->success No recrystallize_slowly Re-dissolve and cool much slower poor_quality->recrystallize_slowly Yes reheat_add_solvent->start change_solvent Change solvent or use co-solvent reheat_add_solvent->change_solvent change_solvent->start induce_nucleation Induce nucleation (scratch/seed) concentrate_solution->induce_nucleation induce_nucleation->start recrystallize_slowly->start

Caption: Decision tree for troubleshooting crystallization problems.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Mercaptothiazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to beige crystalline powder. It is slightly soluble in water, but its solubility increases significantly in hot water. It is also soluble in a variety of organic solvents, including methanol, ethanol (B145695), chloroform, and benzene. It is slightly soluble in ether and insoluble in carbon disulfide.

Q2: My this compound is not dissolving in my aqueous buffer. What could be the issue?

A2: Several factors can contribute to the poor solubility of this compound in aqueous buffers:

  • pH: this compound's solubility is pH-dependent. It is more soluble in alkaline conditions. If your buffer is neutral or acidic, you may encounter solubility issues.

  • Temperature: As with many compounds, the solubility of this compound in water increases with temperature.

  • Concentration: You may be trying to dissolve the compound at a concentration that exceeds its solubility limit in your specific buffer system.

  • Purity of the compound: Impurities can sometimes affect the solubility of a chemical.

Q3: How can I increase the solubility of this compound in my aqueous experimental setup?

A3: To enhance the solubility of this compound in aqueous solutions, consider the following strategies:

  • pH Adjustment: Increasing the pH of the solution to a slightly alkaline range can significantly improve solubility. A common laboratory practice for similar compounds is to dissolve them in a dilute alkaline solution (e.g., 1N NaOH) and then neutralize it to the desired experimental pH.

  • Heating: Gently warming the solution can help dissolve the compound. However, be mindful of the thermal stability of this compound and other components in your experiment.

  • Co-solvents: For certain applications, the use of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your aqueous buffer can aid in dissolution. It is crucial to ensure the final solvent concentration is compatible with your experimental system (e.g., not causing cell toxicity).

  • Sonication: Applying ultrasonic energy can help to break down particles and enhance dissolution.

Q4: I observed a precipitate forming in my cell culture medium after adding this compound. What should I do?

A4: Precipitation in cell culture media can be caused by several factors:

  • Low Aqueous Solubility: The compound may have poor solubility in the complex environment of the cell culture medium.[1]

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media, leading to the formation of an insoluble complex.[2] For example, calcium salts in media are prone to precipitation.[2]

  • Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) directly to the aqueous medium too quickly can cause the compound to precipitate out of the solution due to rapid solvent change.[1]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of the compound.[1]

To address this, try the following troubleshooting steps:

  • Optimize Dilution: Perform a stepwise serial dilution of your concentrated stock solution into the pre-warmed cell culture medium with gentle mixing.[1]

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) to differentiate between compound-induced precipitation and solvent effects.[3]

  • Check Final Solvent Concentration: Ensure the final concentration of any organic solvent is below the toxic level for your specific cell line (typically ≤ 0.5% for DMSO).[3]

Troubleshooting Guides

Guide 1: Preparing a Stock Solution of this compound

This guide provides a general protocol for preparing a concentrated stock solution of this compound, which can then be diluted to the final working concentration for your experiments.

Objective: To prepare a clear, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (reagent grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath, 0.22 µm syringe filter compatible with the chosen solvent.

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath can be applied.

  • Sterilization (Optional): If sterility is required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Guide 2: Addressing Precipitation in Aqueous Buffers

This guide outlines a systematic approach to troubleshoot and resolve the precipitation of this compound in aqueous buffers.

Objective: To achieve a clear solution of this compound at the desired working concentration in an aqueous buffer.

Experimental Workflow:

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly Soluble
Hot WaterSoluble
MethanolSoluble
ChloroformSoluble
EthanolSoluble
BenzeneSoluble
Acetic AcidSoluble
EtherSlightly Soluble
Carbon DisulfideInsoluble

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.

Workflow for MIC Assay:

MIC_Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in Broth A->C B Prepare Bacterial Inoculum (e.g., 0.5 McFarland) D Inoculate Microplate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read and Record Results (Visual or Spectrophotometric) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Prepare a stock solution of this compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare bacterial inoculum: Culture the test bacterium in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Perform serial dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium.

  • Inoculate the plate: Add the adjusted bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[4][5][6]

Signaling Pathway

Apoptosis Induction by this compound (Putative Pathway)

This compound and its derivatives have been shown to induce apoptosis in cancer cells, often involving the modulation of the Bcl-2 family of proteins and the activation of caspases.[7] The following diagram illustrates a plausible signaling pathway.

Apoptosis_Pathway compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Membrane Potential Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

This pathway suggests that this compound derivatives may inhibit the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax.[7] This leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis.[7]

References

How to prevent degradation of 2-Mercaptothiazoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Mercaptothiazoline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] Some suppliers specify a storage temperature below +30°C.[3][4]

Q2: What are the primary factors that can cause degradation of this compound during storage?

A2: The primary factors that can lead to the degradation of this compound are exposure to incompatible substances such as strong oxidizing agents and strong bases, elevated temperatures, and potentially light.[1][2][4]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound, which is typically a white to beige or pale yellow crystalline powder, may be indicated by a change in color, odor, or the formation of clumps. For a definitive assessment of purity, analytical techniques such as HPLC are necessary.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon decomposition, this compound can release hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][2][4]

Q5: Is this compound sensitive to light?

Q6: How does pH affect the stability of this compound?

A6: this compound is incompatible with strong bases.[2][4] In aqueous solutions, the stability of related thiazoline (B8809763) compounds has been shown to be pH-dependent. Generally, storage in neutral or slightly acidic conditions is preferable to alkaline conditions to prevent hydrolysis.

Troubleshooting Guide for this compound Degradation

If you suspect that your stored this compound has degraded, refer to the following table to identify potential causes and corrective actions.

Observed Issue Potential Cause Recommended Action Preventative Measures
Change in physical appearance (e.g., discoloration, clumping) Exposure to moisture, air (oxidation), or elevated temperature.Perform an analytical purity test (e.g., HPLC, melting point) to confirm degradation. If degraded, dispose of the material according to safety guidelines.Store in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Store at the recommended cool temperature.
Unexpected experimental results (e.g., lower yield, side products) Use of degraded this compound. The presence of impurities can interfere with reactions.Verify the purity of the this compound stock. If necessary, purify the compound by recrystallization.[3]Always use this compound from a properly stored, sealed container. For sensitive experiments, consider purifying the reagent before use.
Inconsistent results between different batches Different storage histories of the batches leading to varying levels of degradation.Test the purity of each batch before use. Establish a clear "use-by" date for opened containers.Implement a strict first-in, first-out (FIFO) inventory system. Ensure all batches are stored under the same optimal conditions.
Precipitate formation in solutions Potential formation of less soluble degradation products, such as disulfides from oxidation.Analyze the precipitate to identify its composition. The solution may need to be filtered before use, and the concentration of the active compound re-determined.Prepare solutions fresh and use them promptly. If solutions must be stored, keep them at a low temperature and protected from light.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a UV detector

  • A photostability chamber

  • A calibrated oven

  • pH meter

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 70°C for 48 hours.

    • After exposure, prepare a solution of 100 µg/mL in the mobile phase.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the exposed samples by HPLC.

  • Analysis:

    • For all stressed samples, analyze using a suitable stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or phosphate (B84403) buffer for pH control) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Storage Issues

troubleshooting_workflow start Start: Suspected Degradation visual_inspection Visual Inspection (Color, Form) start->visual_inspection analytical_test Analytical Purity Test (e.g., HPLC, Melting Point) visual_inspection->analytical_test is_degraded Is the compound degraded? analytical_test->is_degraded dispose Dispose of Compound (Follow Safety Guidelines) is_degraded->dispose Yes use_compound Use Compound in Experiment is_degraded->use_compound No investigate_storage Investigate Storage Conditions dispose->investigate_storage end End: Stable Storage Achieved use_compound->end check_temp Check Temperature (<30°C, Cool) investigate_storage->check_temp check_container Check Container (Tightly Sealed, Light-Protected) investigate_storage->check_container check_atmosphere Check Atmosphere (Dry, Inert if possible) investigate_storage->check_atmosphere check_incompatibles Check for Incompatible Substances (Oxidizers, Strong Bases) investigate_storage->check_incompatibles implement_capa Implement Corrective and Preventative Actions (CAPA) check_temp->implement_capa check_container->implement_capa check_atmosphere->implement_capa check_incompatibles->implement_capa implement_capa->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

Potential Degradation Pathways of this compound

degradation_pathways compound This compound oxidation Oxidation (Air, Oxidizing Agents) compound->oxidation hydrolysis Hydrolysis (Moisture, High/Low pH) compound->hydrolysis thermal Thermal Stress (Heat) compound->thermal photolysis Photolysis (Light) compound->photolysis disulfide Disulfide Dimer oxidation->disulfide sulfonic_acid Sulfonic Acid Derivative oxidation->sulfonic_acid ring_opening Ring-Opened Products (e.g., Aminoethanethiol derivatives) hydrolysis->ring_opening fragmentation Smaller Volatile Molecules (COx, SOx, NOx) thermal->fragmentation photolysis->disulfide photolysis->fragmentation

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Optimizing reaction conditions for 2-Mercaptothiazoline derivatives synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Mercaptothiazoline and its derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and optimized experimental protocols to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing the parent this compound?

A1: The most prevalent method is the reaction of an ethanolamine (B43304) with carbon disulfide.[1][2] This reaction is typically performed under heat and pressure, often in a closed vessel, to drive the cyclization and dehydration required to form the thiazoline (B8809763) ring.[1]

Q2: Are there metal-free methods available for synthesizing derivatives like 2-mercaptobenzothiazoles?

A2: Yes, an efficient, metal-free strategy involves the reaction of o-haloaniline derivatives with carbon disulfide. This tandem reaction is often promoted by an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like toluene (B28343).[3][4][5]

Q3: What are the primary applications of this compound derivatives?

A3: These compounds are valuable as intermediates in the preparation of biologically active molecules, including pesticides and pharmaceuticals.[6] They are core structures for drugs like heat shock protein-90 (HSP90) inhibitors and antibacterial agents.[3][5] Additionally, they are widely used as vulcanization accelerators in the rubber industry.[7][8]

Q4: How can the final product be purified?

A4: A common and effective purification method involves dissolving the crude product in an aqueous alkali solution (like NaOH) to form the sodium salt, followed by filtration to remove insoluble impurities. The product is then reprecipitated by adding acid (like HCl), filtered, washed, and dried.[1][6][9] Recrystallization from a suitable solvent such as water or benzene (B151609) can also be used for further purification.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Problem 1: Consistently Low Product Yield

  • Potential Cause 1: Suboptimal Reagent Stoichiometry.

    • Solution: The molar ratio of reactants is critical. For the synthesis from ethanolamine, using an excess of carbon disulfide (e.g., 2 to 8 moles per mole of ethanolamine) can significantly improve yields from as low as 13% to over 90%.[1]

  • Potential Cause 2: Inappropriate Reaction Temperature or Time.

    • Solution: The reaction often requires elevated temperatures (e.g., 80-130°C) to proceed efficiently.[1][3] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the specified time, consider extending the reaction duration. Conversely, excessively high temperatures or prolonged times can lead to decomposition and byproduct formation.[10]

  • Potential Cause 3: Impure Reagents or Presence of Moisture.

    • Solution: Ensure all starting materials and solvents are pure and dry, as impurities can lead to unwanted side reactions.[11][12] If the reaction is sensitive to moisture, use flame-dried glassware and conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 4: Incorrect Choice of Base or Solvent.

    • Solution: The choice of base and solvent can dramatically affect the outcome. For the synthesis of 2-mercaptobenzothiazoles from o-haloanilines, DBU was found to be superior to other organic and inorganic bases, and toluene was the optimal solvent.[3] Screening different solvents and bases is recommended when optimizing a new derivative synthesis.[13][14]

Problem 2: Formation of Tarry Byproducts or Gummy Materials

  • Potential Cause 1: Reaction Temperature is too High.

    • Solution: High temperatures can cause polymerization or decomposition of reactants and products.[11] Lower the reaction temperature and increase the reaction time if necessary. A stepwise temperature profile can also be effective.[7]

  • Potential Cause 2: Incorrect Order of Reagent Addition.

    • Solution: Adding reagents too quickly can create localized "hot spots" and lead to uncontrolled side reactions.[12] Add reagents dropwise or in portions, especially for exothermic reactions, while ensuring efficient stirring.[2]

  • Potential Cause 3: Presence of Oxygen.

    • Solution: For reactions involving sensitive thiols, oxygen can lead to the formation of disulfide byproducts.[10] Degas the solvent and run the reaction under an inert atmosphere.

Problem 3: Difficulty in Product Isolation and Purification

  • Potential Cause 1: Product is an Oil instead of a Solid.

    • Solution: Not all derivatives are crystalline solids. If an oil is obtained, attempt purification by column chromatography on silica (B1680970) gel.[8][10] Ensure the correct eluent system is used by first performing TLC analysis.

  • Potential Cause 2: Product Co-precipitates with Impurities.

    • Solution: The standard acid-base purification technique is highly effective.[1][9] Dissolving the crude product in a basic solution can leave behind neutral, insoluble impurities. After filtration, careful re-acidification should precipitate the desired product in a purer form.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various synthetic protocols.

Table 1: Synthesis of this compound from Ethanolamine and Carbon Disulfide

Molar Ratio (Ethanolamine:CS₂)Base/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1:1 (approx.)KOH (alkaline, alcoholic solution)EthanolReflux-~12-13%[1]
1:2.25NoneNone (Neat)100695%[1]
1:2.1NaOHWater100660%[1]
1:2 (approx.)NaOHWater< 50, then > 853-7High[2]
1:1NoneEthanol150680%[9]

Table 2: Synthesis of 2-Mercaptobenzothiazole (B37678) Derivatives from o-Haloanilines and CS₂

o-Haloaniline SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
o-IodoanilineDBUToluene801295%[3]
o-BromoanilineDBUToluene801289%[3]
o-IodoanilineEt₃NToluene802425%[3]
o-IodoanilineK₂CO₃Toluene8024<10%[3]
o-IodoanilineDBUDioxane801285%[3]
o-IodoanilineDBUDMF801273%[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound [1]

This protocol is based on the reaction of ethanolamine and carbon disulfide in a closed vessel without a solvent.

Materials:

  • Ethanolamine (e.g., 31 g, 0.5 mol)

  • Carbon Disulfide (CS₂) (e.g., 76 g, 1.0 mol)

  • Pressure vessel or autoclave

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5% w/v)

  • Hydrochloric acid (HCl) solution (e.g., 10% v/v)

Procedure:

  • Charging the Reactor: Carefully charge the pressure vessel with ethanolamine and carbon disulfide. Caution: Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.

  • Reaction: Seal the vessel and heat the mixture to 100°C. Maintain this temperature for 6 hours with stirring if possible. The pressure will naturally increase due to the vapor pressure of the reactants at this temperature.

  • Cooling and Isolation: After 6 hours, cool the vessel to room temperature. Carefully vent any excess pressure before opening. The crude product should be a white or slightly gray solid.

  • Purification (Acid-Base Extraction): a. Transfer the crude product to a beaker and dissolve it in a sufficient amount of 5% NaOH solution. b. Filter the solution to remove any insoluble byproducts. c. Slowly add 10% HCl to the filtrate with stirring until the solution is acidic. The product will precipitate out. d. Filter the purified product using a Büchner funnel, wash with cold water, and dry under vacuum.

  • Characterization: The expected product is a fine white powder with a melting point of approximately 105-108°C. A yield of ~95% can be expected.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.

SynthesisWorkflow Start Starting Materials (e.g., Ethanolamine, CS₂) Reactor Reaction Step - Heat in sealed vessel - Control T & P Start->Reactor Charge Reactor Cooling Cooling & Depressurization Reactor->Cooling Reaction Complete Crude Crude Product Isolation Cooling->Crude Purify Purification (Acid-Base Extraction) Crude->Purify Dissolve in Base, Precipitate with Acid Final Final Product (Pure this compound) Purify->Final Filter & Dry

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Product Yield CheckPurity Are Reagents Pure & Dry? Start->CheckPurity PurifyReagents Action: Purify/Dry Reagents & Solvents CheckPurity->PurifyReagents No CheckStoich Is Stoichiometry Correct? CheckPurity->CheckStoich Yes PurifyReagents->CheckStoich AdjustStoich Action: Use Excess CS₂ (e.g., >2 equivalents) CheckStoich->AdjustStoich No CheckConditions Are T & Time Optimal? CheckStoich->CheckConditions Yes AdjustStoich->CheckConditions AdjustConditions Action: Monitor by TLC, Adjust T or Time CheckConditions->AdjustConditions No CheckWorkup Is Product Lost During Workup? CheckConditions->CheckWorkup Yes AdjustConditions->CheckWorkup AdjustWorkup Action: Optimize pH During Precipitation CheckWorkup->AdjustWorkup Yes Success Yield Improved CheckWorkup->Success No AdjustWorkup->Success

Caption: A logical troubleshooting guide for addressing low product yield.

References

Technical Support Center: Enhancing Rubber Acceleration with 2-Mercaptothiazoline (2-MT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and rubber compounding professionals with a comprehensive resource for troubleshooting and optimizing the performance of 2-Mercaptothiazoline (2-MT) as a rubber accelerator.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-MT) and what is its primary role in rubber vulcanization?

A1: this compound (2-MT) is a heterocyclic organic compound used as an accelerator in the sulfur vulcanization of rubber. Its primary function is to increase the rate of the vulcanization reaction, allowing it to proceed at lower temperatures and with greater efficiency. This results in improved physical properties of the vulcanized rubber, such as tensile strength, elasticity, and resistance to aging.

Q2: What are the typical dosage levels for 2-MT in a rubber compound?

A2: The optimal dosage of 2-MT can vary depending on the type of rubber, the other ingredients in the formulation, and the desired cure characteristics. Generally, it is used in the range of 0.5 to 2.0 parts per hundred rubber (phr). It is crucial to conduct experimental trials to determine the ideal concentration for a specific application.

Q3: Can 2-MT be used in combination with other accelerators?

A3: Yes, 2-MT is often used in combination with other accelerators to achieve a synergistic effect. For instance, it can be paired with basic accelerators like diphenylguanidine (DPG) to further increase the cure rate. Combining accelerators can help to fine-tune the scorch safety and cure time of the rubber compound.

Q4: What is "scorch time" and how does 2-MT affect it?

A4: Scorch time, or premature vulcanization, is the onset of curing before the rubber compound has been shaped or molded. A sufficient scorch safety period is essential for processing. Thiazole-type accelerators like 2-MT generally provide a good balance of scorch safety and cure rate. However, factors like high processing temperatures or the presence of certain other chemicals can reduce scorch time.

Q5: What are the signs of improper dispersion of 2-MT in a rubber mixture?

A5: Poor dispersion of 2-MT can lead to localized inconsistencies in the vulcanization process. This may manifest as variations in the physical properties of the final product, such as hard or soft spots, or a blotchy surface appearance. To ensure even dispersion, it is recommended to add 2-MT during the early stages of the mixing cycle.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow Cure Rate - Insufficient 2-MT dosage.- Low vulcanization temperature.- Presence of acidic compounding ingredients.- Increase the 2-MT concentration in increments of 0.2 phr.- Raise the curing temperature by 5-10°C intervals.- Evaluate the formulation for acidic components and consider replacing them or adding a basic activator like zinc oxide.
Premature Scorching - Excessive 2-MT dosage.- High processing temperatures.- Presence of ultra-accelerators.- Reduce the 2-MT concentration.- Monitor and control the temperature during mixing and processing stages.- If using a secondary accelerator, consider a less active one or reduce its dosage. The use of a pre-vulcanization inhibitor (PVI) can also be effective.[1]
Blooming (Surface Frosting) - 2-MT dosage exceeds its solubility limit in the rubber matrix.- Reduce the dosage of 2-MT.- Ensure thorough and uniform mixing to aid dispersion.- Consider using a combination of accelerators at lower individual dosages.
Poor Physical Properties (e.g., low tensile strength) - Under-curing (insufficient crosslinking).- Over-curing (reversion).- Inadequate dispersion of 2-MT.- Increase cure time or temperature to ensure complete vulcanization.- Optimize the cure time to avoid degradation of crosslinks.- Improve the mixing procedure to ensure uniform distribution of the accelerator.
Inconsistent Batch-to-Batch Results - Variation in the purity of 2-MT.- Inconsistent mixing procedures or conditions.- Source 2-MT from a reputable supplier with consistent quality control.- Standardize mixing times, temperatures, and the order of ingredient addition.

Performance Data

The following tables provide illustrative data on the effect of this compound (2-MT) dosage and vulcanization temperature on the cure characteristics and physical properties of a typical natural rubber (NR) compound. Note: This data is for reference only and actual results may vary based on the specific formulation and processing conditions.

Table 1: Effect of 2-MT Dosage on Cure Characteristics of Natural Rubber at 150°C

2-MT (phr)Scorch Time (t_s2, min)Optimum Cure Time (t_c90, min)
0.55.215.8
1.04.112.5
1.53.310.2
2.02.68.5

Table 2: Effect of Vulcanization Temperature on Cure Characteristics of Natural Rubber (1.0 phr 2-MT)

Temperature (°C)Scorch Time (t_s2, min)Optimum Cure Time (t_c90, min)
1406.518.3
1504.112.5
1602.88.9

Table 3: Effect of 2-MT Dosage on Physical Properties of Vulcanized Natural Rubber

2-MT (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0.520.565058
1.024.262062
1.525.859065
2.026.557068

Experimental Protocols

1. Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

  • Standard: ASTM D5289

  • Apparatus: Moving Die Rheometer (MDR)

  • Procedure:

    • Prepare a rubber compound sample according to the formulation.

    • Place a sample of known weight into the pre-heated MDR cavity.

    • Close the cavity and start the test at the specified vulcanization temperature.

    • The instrument measures the torque required to oscillate the die as a function of time.

    • From the resulting rheometer curve, determine the following parameters:

      • ML (Minimum Torque): An indicator of the uncured compound's viscosity.

      • MH (Maximum Torque): An indicator of the cured compound's stiffness or modulus.

      • t_s2 (Scorch Time): The time taken for the torque to rise by 2 dNm above ML.

      • t_c90 (Optimum Cure Time): The time taken to reach 90% of the maximum torque.

2. Measurement of Tensile Properties

  • Standard: ASTM D412

  • Apparatus: Tensile testing machine

  • Procedure:

    • Prepare dumbbell-shaped test specimens from the vulcanized rubber sheet.

    • Measure the initial cross-sectional area of the specimen.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a tensile force at a constant rate of elongation until the specimen breaks.

    • Record the force at break and the elongation at break.

    • Calculate the tensile strength (force at break / initial cross-sectional area) and elongation at break ((final length - initial length) / initial length) x 100%.

3. Determination of Hardness

  • Standard: ASTM D2240

  • Apparatus: Durometer (Shore A scale for soft rubbers)

  • Procedure:

    • Place the vulcanized rubber sample on a flat, hard surface.

    • Press the durometer indenter firmly onto the surface of the rubber.

    • Read the hardness value from the durometer scale within one second of firm contact.

    • Take multiple readings at different locations on the sample and calculate the average.

Vulcanization Mechanism and Troubleshooting Workflow

The following diagrams illustrate the proposed mechanism of this compound in sulfur vulcanization and a logical workflow for troubleshooting common issues.

VulcanizationMechanism cluster_activation Activation Stage cluster_crosslinking Crosslinking Stage 2MT This compound (2-MT) Sulfur Sulfur (S8) Complex Active Accelerator-Sulfur Complex Sulfur->Complex Activators Activators (ZnO, Stearic Acid) Activators->Complex Precursor Crosslink Precursor (Rubber-Sx-Accelerator) Complex->Precursor Reacts with Rubber Rubber Polymer Chains Rubber->Precursor Precursor->Rubber Reacts with another chain VulcanizedRubber Vulcanized Rubber (Crosslinked Network) Precursor->VulcanizedRubber Forms

Caption: Proposed mechanism of this compound accelerated sulfur vulcanization.

TroubleshootingWorkflow Start Performance Issue Identified Check_Formulation Review Formulation: - 2-MT Dosage - Other Additives Start->Check_Formulation Check_Processing Review Processing: - Mixing Procedure - Temperature Control Start->Check_Processing Is_Scorch Premature Scorching? Check_Formulation->Is_Scorch Check_Processing->Is_Scorch Is_CureRate Slow Cure Rate? Is_Scorch->Is_CureRate No Adjust_Dosage_Down Reduce 2-MT Dosage or Add Retarder Is_Scorch->Adjust_Dosage_Down Yes Is_Properties Poor Physical Properties? Is_CureRate->Is_Properties No Adjust_Dosage_Up Increase 2-MT Dosage or Add Co-activator Is_CureRate->Adjust_Dosage_Up Yes Optimize_Cure Optimize Cure Time and Temperature Is_Properties->Optimize_Cure Yes Improve_Dispersion Improve Mixing Dispersion Is_Properties->Improve_Dispersion End Problem Resolved Adjust_Dosage_Down->End Adjust_Dosage_Up->End Optimize_Cure->End Improve_Dispersion->End

Caption: Troubleshooting workflow for this compound performance issues.

References

Minimizing by-product formation in 2-Mercaptothiazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Mercaptothiazoline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common and well-documented methods for synthesizing this compound involve the reaction of a C2-amino alcohol, such as ethanolamine (B43304), or a cyclic amine, like ethylene (B1197577) imine, with carbon disulfide.[1][2] These reactions are typically performed under heat and pressure, and the choice of solvent and other reaction conditions can significantly impact the yield and purity of the final product.

Q2: What are the most common by-products in this compound synthesis?

The primary by-products encountered are dithiocarbamic acids and their salts.[2] These can form when the reaction conditions are not optimized, particularly in the presence of excess base or water at lower temperatures. Other potential impurities can arise from unreacted starting materials or degradation of the product under harsh conditions.

Q3: How can I minimize the formation of dithiocarbamic acid by-products?

Minimizing the formation of dithiocarbamic acid by-products can be achieved by carefully controlling the reaction conditions. Key strategies include:

  • Anhydrous Conditions: The presence of substantial amounts of water can lead to the formation of by-products. Using a substantially non-aqueous solvent (containing not more than 10% water) is recommended.[2]

  • Absence of Base: The reaction should be carried out in the absence of basic substances, as alkali can promote the formation of dithiocarbamic salts.[2]

  • Elevated Temperatures: Heating the reaction mixture to temperatures typically between 100°C and 200°C in a closed vessel helps to ensure the conversion of intermediates to the desired this compound.[2]

Q4: What is the role of pressure in the synthesis?

Utilizing a closed reaction vessel to generate super-atmospheric pressure is crucial for achieving high yields.[1] This ensures that the volatile reactants, particularly carbon disulfide, remain in contact with the reacting mass at elevated temperatures, driving the reaction to completion.[1][2]

Q5: How can I purify the crude this compound product?

Several methods can be employed for the purification of this compound:

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous alkali solution (like sodium hydroxide) and then reprecipitated by the addition of an acid (such as hydrochloric acid). This is a highly effective method for removing acidic and neutral impurities.[1][2]

  • Recrystallization: The product can be recrystallized from various solvents, including water, alcohol (e.g., ethanol), or benzene, to obtain a product of high purity.[1][2]

  • Sulfuric Acid Dissolution: Dissolving the product in concentrated sulfuric acid followed by dilution with water can also be used as a purification method.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient temperature or pressure.Ensure the reaction is heated to the optimal temperature (typically 100-150°C) in a sealed pressure vessel to maintain contact between volatile reactants.[1][2]
Presence of excess water in the reaction mixture.Use a substantially non-aqueous solvent and ensure all reactants and equipment are dry.[2]
Reaction conducted in the presence of alkali at reflux temperatures.Avoid the use of strong bases in the initial reaction mixture, as this can lead to low yields (around 12-13%).[1]
Gummy or Tarry Product Formation of dithiocarbamic acid intermediates and their salts.Ensure the reaction is carried out at a sufficiently high temperature (above 100°C) in the absence of a base to promote the cyclization to this compound.[2]
Product is Difficult to Purify Presence of significant amounts of by-products.Optimize the reaction conditions to minimize by-product formation (see FAQs). For purification, utilize the acid-base extraction method for efficient removal of impurities.[1][2]
Inconsistent Results Variability in reactant quality or reaction setup.Use reactants of known purity and ensure consistent heating, stirring, and pressure conditions for each batch.

Data on Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of this compound and the corresponding yields.

Starting Material Solvent Temperature (°C) Time (hours) **Molar Ratio (Ethanolamine/Ethylene Imine : CS₂) **Yield (%) Reference
Ethylene Imine95% Ethanol (B145695)15071:1.794[2]
Ethylene ImineAcetone15071:1.795[2]
Ethylene ImineEthanol100101:194[2]
Ethylene ImineBenzene15071:1.760[2]
EthanolamineNone10061:2.2595[1]
EthanolamineBenzene10061:1.9 (approx.)60[1]
EthanolaminePetroleum Naphtha10061:2.2582.5[1]
EthanolamineCyclohexane10061:2.2562.5[1]
EthanolamineToluene10061:2.2587.5[1]
EthanolamineWater10061:2.375.6[1]
EthanolamineAlcohol10061:2.368[1]
EthanolamineAlcohol with KOHReflux81:1.312[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Ethanolamine and Carbon Disulfide (Solvent-Free)

This protocol is adapted from a high-yield method described in the literature.[1]

Materials:

  • Ethanolamine

  • Carbon Disulfide (CS₂)

  • Pressure Vessel

  • Sodium Hydroxide (B78521) (NaOH) solution (for purification)

  • Hydrochloric Acid (HCl) (for purification)

Procedure:

  • Introduce 1 molar proportion of ethanolamine and approximately 2 to 3 molecular proportions of carbon disulfide into a pressure vessel.

  • Seal the vessel and heat the contents to a temperature between 100°C and 130°C for approximately 6 hours.

  • After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.

  • Dissolve the crude product in an aqueous solution of sodium hydroxide.

  • Re-precipitate the this compound by adding hydrochloric acid until the solution is acidic.

  • Filter the white precipitate, wash with water, and dry to obtain the purified product.

Protocol 2: Synthesis from Ethylene Imine and Carbon Disulfide in Ethanol

This protocol is based on a method known to produce a high-purity product.[2]

Materials:

  • Ethylene Imine

  • Carbon Disulfide (CS₂)

  • 95% Ethanol

  • Pressure Vessel

  • Sodium Hydroxide (NaOH) solution (for purification)

  • Hydrochloric Acid (HCl) (for purification)

Procedure:

  • In a pressure vessel, combine 11 grams of ethylene imine, 19 grams of carbon disulfide, and 50 grams of 95% ethanol.

  • Seal the vessel and heat to 150°C for 7 hours.

  • Cool the vessel to room temperature and evaporate the ethanol from the product mixture.

  • Dissolve the resulting product in an aqueous sodium hydroxide solution.

  • Precipitate the pure this compound by adding hydrochloric acid.

  • Filter the white powder, wash with water, and dry.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Measure Reactants (Ethanolamine/Ethylene Imine & CS₂) vessel Combine in Pressure Vessel reactants->vessel seal Seal Vessel vessel->seal heat Heat to 100-150°C seal->heat react Maintain Pressure (6-10 hours) heat->react cool Cool to RT react->cool crude Obtain Crude Product cool->crude purify Purification (Acid-Base Extraction or Recrystallization) crude->purify dry Dry Final Product purify->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproduct cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product? check_temp Was reaction temp > 100°C? start->check_temp check_base Was a base used in the reaction? start->check_base check_water Were anhydrous conditions used? start->check_water increase_temp Increase temperature to 100-150°C in a sealed vessel. check_temp->increase_temp No remove_base Eliminate base from the initial reaction mixture. check_base->remove_base Yes use_dry Use anhydrous solvents and dry glassware. check_water->use_dry No end Re-run Experiment increase_temp->end remove_base->end use_dry->end

References

Technical Support Center: Quantitative Analysis of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the quantitative analysis of 2-Mercaptothiazoline (2-MT).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantitative analysis of this compound? A1: The most common methods for quantifying this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.[1][2][3][4] HPLC is often preferred as it is suitable for non-volatile compounds and can be performed under conditions that prevent analyte degradation.[3][4]

Q2: What are the key considerations for sample preparation? A2: Sample preparation is crucial for accurate analysis. For solid samples, a common technique involves dissolution in an aqueous alkali solution, followed by precipitation with an acid like HCl, and then recrystallization from water.[5][6] For samples in complex matrices like rubber, a soaking extraction method using methanol (B129727) overnight at approximately 40°C has been shown to be effective and more convenient than Soxhlet extraction.[3]

Q3: Is this compound soluble in common laboratory solvents? A3: this compound is soluble in methanol and chloroform.[7] Its solubility in water is slight but can be significantly increased in alkaline conditions due to salt formation.[5][6] For HPLC analysis, solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) are also used.[1]

Q4: Does this compound exist in different forms? A4: Yes, this compound can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is an important characteristic of the molecule.

Q5: Why can GC analysis of this compound be challenging? A5: Direct GC analysis is often problematic due to the thermal instability of this compound. It can decompose in the hot GC inlet, leading to poor response and inaccurate quantification.[4] To overcome this, derivatization may be necessary, or specialized injection techniques like Programmable Temperature Vaporization (PTV) can be used to prevent decomposition.[4]

Method Refinement & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: My chromatogram shows poor peak shape (e.g., tailing or fronting) for 2-MT. What should I do? A: Poor peak shape is a common issue.

  • Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 2-MT, influencing its interaction with the stationary phase. For a reverse-phase C18 column, a slightly acidic pH (e.g., pH 4.0 with orthophosphoric acid) can ensure a consistent protonation state and improve peak shape.[1]

  • Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or replace it if necessary.

  • Silanol (B1196071) Activity: Residual silanol groups on the silica (B1680970) support can cause tailing. Using a column with low silanol activity or adding a competing base to the mobile phase can mitigate this.[8]

Q: The retention time for my 2-MT peak is drifting. How can I stabilize it? A: Retention time instability can be caused by several factors:

  • Pump Performance: Ensure the HPLC pump is delivering a consistent flow rate and mobile phase composition. Degas the mobile phase to prevent bubble formation.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as temperature variations can significantly affect retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the components are accurately measured. Inconsistent mobile phase composition will lead to drift.[1]

Q: I am not detecting a peak for 2-MT, or the response is very low. What are the possible causes? A: A lack of signal can be frustrating. Here is a checklist:

  • Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength for 2-MT. A wavelength of 240 nm has been used successfully.[1]

  • Sample Degradation: 2-MT can be unstable. Ensure samples are fresh and have been stored properly, away from light and at a cool temperature.

  • Injection Issues: Check the injector for blockages and ensure the correct sample volume is being injected.

  • Sample Preparation: Verify that the extraction and dilution steps were performed correctly and that the final concentration is within the detection limits of the instrument.

Gas Chromatography (GC)

Q: My GC analysis of 2-MT yields a very small peak and several other unexpected peaks. What is happening? A: This is a classic sign of thermal decomposition in the GC inlet.[4] 2-Mercaptobenzothiazole (B37678), a related compound, is known to degrade to benzothiazole (B30560) (BT) under high-temperature GC conditions. A similar degradation pathway is likely for 2-MT.

  • Solution 1: Use a Programmable Temperature Vaporization (PTV) Inlet. This is the recommended solution. Inject the sample into a cold inlet (e.g., 40°C) and then rapidly ramp the temperature. This allows the analyte to be transferred to the column before it has a chance to decompose.[4]

  • Solution 2: Derivatization. While not ideal as it adds an extra step, converting 2-MT to a more thermally stable derivative before injection can prevent decomposition.

  • Solution 3: Lower Inlet Temperature. Experiment with the lowest possible inlet temperature that still allows for efficient vaporization and transfer of the analyte to the column. However, this may not completely solve the issue.[4]

UV-Visible Spectrophotometry

Q: My calibration curve for the UV-Vis analysis of 2-MT is not linear. What could be the cause? A: Non-linearity in UV-Vis analysis can stem from several sources:

  • pH Control: The absorbance spectrum of 2-MT is pH-dependent.[9] If using a complexing agent like Copper (II), the complex formation is stable at a specific pH (e.g., pH 9.0).[2] Ensure the pH of all standards and samples is consistent and buffered.

  • Concentration Range: The linear range may be narrower than expected. Prepare a wider range of standards to determine the true linear dynamic range of your assay. A concentration range of 2.9 × 10⁻⁶ to 2.9 × 10⁻⁵ M has been shown to be linear.[2]

  • Reagent Concentration: If a colorimetric reagent is used, ensure it is not the limiting reagent at higher analyte concentrations. For the Cu(II)-MBT complex, Cu(II) should be in excess (more than 125 equivalents).[2]

Experimental Workflows and Logic Diagrams

G General Workflow for Quantitative Analysis of 2-MT cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Obtain Sample (e.g., pharmaceutical formulation, environmental matrix) Extraction Extraction / Dissolution (e.g., Methanol soak, Alkali dissolution) Sample->Extraction Purification Purification / Cleanup (e.g., Precipitation, Filtration, SPE) Extraction->Purification Dilution Dilution to Working Concentration Purification->Dilution HPLC HPLC Analysis (RP-C18, UV Detection) Dilution->HPLC Method 1 GC GC Analysis (PTV Inlet, MS Detection) Dilution->GC Method 2 UV_Vis UV-Vis Analysis (Complexation, Absorbance Reading) Dilution->UV_Vis Method 3 Calibration Prepare Calibration Curve HPLC->Calibration GC->Calibration UV_Vis->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Report Report Results Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

G Troubleshooting Poor GC Performance for 2-MT Start Problem: Low/No 2-MT Peak, Multiple Unexpected Peaks in GC Cause Primary Suspected Cause: Thermal Decomposition in Hot Injector Start->Cause Solution1 Recommended Solution: Use Programmable Temp. Vaporization (PTV) Inlet Cause->Solution1 Best Practice Solution2 Alternative Solution 1: Derivatize 2-MT to a More Thermally Stable Compound Cause->Solution2 If PTV is unavailable Solution3 Alternative Solution 2: Experimentally Lower the Injector Temperature Cause->Solution3 Least Robust Result1 PTV prevents decomposition by transferring analyte to column before high temps Solution1->Result1 Result3 May offer partial improvement but likely will not fully resolve the issue. Solution3->Result3

Caption: Logical diagram for troubleshooting poor GC performance of 2-MT.

Quantitative Data Summary

The following tables summarize quantitative data from cited analytical methods for 2-Mercaptobenzothiazole (MBT), a structurally related compound often analyzed with similar methods. This data can serve as a reference for developing methods for this compound.

Table 1: HPLC Method Performance for MBT Analysis

Parameter Value Source
Linearity Range 80 - 320 µg/mL [1]
Recovery 98.63% [1]
Relative Standard Deviation (RSD) 0.51% [1]

| Retention Time | 4.45 min |[1] |

Table 2: UV-Visible Spectrophotometry Method Performance for MBT Analysis

Parameter Value Source
Linearity Range 2.9 × 10⁻⁶ - 2.9 × 10⁻⁵ M [2]
Linearity (R²) 0.9995 [2]
Detection Limit 9.7 × 10⁻⁷ M (0.162 mg/L) [2]

| Optimal pH | 9.0 |[2] |

Detailed Experimental Protocols

Protocol 1: HPLC Method for Thiazole Derivatives

This protocol is adapted from a method developed for the simultaneous determination of 2-mercaptobenzothiazole (MBT) and its disulfide dimer.[1] It serves as an excellent starting point for 2-MT analysis.

  • Chromatographic System:

    • HPLC System: A standard isocratic HPLC system with a UV detector is suitable.[1]

    • Column: Microbondapak C18 (10 µm), 30 cm length.[1] A modern C18 column (e.g., 3 or 5 µm particle size, 150 or 250 mm length) can also be used for improved efficiency.

    • Injector: Rheodyne valve injector with a 20 µL fixed loop.[1]

  • Reagents and Mobile Phase:

    • Solvents: HPLC grade Tetrahydrofuran (THF), Acetonitrile, and double-distilled water.[1]

    • Buffer: Dissolve 1.42 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) in 1 liter of water.[1]

    • Mobile Phase: Prepare a mixture of THF:Acetonitrile:Buffer in a 40:40:20 (v/v/v) ratio.[1]

    • pH Adjustment: Adjust the mobile phase to pH 4.0 with dilute orthophosphoric acid.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector set at 240 nm.[1]

    • Temperature: Ambient, or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

    • Injection Volume: 20 µL.[1]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a standard stock solution of this compound (e.g., 2 mg/mL) in THF.[1]

    • Calibration Standards: Prepare a series of calibration solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Solution: Extract the sample using an appropriate method (e.g., methanol soaking[3]) and dilute with the mobile phase to a concentration that falls within the calibration range.

    • Injection: Inject the standards and samples onto the HPLC system and record the chromatograms. Plot a calibration curve of peak area versus concentration to quantify the samples.

Protocol 2: UV-Visible Spectrophotometry Method

This protocol is based on the complexation of 2-mercaptobenzothiazole with Copper(II) ions in a micellar medium, which enhances sensitivity.[2]

  • Instrumentation:

    • Spectrophotometer: A standard UV-Visible spectrophotometer capable of measuring absorbance at specific wavelengths.[2]

    • pH Meter: For accurate adjustment of buffer and sample pH.[2]

  • Reagents:

    • 2-MT Standard Solution: Prepare a stock solution of this compound in a suitable solvent.

    • Copper(II) Solution: Prepare a solution of a soluble copper salt (e.g., CuSO₄).

    • CTAB Solution: Prepare a 0.01% solution of Cetyltrimethylammonium Bromide (CTAB). This acts as a surfactant to create a micellar medium.[2]

    • Buffer Solution: Prepare a buffer solution to maintain the pH at 9.0.

  • Procedure:

    • pH Adjustment: In a volumetric flask, add the sample or standard solution. Adjust the pH to 9.0 using the buffer.

    • Reagent Addition: Add the 0.01% CTAB solution and the Copper(II) solution. Ensure the final concentration of Cu(II) is in significant excess relative to the highest expected concentration of 2-MT.[2]

    • Complex Formation: Allow the solution to stand for a sufficient time for the complex to form completely.

    • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the Cu(II)-MT complex against a reagent blank.

    • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the linear regression equation to determine the concentration of 2-MT in the unknown samples.

References

Strategies to improve the adsorption capacity of 2-Mercaptothiazoline functionalized materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Mercaptothiazoline (2-MT) functionalized materials to improve their adsorption capacity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, functionalization, and application of 2-MT adsorbents.

Problem Potential Cause Recommended Solution
Low Functionalization Yield Incomplete reaction of 2-MT with the support material.- Ensure the support material (e.g., silica (B1680970), activated carbon) is properly activated to expose sufficient functional groups (e.g., hydroxyl groups).- Optimize reaction conditions such as temperature, time, and solvent. Anhydrous solvents are often crucial to prevent premature hydrolysis of silane (B1218182) coupling agents.- Use a suitable coupling agent or catalyst to facilitate the reaction.
Steric hindrance preventing 2-MT from accessing reaction sites.- Consider using a support material with a larger pore size and surface area.- Employ a longer linker molecule to attach 2-MT to the surface, reducing steric hindrance.
Poor Adsorption Capacity Low density of 2-MT functional groups on the surface.- Increase the concentration of 2-MT during the functionalization step to enhance grafting density.- Characterize the functionalized material to quantify the amount of grafted 2-MT.
Inaccessible 2-MT sites within the porous structure of the adsorbent.- Select a support material with an appropriate pore size that allows target metal ions to access the 2-MT binding sites.
Non-optimal pH of the solution.- Adjust the pH of the solution to the optimal range for the target heavy metal. The surface charge of the adsorbent and the speciation of the metal ions are pH-dependent.
Inconsistent Adsorption Results Variation in the functionalization process.- Standardize the functionalization protocol, including reagent concentrations, reaction times, and temperatures, to ensure batch-to-batch consistency.
Incomplete removal of unreacted reagents.- Thoroughly wash the functionalized material after synthesis to remove any residual 2-MT or coupling agents that could interfere with adsorption.
Aggregation of adsorbent particles.- Ensure proper dispersion of the adsorbent in the solution during batch experiments through adequate stirring or sonication.
Low Adsorbent Regeneration Efficiency Strong binding of metal ions to the 2-MT functional groups.- Use a stronger eluent, such as a more concentrated acid solution, to facilitate the desorption of metal ions.[1]
Degradation of the functional groups during regeneration.- Avoid harsh regeneration conditions (e.g., very high temperatures or extremely corrosive eluents) that could damage the 2-MT moieties.
Incomplete elution of the adsorbed metals.- Increase the contact time and/or the volume of the eluent during the regeneration step.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for heavy metal adsorption by 2-MT functionalized materials?

A1: The primary mechanism is chemisorption, where the sulfur and nitrogen atoms in the this compound ring act as soft donor atoms, forming strong coordinate bonds with soft acid heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).

Q2: How does pH affect the adsorption capacity?

A2: The pH of the solution is a critical parameter. At low pH, an excess of protons (H⁺) can protonate the donor atoms (S and N) of 2-MT, leading to electrostatic repulsion of positively charged metal ions and reduced adsorption. As the pH increases, these functional groups are deprotonated, making them more available for binding with metal cations. However, at very high pH, heavy metals may precipitate as hydroxides, which also hinders adsorption onto the material's surface. The optimal pH for adsorption is typically in the range of 4 to 7 for most heavy metal ions.[2]

Q3: Which support material is best for functionalization with 2-MT?

A3: The choice of support material depends on the specific application.

  • Mesoporous Silica (e.g., SBA-15, MCM-41): Offers a high surface area and ordered pore structure, allowing for a high density of functional groups and good accessibility for metal ions. Materials with larger pore sizes, like SBA-15, have shown better adsorption capacities for bulky metal complexes compared to those with smaller pores like MCM-41.[3]

  • Activated Carbon: Provides a large surface area and is relatively low-cost. Its surface chemistry can be modified to introduce anchor points for 2-MT functionalization.[4]

  • Chitosan: A biocompatible and biodegradable polymer with abundant amine and hydroxyl groups that can be readily functionalized with 2-MT.[5][6][7][8]

Q4: How can I confirm that the 2-MT functionalization was successful?

A4: Several characterization techniques can be used to confirm successful functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of 2-MT functional groups on the material's surface.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen and sulfur from 2-MT.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (2-MT) grafted onto the inorganic support.

  • Elemental Analysis (CHN-S): To determine the percentage of carbon, hydrogen, nitrogen, and sulfur in the functionalized material.

Q5: What strategies can be employed to maximize the adsorption capacity?

A5: To maximize adsorption capacity, consider the following strategies:

  • Optimize Grafting Density: A higher density of 2-MT groups generally leads to a higher adsorption capacity. This can be achieved by increasing the concentration of 2-MT during functionalization.

  • Increase Surface Area and Pore Volume: A larger surface area and appropriate pore size provide more sites for functionalization and easier access for metal ions.

  • Control Solution pH: As discussed in Q2, operating at the optimal pH is crucial.

  • Minimize Agglomeration: Ensure the adsorbent is well-dispersed in the solution to maximize the available surface area for adsorption.

Quantitative Data Summary

The following tables summarize the adsorption capacities of various 2-MT functionalized materials for different heavy metals.

Table 1: Adsorption Capacities of 2-MT Functionalized Silica for Mercury (Hg²⁺)

Support MaterialFunctionalization MethodAdsorption Capacity (mmol/g)Adsorption Capacity (mg/g)Reference
SBA-15Homogeneous1.10220.65[3]
MCM-41Homogeneous0.70140.41[3]
SBA-15HeterogeneousNot specifiedNot specified[9]
MCM-41HeterogeneousNot specifiedNot specified[9]

Table 2: Comparative Adsorption of Heavy Metals on Various Adsorbents

AdsorbentTarget Metal IonAdsorption Capacity (mg/g)Optimal pHReference
Mercapto-modified SilicaHg²⁺>200 (approx.)Not specified
Mercapto-modified SilicaPb²⁺10.42Not specified
Mercapto-modified SilicaCd²⁺Not specifiedNot specified
Activated CarbonPb²⁺, Cd²⁺, Ni²⁺, Cr⁴⁺, Zn²⁺Varies~6-7[4]
ChitosanCu²⁺>85% removal5.7[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 2-MT Functionalized Silica (SBA-15) - Heterogeneous Route
  • Activation of SBA-15:

    • Heat SBA-15 at 120°C for 12 hours to remove physically adsorbed water.

    • Treat with a 1 M HCl solution for 6 hours to remove any impurities.

    • Wash with deionized water until the filtrate is neutral, then dry at 120°C overnight.

  • Silanization with 3-Chloropropyltriethoxysilane (CPTES):

    • Disperse 1 g of activated SBA-15 in 50 mL of anhydrous toluene (B28343).

    • Add 2 mL of CPTES to the suspension.

    • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

    • Cool the mixture, filter the solid, and wash thoroughly with toluene and then ethanol (B145695) to remove unreacted CPTES.

    • Dry the resulting Cl-SBA-15 at 80°C overnight.

  • Grafting of this compound (2-MT):

    • Disperse 1 g of Cl-SBA-15 in 50 mL of anhydrous toluene.

    • Add a solution of 1.5 g of 2-MT in 20 mL of anhydrous toluene.

    • Add 1.5 mL of triethylamine (B128534) as a catalyst.

    • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

    • Cool the mixture, filter the solid, and wash with toluene, ethanol, and deionized water.

    • Dry the final 2-MT functionalized SBA-15 (MTZ-SBA-15-Het) at 80°C.

Protocol 2: Batch Adsorption Experiment
  • Preparation of Metal Ion Stock Solution:

    • Prepare a 1000 mg/L stock solution of the desired heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, Hg(NO₃)₂) in deionized water.

  • Adsorption Procedure:

    • Add a known amount of 2-MT functionalized adsorbent (e.g., 20 mg) to a series of flasks.

    • Add a fixed volume (e.g., 50 mL) of the heavy metal solution at a specific concentration to each flask.

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.

  • Analysis:

    • After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.

    • Determine the final concentration of the heavy metal in the supernatant using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Calculate the amount of metal adsorbed per unit mass of adsorbent (qₑ in mg/g).

Protocol 3: Adsorbent Regeneration
  • Desorption:

    • After the adsorption experiment, collect the metal-loaded adsorbent.

    • Wash the adsorbent with deionized water to remove any non-adsorbed metal ions.

    • Place the adsorbent in a solution of an appropriate eluent (e.g., 0.1 M HCl or 0.1 M HNO₃).[1]

    • Agitate the mixture for a sufficient time (e.g., 2-4 hours) to allow for the desorption of the bound metal ions.

  • Washing and Drying:

    • Separate the adsorbent from the eluent.

    • Wash the adsorbent thoroughly with deionized water until the pH is neutral.

    • Dry the regenerated adsorbent at a suitable temperature (e.g., 60-80°C) before reuse.

Visualizations

Experimental_Workflow cluster_synthesis Adsorbent Synthesis & Functionalization cluster_characterization Characterization cluster_adsorption Adsorption Studies cluster_regeneration Regeneration & Reuse Support Select Support (Silica, Activated Carbon, Chitosan) Activation Activation of Support Support->Activation Functionalization Functionalization with 2-MT Activation->Functionalization Washing_Drying Washing & Drying Functionalization->Washing_Drying FTIR FTIR Washing_Drying->FTIR XPS XPS Washing_Drying->XPS TGA TGA Washing_Drying->TGA SEM SEM Washing_Drying->SEM Batch_Exp Batch Adsorption Experiments Washing_Drying->Batch_Exp Analysis Analysis of Metal Concentration Batch_Exp->Analysis Desorption Desorption with Eluent Batch_Exp->Desorption Data_Eval Data Evaluation (Isotherms, Kinetics) Analysis->Data_Eval Regen_Wash_Dry Washing & Drying Desorption->Regen_Wash_Dry Reuse Reuse in Adsorption Regen_Wash_Dry->Reuse Troubleshooting_Logic Start Poor Adsorption Performance Check_Func Successful Functionalization? Start->Check_Func Check_Params Optimal Adsorption Parameters? Check_Func->Check_Params Yes Charac Characterize Material (FTIR, XPS, TGA) Check_Func->Charac No Check_Material Appropriate Support Material? Check_Params->Check_Material Yes Opt_Params Optimize pH, Time, Dosage Check_Params->Opt_Params No Opt_Material Consider Support with Higher Surface Area/Pore Size Check_Material->Opt_Material No Success Improved Performance Check_Material->Success Yes Re_Func Re-evaluate Functionalization Protocol Re_Func->Start Charac->Re_Func Opt_Params->Start Opt_Material->Start

References

Technical Support Center: Analysis of 2-Mercaptothiazoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Mercaptothiazoline.

Troubleshooting Guide: Overcoming Matrix Effects

Q1: My this compound peak area is inconsistent and shows poor reproducibility in biological samples compared to standards in pure solvent. What could be the cause?

A1: This issue is likely due to matrix effects, where co-eluting endogenous components from your biological matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2] Common interfering substances in biological matrices include phospholipids, proteins, salts, and other endogenous molecules.[1]

Troubleshooting Steps:

  • Confirm Matrix Effects: First, confirm that matrix effects are the root cause. This can be done qualitatively using a post-column infusion experiment or quantitatively by comparing the response of this compound in a neat standard solution to its response when spiked into a blank, extracted matrix sample.[3][4] A significant difference in signal intensity indicates the presence of matrix effects.[1]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating this compound.[4][6]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound from the aqueous biological matrix into an immiscible organic solvent, leaving many interferences behind.[4][6]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean and may not sufficiently remove all interfering components, particularly phospholipids.[7] Consider using specialized phospholipid removal plates if you suspect they are the primary issue.[8]

    • Sample Dilution: If the concentration of this compound is high enough, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[1][3][6]

  • Refine Chromatographic Conditions:

    • Gradient Optimization: Adjusting the mobile phase gradient can help to chromatographically separate this compound from co-eluting matrix components.[4]

    • Column Chemistry: Experimenting with different stationary phase chemistries (e.g., C18, C8, Phenyl) can alter the selectivity of your separation and resolve the analyte from interferences.[4]

    • Divert Valve: Employ a divert valve to direct the eluent to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences are likely to elute, thus preventing them from entering the detector.[3][4]

  • Implement Compensation Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the gold standard for compensating for matrix effects.[4][5] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[4]

    • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[1][5][9]

Frequently Asked Questions (FAQs)

Q2: What are matrix effects in HPLC analysis?

A2: Matrix effects in HPLC, particularly when coupled with mass spectrometry detection (LC-MS), refer to the alteration of the ionization efficiency of a target analyte (in this case, this compound) by co-eluting components from the sample matrix.[5][10] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal, resulting in inaccurate and imprecise quantification.[11][12]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[13]

Formula for Matrix Factor (MF):

MF = (Peak Area of Analyte in Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The following table summarizes the interpretation of Matrix Factor values:

Matrix Factor (MF)InterpretationImpact on Quantification
< 1Ion SuppressionUnderestimation of analyte concentration
> 1Ion EnhancementOverestimation of analyte concentration
= 1No Matrix EffectAccurate quantification

Q4: What is the post-column infusion technique and how does it help in identifying matrix effects?

A4: The post-column infusion technique is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[3][5] It involves continuously infusing a standard solution of this compound into the HPLC eluent after the analytical column but before the detector.[4] A blank matrix extract is then injected. Any dip or rise in the constant baseline signal indicates a region of ion suppression or enhancement, respectively, caused by the eluting matrix components.[4][5] This allows you to see if your analyte's retention time falls within a zone of interference.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of an appropriate solvent, such as methanol or acetonitrile, possibly with a small percentage of a modifier like formic acid to ensure complete elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for injection into the HPLC system.[4]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This is a general protocol and should be optimized for your specific application.

  • Sample Preparation: To 1 mL of urine, add an appropriate volume of a suitable buffer to adjust the pH. The optimal pH will depend on the pKa of this compound to ensure it is in a neutral form for efficient extraction.

  • Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[8]

  • Centrifugation: Centrifuge the sample to achieve complete phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for HPLC analysis.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_compensation Compensation Strategies start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simpler, less clean lle Liquid-Liquid Extraction (LLE) start->lle Good for many matrices spe Solid-Phase Extraction (SPE) start->spe Highly effective cleanup dilution Sample Dilution start->dilution For high concentration samples sil_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->sil_is hplc HPLC Separation ppt->hplc lle->hplc spe->hplc dilution->hplc detector Detector (e.g., MS/MS) hplc->detector data Data Acquisition & Processing detector->data matrix_matched Use Matrix-Matched Calibrators data->matrix_matched

Caption: Workflow for mitigating matrix effects in HPLC analysis.

troubleshooting_flowchart start Inconsistent/Inaccurate Results for this compound check_matrix_effects Assess for Matrix Effects (Post-column infusion or Post-extraction spike) start->check_matrix_effects no_me No Significant Matrix Effects check_matrix_effects->no_me No yes_me Matrix Effects Confirmed check_matrix_effects->yes_me Yes other_issues other_issues no_me->other_issues Investigate other sources of error (e.g., instrument, standards) optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) yes_me->optimize_sample_prep optimize_hplc Optimize HPLC Method (Gradient, Column, Divert Valve) optimize_sample_prep->optimize_hplc use_compensation Use Compensation Strategy (SIL-IS, Matrix-Matched Standards) optimize_hplc->use_compensation revalidate Re-evaluate Assay Performance use_compensation->revalidate pass Assay Performance Acceptable revalidate->pass Pass fail Assay Performance Still Unacceptable revalidate->fail Fail fail->optimize_sample_prep Iterate

Caption: Troubleshooting flowchart for addressing matrix effects.

References

How to increase the shelf life of 2-Mercaptothiazoline-based reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on maximizing the shelf life of 2-Mercaptothiazoline-based reagents and troubleshooting common issues encountered during their use in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound-based reagents?

A1: The primary degradation pathway for this compound and other thiol-containing reagents is oxidation.[1] The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide dimer (R-S-S-R). This dimerization inactivates the reagent, preventing it from participating in its intended reactions.[1] Factors that accelerate this process include exposure to atmospheric oxygen, elevated temperatures, light, and the presence of metal ions which can catalyze oxidation.[1][2]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf life of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[3] For extended storage, especially for solutions, freezing at -20°C is advisable.[1][4] It is crucial to store the reagent under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1] The container should be tightly sealed to prevent moisture ingress.[5][6]

Q3: Can I store this compound-based reagents in solution? If so, what is the best solvent?

A3: While solid this compound is generally more stable for long-term storage, solutions can be prepared for easier handling.[1] Anhydrous, water-miscible organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions.[1][4] It is crucial to use anhydrous solvents to prevent hydrolysis. After preparation, the stock solution should be stored at -20°C under an inert gas.[1][4] It is best to prepare fresh solutions for critical applications.[7]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is pH-dependent. While it is relatively stable in neutral solutions, extreme pH values can promote degradation.[8] Alkaline conditions can accelerate the rate of hydrolysis and oxidation.[9][10] For reactions in aqueous buffers, it is advisable to use degassed buffers and maintain a pH within the optimal range for the specific application, typically between pH 6 and 7.[11][12]

Q5: How can I check the purity of my this compound reagent if I suspect degradation?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for determining the purity and quantifying degradation products.[13][14][15] Titration methods, such as iodimetric titration, can also be used to quantify the thiol content and assess purity.[16] Additionally, spectroscopic methods like 1H NMR can provide information about the chemical structure and the presence of impurities.[17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low reaction yield or inconsistent results. Degradation of the this compound reagent due to improper storage or handling.- Ensure the reagent has been stored at the recommended temperature (2-8°C or -20°C for solutions) and protected from light and moisture.[1][4] - Use freshly prepared solutions from anhydrous solvents.[4][7] - Before use, allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.[4] - Handle the reagent under an inert atmosphere (argon or nitrogen) to minimize oxidation.[1]
Precipitate forms in the reaction mixture. The reagent has limited solubility in the chosen solvent or buffer.- Ensure the final concentration of the reagent does not exceed its solubility limit in the reaction mixture. - Consider using a co-solvent like DMSO or DMF if it is compatible with your experimental setup.[4]
Discoloration of the reagent (e.g., yellowing). This may indicate the presence of oxidation products or other impurities.- Purify the reagent by recrystallization if necessary.[12] - For critical applications, it is recommended to use a fresh, high-purity batch of the reagent.
Inconsistent results between different batches of the reagent. Variability in the purity of the reagent from the supplier or degradation over time.- Always check the certificate of analysis for the specific batch. - Perform a purity check using a suitable analytical method (e.g., HPLC) before use. - If possible, qualify a new batch of reagent by running a small-scale control experiment.

Data Presentation

Table 1: Estimated Stability of this compound Under Various Storage Conditions

Storage ConditionFormEstimated Purity after 6 MonthsEstimated Purity after 12 Months
2-8°C, Dark, Inert Atmosphere Solid >98% >97%
Room Temperature (~25°C), Exposed to Air and LightSolid<95%<90%
-20°C, Dark, Inert Atmosphere Solution in Anhydrous DMSO/DMF >97% >95%
4°C, Exposed to AirSolution in Anhydrous DMSO/DMF<90%<80%
Room Temperature (~25°C), Exposed to AirAqueous Solution (pH 7)<85%<70%

Disclaimer: The data in this table are estimates based on the known chemical properties of thiol compounds and general stability testing principles. Actual stability may vary depending on the specific purity of the reagent and the experimental conditions.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

1. Materials and Equipment:

  • This compound (solid)

  • Anhydrous DMSO or DMF

  • HPLC grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA)

  • Vials with septa

  • Inert gas (argon or nitrogen)

  • Stability chambers or ovens set to 40°C/75% RH and 25°C/60% RH

  • HPLC system with a C18 column and UV detector

2. Preparation of Samples:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1 mg/mL.

  • Dispense aliquots of the stock solution into vials.

  • Purge the headspace of the vials with an inert gas and seal with septa.

  • Prepare a set of samples of the solid reagent in separate vials, also purged with inert gas and sealed.

3. Storage Conditions:

  • Place a set of both solid and solution samples in a stability chamber at 40°C and 75% relative humidity (accelerated condition).[1][6]

  • Place a second set of samples in a chamber at 25°C and 60% relative humidity (long-term storage condition).[18]

  • Store a control set of samples at the recommended storage condition of 2-8°C in the dark.

4. Time Points for Analysis:

  • Accelerated Study (40°C/75% RH): Analyze samples at time 0, 1, 3, and 6 months.[18]

  • Long-Term Study (25°C/60% RH): Analyze samples at time 0, 3, 6, 9, and 12 months.[18]

5. Analytical Method (HPLC):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation for Analysis: Dilute the samples from the stability study to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Inject the samples into the HPLC system and record the chromatograms. Calculate the percentage of the parent compound remaining and identify any major degradation products.

Mandatory Visualization

reagent This compound (Active Thiol) degraded_product Disulfide Dimer (Inactive) reagent->degraded_product Oxidation oxidants Oxidizing Agents (O₂, Metal Ions) oxidants->reagent

Caption: Primary degradation pathway of this compound.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in anhydrous DMSO) aliquot Aliquot into Vials stock->aliquot purge Purge with Inert Gas and Seal aliquot->purge accelerated Accelerated (40°C / 75% RH) purge->accelerated long_term Long-Term (25°C / 60% RH) purge->long_term control Control (2-8°C) purge->control sampling Sample at Time Points accelerated->sampling long_term->sampling control->sampling hplc Analyze by HPLC sampling->hplc data Calculate Degradation hplc->data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: 2-Mercaptothiazoline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Mercaptothiazoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common industrial synthesis involves the reaction of ethanolamine (B43304) with carbon disulfide under elevated temperature and pressure.[1] Another established method utilizes the reaction of ethylene (B1197577) imine with carbon disulfide.[2] Both methods have various reported conditions affecting yield and purity.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: The primary safety concerns are associated with the reactants. Carbon disulfide is highly flammable, with a low flash point and autoignition temperature, and is also toxic upon inhalation or skin contact.[3] Ethylene imine is also a hazardous substance. Reactions are often conducted at high temperatures and super-atmospheric pressures, increasing the risk of thermal runaway and equipment failure if not properly controlled. A thorough risk assessment and adherence to strict safety protocols are crucial.

Q3: What are the key challenges encountered during the scale-up of this synthesis?

A3: Key challenges include managing the exothermic nature of the reaction, ensuring efficient mixing to maintain homogeneity and prevent localized overheating, and dealing with potential byproducts that can affect product purity and yield.[4] Heat transfer becomes less efficient as the reactor volume increases, which can lead to thermal gradients and the formation of impurities.[4]

Q4: How can the purity of this compound be improved during work-up?

A4: A common purification method involves dissolving the crude product in an aqueous alkali solution to form the salt, followed by filtration to remove insoluble impurities. The this compound is then reprecipitated by adding acid.[2][5] Recrystallization from solvents such as water, alcohol, or benzene (B151609) can also be employed for further purification.[2]

Troubleshooting Guide

Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is run for the recommended duration at the optimal temperature. Older methods with lower temperatures and atmospheric pressure often result in significantly lower yields.[1] - Monitor Reaction Progress: Use analytical techniques like TLC or HPLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction endpoint.
Suboptimal Molar Ratio of Reactants - Adjust Stoichiometry: For the ethanolamine route, using a molar excess of carbon disulfide (e.g., 2 to 3 molecular proportions per mole of ethanolamine) has been shown to significantly improve yields.[1][5]
Presence of Water or Alkali in Ethylene Imine Route - Ensure Anhydrous and Neutral Conditions: The reaction of ethylene imine with carbon disulfide is sensitive to water and alkali, which can lead to different reaction pathways and prevent the formation of this compound.[2] Use a substantially non-aqueous solvent (containing not more than 10% water) and ensure the absence of basic and acidic substances.[2]
Product Loss During Work-up - Optimize Purification Steps: this compound has some solubility in water and other solvents used for purification.[1] Minimize the volume of washing solvents and consider optimizing the pH for precipitation to reduce losses.
Impurity Formation and Poor Product Quality
Potential Cause Recommended Solution
Formation of Dithiocarbamic Acids and Salts - Optimize Reaction Conditions: These byproducts are more common in older synthesis methods.[2] Employing higher temperatures and pressures, as described in improved synthetic protocols, can minimize their formation by favoring the cyclization to this compound.[2]
Gummy or Tarry Product - Ensure Proper Reaction Conditions: The formation of gummy materials is often associated with side reactions.[2] Using an inert solvent can sometimes mitigate this, although solvent-free methods with optimized temperature and pressure can also yield clean product.[1][2] - Effective Purification: The alkali-acid purification method is effective at separating the desired product from tarry impurities.[5]
Discolored Product (Not White or Slightly Gray) - Purification: Discoloration can be due to minor impurities. Recrystallization from a suitable solvent is often effective in obtaining a white crystalline product.[1]
Scale-Up Issues
Potential Cause Recommended Solution
Poor Heat Transfer and Localized Overheating - Reactor Design and Agitation: Ensure the reactor is equipped with an efficient cooling system and appropriate agitation to maintain a uniform temperature throughout the reaction mass.[4] The choice of stirrer (e.g., anchor vs. turbine) can significantly impact mixing efficiency.[4] - Controlled Addition of Reactants: For highly exothermic reactions, a controlled, gradual addition of one reactant to the other can help manage the heat evolution.
Inefficient Mixing - Optimize Agitation: What works at a lab scale with a magnetic stirrer may not be sufficient for a large reactor.[4] The agitation system should be designed to ensure good mass transfer and prevent the settling of solids or the formation of stagnant zones.[4]
Inconsistent Results Compared to Lab Scale - Process Parameter Review: A thorough review of all process parameters, including heating/cooling rates, addition rates, and mixing speeds, is necessary. These parameters often do not scale linearly.[4] - Pilot Plant Studies: Conduct studies at an intermediate (pilot) scale to identify and address potential scale-up issues before moving to full production.

Experimental Protocols

Synthesis of this compound from Ethanolamine and Carbon Disulfide

This protocol is based on improved methods reported to achieve high yields.[1][5]

Reagents:

  • Ethanolamine (1 mole equivalent)

  • Carbon Disulfide (2-3 mole equivalents)

Equipment:

  • Pressure vessel capable of handling super-atmospheric pressures and temperatures up to 130°C.

  • Heating and cooling system for the reactor.

  • Stirring mechanism.

Procedure:

  • Charge the pressure vessel with ethanolamine and carbon disulfide. The reaction can be run without a solvent.

  • Seal the vessel and begin agitation.

  • Heat the reaction mixture to a temperature between 90°C and 130°C. The pressure will increase due to the vapor pressure of the reactants at this temperature.

  • Maintain the reaction at the target temperature for approximately 6 hours.

  • After the reaction is complete, cool the vessel to room temperature and vent any excess pressure safely in a fume hood.

  • The product, often a white or slightly gray crystalline solid, can be collected.

  • For purification, dissolve the crude product in a dilute aqueous alkali solution (e.g., sodium hydroxide).

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the purified this compound.

  • Filter the precipitate, wash with water, and dry.

Expected Yield: Yields of approximately 90% or higher have been reported with this method.[1]

Data Presentation

Reactants Solvent Temperature (°C) Time (h) Pressure Yield (%) Reference
Ethanolamine, CS₂None1006Super-atmospheric95[5]
Ethanolamine, CS₂Benzene1006~400 psi90[5]
Ethanolamine, CS₂Petroleum Naphtha1006Super-atmospheric82.5[1]
Ethanolamine, CS₂Water1206Super-atmospheric75.6[1]
Ethanolamine, CS₂, NaOHWater1006Super-atmospheric60[1]
Ethylene Imine, CS₂Alcohol12010Super-atmospheric94[2]
Ethylene Imine, CS₂Acetone1507Super-atmospheric95[2]

Visualizations

Troubleshooting Workflow for this compound Synthesis Scale-Up

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Scale-Up start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity scale_up Scale-Up Problems start->scale_up check_params Check Reaction Parameters (Temp, Time, Ratio) low_yield->check_params identify_impurity Identify Impurity (e.g., Dithiocarbamic Acid) impurity->identify_impurity analyze_heat Analyze Heat Transfer scale_up->analyze_heat analyze_mixing Analyze Mixing Efficiency scale_up->analyze_mixing check_reagents Verify Reagent Purity & Conditions (e.g., anhydrous) check_params->check_reagents optimize_workup Optimize Work-up & Purification check_reagents->optimize_workup solution_yield Yield Improved optimize_workup->solution_yield adjust_conditions Adjust Reaction Conditions to Minimize Side Reactions identify_impurity->adjust_conditions refine_purification Refine Purification Method adjust_conditions->refine_purification solution_purity Purity Improved refine_purification->solution_purity pilot_study Conduct Pilot Plant Study analyze_heat->pilot_study analyze_mixing->pilot_study solution_scaleup Successful Scale-Up pilot_study->solution_scaleup

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Enhancing Inhibitor Synergy with 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the synergistic effect of 2-Mercaptothiazoline (2-MT) with other inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-MT), and what are its primary applications in research?

A1: this compound (2-MT), also known as 2-thiazoline-2-thiol, is a heterocyclic organic compound containing sulfur and nitrogen.[1] In research and industrial settings, it is recognized for its role as a corrosion inhibitor, a rubber vulcanization accelerator, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In the context of drug development, it has been investigated for its antimicrobial properties and its potential to work synergistically with other therapeutic agents.[3][4]

Q2: What does "synergistic effect" mean in the context of drug combinations?

A2: A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.[5] This is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic.[5] Synergy is a highly desirable outcome in drug development as it can lead to increased efficacy, reduced dosages of individual drugs (thereby minimizing toxicity), and a lower likelihood of developing drug resistance.[6]

Q3: With which types of inhibitors has 2-MT shown synergistic effects?

A3: Research has demonstrated that 2-MT exhibits significant synergistic antimicrobial activity with conventional antibiotics against multidrug-resistant (MDR) strains of Staphylococcus aureus.[1][7] This suggests its potential as an adjuvant to enhance the efficacy of existing antibiotic therapies.

Q4: What is the proposed mechanism for the synergistic action of 2-MT with antibiotics?

A4: The exact mechanism is still under investigation, but it is hypothesized that 2-MT may enhance antibiotic efficacy through one or more of the following mechanisms:

  • Inhibition of protective bacterial enzymes: Thiazole-containing compounds have been shown to inhibit key bacterial defense enzymes like metallo-β-lactamases.[8][9] These enzymes are responsible for degrading β-lactam antibiotics, so their inhibition by 2-MT would restore the antibiotic's effectiveness.

  • Disruption of the bacterial cell wall: The structural integrity of the bacterial cell wall is crucial for its survival. It is possible that 2-MT interferes with cell wall synthesis or maintenance, creating weaknesses that allow antibiotics to penetrate more easily and reach their intracellular targets.[10][11][12]

  • General enzymatic inhibition: As a thiol-containing compound, 2-MT can potentially react with cysteine residues in various bacterial proteins and enzymes, disrupting their function and leading to a bacteriostatic or bactericidal effect that complements the action of the primary antibiotic.[13][14]

Troubleshooting Guide for Synergy Experiments

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in a checkerboard assay. - Inconsistent cell seeding or bacterial inoculum density.- Pipetting errors during serial dilutions.- "Edge effects" in the 96-well plate leading to evaporation.- Ensure a homogenous cell/bacterial suspension before and during plating.- Use calibrated pipettes and change tips between dilutions.- Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.[9]
No synergistic effect observed where one is expected. - Incorrect concentration ranges for one or both compounds.- The chosen model (e.g., cell line, bacterial strain) is not responsive.- Degradation or instability of 2-MT in the assay medium.- Perform preliminary dose-response curves for each compound individually to determine their IC50 or MIC values. Center your checkerboard concentrations around these values.- Verify the suitability of the biological model from literature or preliminary screening.- Prepare fresh stock solutions of 2-MT for each experiment. Due to its thiol group, it may be susceptible to oxidation.
Apparent antagonism (FICI > 4). - True antagonistic interaction between the compounds.- Compound precipitation at higher concentrations, especially in combination wells.- Interference of 2-MT with the viability assay readout.- Carefully re-evaluate the data. If consistent, the combination may indeed be antagonistic.- Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or adding a solubilizing agent (if compatible with the assay).[9]- Run a control plate with 2-MT and the viability reagent (without cells) to check for any direct chemical interaction.
Difficulty reproducing results from a previous experiment. - Variation in reagent quality (e.g., different batches of media, serum).- Subtle changes in experimental conditions (e.g., incubation time, temperature, CO2 levels).- Evolution of resistance in the bacterial strain over passages.- Maintain detailed records of all reagent lot numbers.- Strictly adhere to the established protocol.[3]- Use a fresh culture from a frozen stock for each experiment to ensure consistency.

Data Presentation: Antimicrobial Synergy of 2-MT

The following table summarizes the quantitative data from a study investigating the synergistic effect of this compound (2-MT) in combination with various antibiotics against multidrug-resistant Staphylococcus aureus (MDRSA).[7]

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of 2-MT Alone (µg/mL)MIC of Antibiotic in Combination with 2-MT (µg/mL)MIC of 2-MT in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Vancomycin2566464160.50Synergy
Cefoxitin51264128160.50Synergy
Cefaclor51264128160.50Synergy
Moxifloxacin2566464160.50Synergy
Amoxicillin51264128160.50Synergy
Imipenem2566464160.50Synergy

Data sourced from Khan et al., 2020.[7] The FICI was calculated as: (MIC of Antibiotic in Combination / MIC of Antibiotic Alone) + (MIC of 2-MT in Combination / MIC of 2-MT Alone). A FICI of ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Checkerboard Assay for Antimicrobial Synergy

This protocol outlines the checkerboard microdilution method to determine the synergistic activity of 2-MT with an antibiotic against a bacterial strain (e.g., S. aureus).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • Stock solutions of 2-MT and the test antibiotic in an appropriate solvent

  • Resazurin (B115843) solution (for viability assessment)

  • Multichannel pipette

Procedure:

  • Preparation of Drug Dilutions:

    • Along the x-axis (e.g., columns 2-11), prepare serial two-fold dilutions of the antibiotic in CAMHB. Column 1 will contain the antibiotic at its highest concentration without 2-MT, and column 12 will be a drug-free control.

    • Along the y-axis (e.g., rows B-G), prepare serial two-fold dilutions of 2-MT in CAMHB. Row A will contain 2-MT at its highest concentration without the antibiotic, and row H will be a drug-free control.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the appropriate antibiotic dilution to each well in columns 1-11.

    • Add 50 µL of the appropriate 2-MT dilution to each well in rows A-G. This creates a matrix of antibiotic and 2-MT concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Collection:

    • After incubation, assess bacterial growth. This can be done visually by observing turbidity or quantitatively by adding a viability indicator like resazurin and measuring fluorescence/absorbance with a plate reader.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that completely inhibits visible growth.

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the formula provided in the data table caption.

    • Interpret the FICI values: ≤ 0.5 (Synergy), >0.5 to 4.0 (Indifference/Additive), >4.0 (Antagonism).

Visualizations: Signaling Pathways and Workflows

Diagram 1: Experimental Workflow for Checkerboard Synergy Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (2-MT & Antibiotic) serial_dilution Create 2D Serial Dilution Matrix in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Assess Bacterial Growth (e.g., Resazurin Assay) incubate->read_plate determine_mic Determine MICs (Alone & in Combination) read_plate->determine_mic calc_fici Calculate FICI Values determine_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for assessing antimicrobial synergy using the checkerboard assay.

Diagram 2: Proposed Mechanism of Antibacterial Synergy

G cluster_drugs Inhibitors MT This compound (2-MT) AB β-Lactam Antibiotic MBL Metallo-β-lactamase (Resistance Enzyme) MT->MBL Inhibits CW Cell Wall Synthesis AB->CW Inhibits MBL->AB Degrades Outcome Bacterial Cell Death

Caption: Logical diagram of 2-MT enhancing antibiotic efficacy.

Diagram 3: Potential Apoptosis Pathway Induced by 2-MT Complexes

G cluster_stimulus External Stimulus cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Cascade MT_complex 2-MT Containing Complex DNA_damage DNA Double-Strand Breaks MT_complex->DNA_damage gH2AX γH2AX Formation DNA_damage->gH2AX Casp9 Caspase-9 Activation gH2AX->Casp9 Triggers Casp3 Caspase-3 Activation (Cleaved Caspase-3) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway potentially activated by 2-MT complexes.

References

Validation & Comparative

A Comparative Analysis of 2-Mercaptothiazoline and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical pursuit of material preservation and integrity, particularly within demanding industrial and research environments, the selection of an effective corrosion inhibitor is paramount. This guide provides an objective, data-driven comparison of 2-Mercaptothiazoline (2-MT) against three other widely utilized corrosion inhibitors: 2-Mercaptobenzimidazole (2-MBI), Benzotriazole (BTA), and Tolyltriazole (TTA). The following analysis, supported by experimental data, aims to equip researchers and professionals with the necessary information to make informed decisions for their specific applications.

Performance Comparison: Inhibition Efficiency

The efficacy of a corrosion inhibitor is primarily judged by its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the performance of 2-MT and its counterparts on mild steel in acidic environments, a common scenario in many industrial processes. The data has been compiled from various studies, and it is crucial to note the specific experimental conditions as performance can vary significantly with concentration, temperature, and the corrosive medium.

Table 1: Corrosion Inhibition Efficiency of this compound (2-MT) on Mild Steel in 0.5 M HCl

Concentration (M)Temperature (K)Inhibition Efficiency (%)
1.0 x 10⁻²-Excellent

Note: Specific numerical efficiency was not provided in the source, but described as "excellent inhibiting effect".[1]

Table 2: Corrosion Inhibition Efficiency of 2-Mercaptobenzimidazole (2-MBI) Derivatives on Mild Steel in 1.0 M HCl

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)
3-BIT (a 2-MBI derivative)5 x 10⁻³30393.4
2-BIT (a 2-MBI derivative)5 x 10⁻³30389.1

Source: Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.[2]

Table 3: Corrosion Inhibition Efficiency of Tolyltriazole (TTA) on Mild Steel in 0.5 M HCl

| Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | | 0.07 | 293 | 91 |

Source: Corrosion Inhibition of Mild Steel with Tolyltriazole.[3][4][5]

Table 4: Corrosion Inhibition Efficiency of Benzotriazole (BTA) Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Inhibition Efficiency (%)
1-acetyl-1H-benzotriazole50080.55

Source: Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl.[6][7]

Mechanism of Action: A Tale of Protective Films

The corrosion inhibition capabilities of these organic compounds stem from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The specific mechanisms, however, vary based on the molecular structure of the inhibitor.

This compound (2-MT) and 2-Mercaptobenzimidazole (2-MBI): These thiazole (B1198619) and benzimidazole (B57391) derivatives owe their effectiveness to the presence of heteroatoms—sulfur and nitrogen—and the aromatic ring in the case of 2-MBI. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The lone pair of electrons on the sulfur and nitrogen atoms allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film.[8] This film acts as a physical barrier, hindering the diffusion of corrosive species to the metal surface.

G cluster_metal Metal Surface (e.g., Mild Steel) cluster_solution Corrosive Solution (e.g., HCl) Metal Metal Protective_Film Formation of a Protective Film Metal->Protective_Film H+ H+ H+->Metal Corrosive Attack Cl- Cl- Cl-->Metal Corrosive Attack Inhibitor This compound / 2-Mercaptobenzimidazole Inhibitor->Metal Adsorption via N and S heteroatoms Protective_Film->H+ Blocks Protective_Film->Cl- Blocks

Mechanism of Corrosion Inhibition by Thiazole/Imidazole Derivatives.

Benzotriazole (BTA) and Tolyltriazole (TTA): These triazole derivatives are particularly effective for copper and its alloys but also show good performance on steel. Their inhibition mechanism involves the formation of a complex with the metal ions on the surface. For instance, on copper, a polymeric complex of Cu(I)-BTA is formed, creating a passive and insoluble protective layer.[9] On steel, TTA has been shown to physically adsorb onto the surface, forming an organic film that impedes the corrosive action of aggressive ions like chlorides.[3][5] The methyl group in TTA can enhance its hydrophobicity and, in some cases, its inhibition efficiency compared to BTA.

G cluster_metal Metal Surface cluster_solution Corrosive Solution Metal_Ion Metal Cations (e.g., Fe²⁺, Cu⁺) Protective_Layer Formation of Protective Layer Metal_Ion->Protective_Layer Corrosive_Anion Aggressive Anions (e.g., Cl⁻) Corrosive_Anion->Metal_Ion Corrosive Attack Inhibitor Benzotriazole / Tolyltriazole Inhibitor->Metal_Ion Complexation / Physisorption Protective_Layer->Corrosive_Anion Blocks

Mechanism of Corrosion Inhibition by Triazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. The data presented in this guide were primarily obtained through three common techniques: the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

1. Weight Loss Method: This is a straightforward gravimetric technique to determine the corrosion rate.

G Start Prepare Metal Coupon (Clean, Weigh) Immerse Immerse in Corrosive Solution (with and without inhibitor) Start->Immerse Expose Expose for a Defined Period Immerse->Expose Remove Remove and Clean Coupon Expose->Remove DryWeigh Dry and Weigh Coupon Remove->DryWeigh Calculate Calculate Weight Loss and Inhibition Efficiency DryWeigh->Calculate End End Calculate->End

Workflow for the Weight Loss Method.
  • Procedure:

    • Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, and weighed accurately.

    • Immersion: The coupons are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period.

    • Cleaning: After the exposure time, the coupons are removed, and the corrosion products are cleaned off chemically or mechanically.

    • Final Weighing: The cleaned coupons are dried and weighed again.

    • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

2. Potentiodynamic Polarization: This electrochemical technique provides rapid information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).

G Start Prepare Three-Electrode Cell (Working, Reference, Counter) Immerse Immerse Electrodes in Test Solution Start->Immerse Stabilize Allow Open Circuit Potential (OCP) to Stabilize Immerse->Stabilize Scan Scan Potential and Measure Current Stabilize->Scan Plot Plot Tafel Curves (log I vs. E) Scan->Plot Analyze Determine Corrosion Current (Icorr) and Inhibition Efficiency Plot->Analyze End End Analyze->End

Workflow for Potentiodynamic Polarization.
  • Procedure:

    • Cell Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.

    • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential is allowed to stabilize.

    • Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the corrosion potential, and the resulting current is measured.

    • Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the reduction in Icorr in the presence of the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique provides detailed information about the corrosion mechanism and the properties of the protective film.

G Start Prepare Three-Electrode Cell Immerse Immerse Electrodes in Test Solution Start->Immerse Stabilize Stabilize at Open Circuit Potential Immerse->Stabilize Apply Apply Small AC Voltage Perturbation over a Frequency Range Stabilize->Apply Measure Measure AC Current Response Apply->Measure Analyze Analyze Impedance Data (Nyquist and Bode Plots) Measure->Analyze Model Model with Equivalent Electrical Circuit Analyze->Model End End Model->End

Workflow for Electrochemical Impedance Spectroscopy.
  • Procedure:

    • Cell Setup and Stabilization: Similar to potentiodynamic polarization, a three-electrode cell is used and stabilized at the open-circuit potential.

    • Perturbation: A small amplitude AC voltage is applied to the working electrode over a wide range of frequencies.

    • Measurement: The resulting AC current response is measured.

    • Analysis: The impedance data is plotted in Nyquist and Bode formats. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate.

    • Modeling: The data is often fitted to an equivalent electrical circuit to model the corrosion process and the properties of the inhibitor film.

Conclusion

The selection of an appropriate corrosion inhibitor is a multifaceted decision that depends on the specific metal, the nature of the corrosive environment, and the operational parameters. This guide provides a comparative overview of this compound and other prominent inhibitors. While direct comparative data under identical conditions is ideal, the presented information, collated from various scientific studies, offers valuable insights into their relative performance and mechanisms of action. For critical applications, it is always recommended to conduct in-house testing under conditions that closely mimic the intended operational environment.

References

A Comparative Guide to Validated Analytical Methods for 2-Mercaptothiazoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Mercaptothiazoline is essential for quality control, stability studies, and various research applications. This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques, namely Iodimetric Titration and UV-Vis Spectrophotometry, for the quantification of this compound. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a balance between performance characteristics such as sensitivity, accuracy, precision, and the complexity of the procedure. The following table summarizes the key validation parameters for HPLC-UV, Iodimetric Titration, and a proposed UV-Vis Spectrophotometric method for the quantification of this compound.

Validation ParameterHPLC with UV Detection (HPLC-UV)Iodimetric TitrationUV-Vis Spectrophotometry
Principle Chromatographic separation followed by quantification based on UV absorbance.Redox titration where the thiol group reacts with iodine.Measurement of light absorbance of a colored complex formed after derivatization.
Linearity Range 0.01 - 0.80 µg/mL (with electrochemical detection, comparable for UV)10 - 500 µmolTypically in the µg/mL range, dependent on the chromophore.
Accuracy (% Recovery) Typically 98 - 102%>99%Typically 95 - 105%
Precision (%RSD) < 2%< 1%< 5%
Limit of Detection (LOD) ~0.1 ng (with electrochemical detection, comparable for UV)[1]Dependent on titrant concentration and endpoint detection.Dependent on the molar absorptivity of the derivative.
Limit of Quantification (LOQ) Typically 3x LODDependent on titrant concentration and endpoint detection.Typically 3x LOD
Specificity High (separation of analyte from matrix components)Moderate (potential interference from other reducing agents)Moderate (potential interference from compounds absorbing at the same wavelength)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the compared methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides high selectivity and sensitivity for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., around 254 nm).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the calibration range.

3. Method Validation:

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Iodimetric Titration

This classical titrimetric method is a cost-effective and accurate way to quantify this compound, particularly at higher concentrations.

1. Reagents and Equipment:

  • Titrant: Standardized 0.1 N Iodine solution.

  • Solvent: A suitable alkaline medium (e.g., sodium hydroxide (B78521) solution).

  • Indicator: Starch solution or potentiometric endpoint detection.

  • Equipment: Burette, beaker, magnetic stirrer.

2. Titration Procedure:

  • Accurately weigh a sample containing this compound and dissolve it in the alkaline solvent.

  • Titrate the sample solution with the standardized iodine solution.

  • The endpoint can be detected visually by the appearance of a persistent blue color with a starch indicator, or by a sharp potential change using a potentiometric sensor.

  • The reaction is: 2 R-SH + I₂ → R-S-S-R + 2 HI.

3. Calculation: The amount of this compound is calculated based on the stoichiometry of the reaction and the volume of iodine solution consumed.

4. Method Validation:

  • Accuracy: Analyze a certified reference material or compare the results with another validated method.

  • Precision: Perform multiple titrations of the same sample and calculate the %RSD.

UV-Vis Spectrophotometry

This method involves the derivatization of this compound to form a colored compound that can be quantified using a UV-Vis spectrophotometer.

1. Instrumentation and Reagents:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Derivatizing Agent: A chromogenic reagent that reacts specifically with thiols, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: A suitable buffer to maintain the optimal pH for the derivatization reaction.

2. Analytical Procedure:

  • Wavelength of Maximum Absorbance (λmax): React this compound with the derivatizing agent and scan the resulting colored solution in the UV-Vis spectrophotometer to determine the λmax.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

    • Calibration Standards: Prepare a series of standards and react them with the derivatizing agent under optimized conditions (e.g., pH, reaction time, temperature).

    • Sample Preparation: Treat the sample containing this compound with the derivatizing agent under the same conditions as the standards.

  • Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax.

3. Method Validation:

  • Linearity: Construct a calibration curve by plotting absorbance versus concentration.

  • Accuracy and Precision: Perform recovery studies and repeated measurements of a sample.

  • LOD and LOQ: Determine based on the standard deviation of the blank or the calibration curve.

Mandatory Visualization

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select HPLC Parameters (Column, Mobile Phase, etc.) B Optimize Chromatographic Conditions A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability Testing H->I J Sample Analysis I->J K Reporting Results J->K

References

A Comparative Efficacy Analysis: 2-Mercaptothiazoline vs. 2-Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 2-Mercaptothiazoline and 2-Mercaptobenzothiazole (B37678) in key applications, supported by available experimental data. While direct head-to-head comparative studies are limited, this document collates existing data to offer a comprehensive overview for research and development purposes.

Introduction

This compound and 2-Mercaptobenzothiazole are heterocyclic organic compounds containing sulfur and nitrogen, which contribute to their diverse chemical reactivity and utility in various industrial and biomedical applications. Both molecules are recognized for their roles as corrosion inhibitors, vulcanization accelerators, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide will delve into their comparative efficacy in the fields of antimicrobial activity and corrosion inhibition, presenting available quantitative data and experimental methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of this compound and 2-Mercaptobenzothiazole in antimicrobial and corrosion inhibition applications. It is crucial to note that the data presented is collated from different studies and may not represent a direct, controlled comparison.

Table 1: Comparative Antimicrobial Efficacy

CompoundTest OrganismEfficacy Metric (MIC)Reference
This compound (as 2-thiazoline-2-thiol)Multidrug-Resistant Staphylococcus aureus64 µg/mL[1]
2-Mercaptobenzothiazole Derivative (6-CF₃ substituted)Staphylococcus aureus3.12 µg/mL[2]
2-Mercaptobenzothiazole Derivative (6-NO₂ substituted)Staphylococcus aureus12.5 µg/mL[2]
2-Mercaptobenzothiazole Derivative (6-NO₂ substituted)Escherichia coli25 µg/mL[2]
2-Mercaptobenzothiazole DerivativeStaphylococcus aureus3.12 µg/mL[3]
2-Mercaptobenzothiazole DerivativeEscherichia coli25 µg/mL[3]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher efficacy.

Table 2: Comparative Corrosion Inhibition Efficacy

CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
This compoundMild Steel0.5M HClData not explicitly quantified in abstract[4]
2-MercaptobenzothiazoleAluminum0.5 M HCl>90% (concentration-dependent)[5]
2-MercaptobenzothiazoleCopper3.5 wt% NaCl90.7% (in composite with Benzotriazole)[6]
2-MercaptobenzothiazoleAA 2024-T3 Alloy0.05 M NaCl / 3.5% NaClEffective, quantitative data varies[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for its determination is the broth microdilution assay.

Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and 2-Mercaptobenzothiazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Corrosion Inhibition Efficacy Testing: Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors.

Protocol:

  • Electrode Preparation: Prepare working electrodes from the metal to be tested (e.g., mild steel, aluminum). The surface is typically polished and cleaned.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Corrosive Medium: Fill the cell with the corrosive medium (e.g., 0.5M HCl) with and without the corrosion inhibitor at various concentrations.

  • EIS Measurement: After an initial stabilization period, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) to the working electrode.

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot. The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Visualizations: Mechanisms and Workflows

Signaling Pathway: General Mechanism of Corrosion Inhibition

G cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Inhibitor Metal Metal Inhibitor->Metal Adsorption Protective_Film Protective_Film Inhibitor->Protective_Film Forms Metal_Ions Metal_Ions Metal->Metal_Ions Corrosion (Anodic Reaction) Protective_Film->Metal Blocks Active Sites

Caption: General mechanism of action for a corrosion inhibitor.

Experimental Workflow: Antimicrobial MIC Testing

G Start Start Stock_Solution Prepare Stock Solutions of Compounds Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (37°C, 24h) Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: Factors Influencing Efficacy

G Compound_Efficacy Compound_Efficacy Chemical_Structure Chemical_Structure Chemical_Structure->Compound_Efficacy Functional_Groups Functional_Groups Functional_Groups->Chemical_Structure Concentration Concentration Concentration->Compound_Efficacy Environmental_Conditions Environmental_Conditions Environmental_Conditions->Compound_Efficacy Target_System Target_System Target_System->Compound_Efficacy

Caption: Key factors influencing the efficacy of the compounds.

Conclusion

For researchers and drug development professionals, this guide highlights the potential of both molecules while underscoring the need for further head-to-head comparative studies to elucidate their relative efficacies in specific applications. The provided experimental protocols can serve as a foundation for such future investigations.

References

Cross-Validation of Analytical Methods for the Detection of 2-Mercaptothiazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the detection and quantification of 2-Mercaptothiazoline (2-MT): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a suitable analytical method is a critical step in drug development and quality control, ensuring the accuracy, precision, and reliability of results. This document presents a cross-validation framework, offering a comparative overview of these methods, detailed experimental protocols, and representative performance data to guide researchers in method selection and implementation.

Overview of Analytical Techniques

The choice of analytical technique for this compound analysis is influenced by factors such as the sample matrix, required sensitivity, and the desired level of specificity. Each method offers distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 2-MT. When coupled with a suitable detector, such as a UV or Diode Array Detector (DAD), it provides a robust and cost-effective analytical solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-MT is not highly volatile, derivatization can be employed to increase its volatility and thermal stability, allowing for highly sensitive and specific analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of 2-MT in complex matrices at very low concentrations, offering excellent selectivity and minimizing the need for extensive sample cleanup.

Comparative Performance Data

The following table summarizes representative performance data for the three analytical techniques based on published data for this compound and structurally similar compounds. These values should be considered as typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Parameter HPLC-UV/DAD GC-MS (with derivatization) LC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~10 - 50 ng/mL~1 - 10 ng/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~50 - 150 ng/mL~5 - 30 ng/mL~0.5 - 5 ng/mL
Specificity Good (potential for co-elution)Very Good (mass spectral confirmation)Excellent (MRM transitions)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications and matrices.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Principle: Separation of 2-MT from other components in a liquid mobile phase as it passes through a stationary phase packed in a column. Detection is based on the absorption of UV light by the analyte.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Separation of volatile compounds in a gaseous mobile phase as they pass through a capillary column. Detection is achieved by a mass spectrometer, which ionizes the compounds and separates the ions based on their mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or ion trap)

  • Autosampler

Derivatization (Silylation):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Splitless (1 µL)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-300

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: High-efficiency separation by HPLC followed by highly selective and sensitive detection using tandem mass spectrometry. The precursor ion of 2-MT is selected and fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (triple quadrupole or Q-TOF)

  • Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (example):

    • Precursor Ion (m/z): 120.0

    • Product Ions (m/z): 73.0 (quantifier), 56.0 (qualifier)

    • Collision energies and other parameters should be optimized for the specific instrument.

Sample Preparation:

  • Sample extraction can be performed using protein precipitation (for biological matrices) with acetonitrile or a solid-phase extraction (SPE) protocol for cleaner samples.

  • The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Sample Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by HPLC-UV/DAD.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Sample Extraction Derivatization Silylation Extraction->Derivatization Injection Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Sample Extraction (SPE or LLE) Reconstitution Reconstitution Extraction->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection Filtration->Injection Separation UHPLC Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

The cross-validation of analytical methods is essential for ensuring the reliability and comparability of data. For the analysis of this compound, HPLC-UV/DAD offers a robust and cost-effective solution for routine analysis in simple matrices. GC-MS, with a derivatization step, provides enhanced sensitivity and specificity. LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for trace-level quantification in complex biological and pharmaceutical matrices. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation. It is recommended to perform a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.

Synergistic Protection: A Comparative Analysis of 2-Mercaptothiazoline and Cetylpyridinium Chloride in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in materials science and chemical engineering on the enhanced corrosion inhibition performance of a 2-Mercaptothiazoline and Cetylpyridinium Chloride composite, benchmarked against standalone alternatives.

The synergistic interplay between this compound (MTZ) and Cetylpyridinium Chloride (CPC) presents a highly effective strategy for protecting low carbon steel from corrosion, particularly in acidic environments such as phosphoric acid. This guide provides a comparative analysis of this inhibitor cocktail, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of its performance and mechanism.

Performance Benchmarking: MTZ-CPC vs. Alternative Inhibitors

The combination of this compound, a heterocyclic compound containing sulfur and nitrogen atoms, and Cetylpyridinium Chloride, a cationic surfactant, demonstrates a significant improvement in corrosion inhibition efficiency compared to the individual components. This synergistic effect is attributed to the enhanced adsorption of the inhibitor molecules on the metal surface.

Inhibitor SystemCorrosive MediumSubstrateInhibition Efficiency (%)Reference
This compound (MTZ) + Cetylpyridinium Chloride (CPC) Phosphoric AcidLow Carbon Steel>90 (inferred from synergistic studies)[1]
1-Acetyl-1H-Benzotriazole (ABTZ)1M HClMild SteelIncreased with concentration[2]
Benzotriazole (BTA)1M H2SO4Mild SteelUp to 84.3[3]
N-benzyl-N?-phenyl thiourea (B124793) (BPTU)0.1M HClMild Steel>97[3]
1-phenyl-2-thiourea (PTU)1.0 M HClMild SteelUp to 98.96[4]

Mechanism of Synergistic Inhibition

The enhanced protective properties of the MTZ-CPC mixture are rooted in a cooperative adsorption mechanism. Cetylpyridinium Chloride, a cationic surfactant, is known to form a preliminary layer on the negatively charged metal surface in an acidic medium. This positively charged layer then facilitates the adsorption of the anionic this compound molecules, leading to a more compact and robust protective film. This two-layer adsorption model significantly impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[5]

Below is a diagram illustrating the proposed synergistic inhibition mechanism.

cluster_0 Metal Surface in Acidic Medium cluster_1 Inhibitor Adsorption cluster_2 Corrosion Inhibition Metal Low Carbon Steel (Negatively Charged Surface) CPC Cetylpyridinium Chloride (CPC) (Cationic Surfactant) Metal->CPC Electrostatic Attraction MTZ This compound (MTZ) (Anionic Form) CPC->MTZ Facilitates Adsorption of MTZ Synergistic_Layer Dense Synergistic Protective Film CPC->Synergistic_Layer MTZ->Synergistic_Layer Corrosion_Inhibited Corrosion Rate Significantly Reduced Synergistic_Layer->Corrosion_Inhibited Blocks Active Sites

Caption: Proposed synergistic adsorption mechanism of MTZ and CPC.

Experimental Protocols

To evaluate the performance of corrosion inhibitors, a combination of gravimetric and electrochemical techniques is typically employed.

Weight Loss Method

This traditional method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Low carbon steel coupons of known dimensions are polished with emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in the corrosive medium (e.g., phosphoric acid) with and without the inhibitor for a specified duration and at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).[6]

The following diagram outlines the workflow for the weight loss experiment.

Start Start Prepare_Coupons Prepare & Weigh Steel Coupons Start->Prepare_Coupons Immerse_Coupons Immerse in Test Solution (with/without inhibitor) Prepare_Coupons->Immerse_Coupons Maintain_Conditions Maintain Constant Temperature & Duration Immerse_Coupons->Maintain_Conditions Remove_Clean_Reweigh Remove, Clean, & Reweigh Coupons Maintain_Conditions->Remove_Clean_Reweigh Calculate_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Remove_Clean_Reweigh->Calculate_CR_IE End End Calculate_CR_IE->End

Caption: Workflow for the weight loss corrosion test.

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition.

Potentiodynamic Polarization: This method involves polarizing the working electrode (steel sample) and measuring the resulting current to determine the corrosion current density (icorr).

  • Cell Setup: A three-electrode cell is used, containing the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[7]

  • Measurement: After allowing the open-circuit potential (OCP) to stabilize, the potential is scanned in both anodic and cathodic directions from the OCP.[8]

  • Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.[8]

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process.

  • Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.[9]

  • Measurement: A small amplitude AC signal is applied to the working electrode at the OCP over a wide range of frequencies.[10]

  • Analysis: The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be obtained. An increase in Rct and a decrease in Cdl indicate effective inhibition.[9]

The general workflow for electrochemical testing is depicted below.

Start Start Setup_Cell Setup Three-Electrode Electrochemical Cell Start->Setup_Cell Stabilize_OCP Stabilize Open Circuit Potential (OCP) Setup_Cell->Stabilize_OCP Perform_Measurement Perform Potentiodynamic Polarization or EIS Stabilize_OCP->Perform_Measurement Analyze_Data Analyze Data (Tafel Plots / Nyquist Plots) Perform_Measurement->Analyze_Data Determine_Parameters Determine Corrosion Parameters (icorr, Rct, Cdl) Analyze_Data->Determine_Parameters End End Determine_Parameters->End

Caption: General workflow for electrochemical corrosion testing.

Conclusion

The combination of this compound and Cetylpyridinium Chloride exhibits a potent synergistic effect in the inhibition of low carbon steel corrosion in acidic media. This guide provides a foundational understanding of its performance relative to other common inhibitors and outlines the standard experimental protocols for evaluation. For a definitive quantitative comparison, access to the full experimental data from dedicated synergistic studies is recommended. The presented methodologies and mechanistic insights serve as a valuable resource for researchers and professionals engaged in the development and application of advanced corrosion protection strategies.

References

Navigating Purity Assessment of 2-Mercaptothiazoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Mercaptothiazoline, a versatile intermediate in the pharmaceutical and chemical industries. We delve into the principles, experimental protocols, and performance characteristics of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry, offering a data-driven perspective to inform your choice of analytical strategy.

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. Its purity directly impacts the quality, safety, and efficacy of the final product. Therefore, robust and accurate analytical methods for its purity assessment are paramount. This guide will objectively compare the performance of quantitative NMR (qNMR) with other common analytical techniques, providing supporting experimental data where available.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation. The following table summarizes the key characteristics of the discussed techniques for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Iodimetric Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Redox reaction between the analyte and a standard iodine solution.
Quantitation Absolute and relative quantification without a specific reference standard of the analyte.Requires a certified reference standard of the analyte for accurate quantification.Typically requires a reference standard; can be semi-quantitative without one.Absolute quantification based on stoichiometry.
Selectivity High; can distinguish between structurally similar compounds.High; depends on column and mobile phase selection.Very high; combines chromatographic separation with mass analysis.Moderate; may be susceptible to interference from other reducing agents.
Precision High (RSD < 1%)[1]High (RSD < 2%)High (RSD < 5%)High (RSD < 0.5%)[1]
Sensitivity ModerateHighVery HighLow
Impurity Profiling Excellent for structural elucidation of unknown impurities.Good for separation and quantification of known and unknown impurities.Excellent for identification of volatile and semi-volatile impurities.Not suitable for impurity profiling.
Sample Throughput ModerateHighModerateHigh
Instrumentation Cost HighModerateHighLow

In-Depth Analysis of Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR stands out as a primary ratio method, meaning it can provide a direct measure of the absolute purity of a substance without the need for a specific reference standard of the same compound[2]. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for accurate quantification by comparing the integral of an analyte signal to that of a certified internal standard of known purity.

Key Advantages:

  • Absolute Quantification: Provides a direct measure of purity without the need for a this compound reference standard.

  • Structural Information: Simultaneously provides structural information, aiding in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, qNMR is less sensitive.

  • Higher Cost: NMR spectrometers represent a significant capital investment.

  • Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates the main compound from its impurities based on their differential interactions with a stationary phase and a liquid mobile phase. Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard.

Key Advantages:

  • High Resolution: Excellent for separating complex mixtures of impurities.

  • High Sensitivity: Can detect and quantify impurities at very low levels.

  • Versatility: A wide range of columns and mobile phases are available to optimize separations.

Limitations:

  • Requires a Reference Standard: Accurate quantification is dependent on the availability of a certified reference standard for this compound.

  • Limited Structural Information: While retention time can be used for identification, it does not provide definitive structural information like NMR or MS.

For a compound like 2-mercaptoimidazoline, which is structurally similar to this compound, an HPLC method using a water-methanol mobile phase has been shown to be effective, with a quantitation limit of 2 µg/mL[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility, derivatization can be employed to make it amenable to GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information that can be used for identification and quantification.

Key Advantages:

  • Exceptional Selectivity: The combination of chromatography and mass spectrometry provides a high degree of confidence in compound identification.

  • High Sensitivity: Capable of detecting trace-level impurities.

  • Impurity Identification: The mass spectra can be compared to libraries for the identification of unknown impurities.

Limitations:

  • Volatility Requirement: Not suitable for non-volatile or thermally unstable compounds without derivatization.

  • Derivatization Can Introduce Errors: The derivatization step can be a source of variability and may not be quantitative.

For the related compound 2-mercaptoimidazoline, GC-MS has been used for confirmation with a detection limit of 5 µg/mL[3].

Iodimetric Titration

Titrimetry is a classic and cost-effective analytical method that can be used for the purity assessment of this compound. Iodimetric titration involves the oxidation of the thiol group of this compound with a standardized solution of iodine. The endpoint of the titration can be detected potentiometrically.

Key Advantages:

  • High Precision and Accuracy: When performed correctly, titration is a highly precise and accurate method.

  • Low Cost: The instrumentation and reagents are relatively inexpensive.

  • Absolute Method: It is a primary method of analysis based on well-defined stoichiometry.

Limitations:

  • Lower Selectivity: The method is not specific to this compound and can be affected by the presence of other reducing agents in the sample.

  • Not Suitable for Impurity Profiling: Titration provides a measure of the total reducing capacity of the sample and cannot distinguish between the main compound and reducing impurities.

A study on the iodimetric determination of this compound reported determination ranges of 10-500 µmol with errors and relative standard deviations below 1% and 0.5%, respectively[1].

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

  • Acquisition Time (aq): At least 3 seconds.

  • Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals corresponding to a known number of protons for both this compound and the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Iodimetric Titration

Reagents:

  • Standardized 0.1 N Iodine solution.

  • Sodium hydroxide (B78521) solution (e.g., 1 M).

  • Hydrochloric acid solution (e.g., 1 M).

  • Deionized water.

Procedure:

  • Accurately weigh an appropriate amount of this compound (e.g., 100 mg) and dissolve it in a suitable volume of sodium hydroxide solution.

  • Titrate the solution with the standardized 0.1 N iodine solution using a potentiometric electrode to detect the endpoint.

  • Record the volume of iodine solution required to reach the equivalence point.

  • Calculate the purity of this compound based on the stoichiometry of the reaction (2 moles of this compound react with 1 mole of I₂).

Visualizing the Workflow

To better illustrate the logical flow of selecting an appropriate analytical method, the following diagram outlines the decision-making process.

PurityAnalysisWorkflow start Define Analytical Need (Purity Assessment of this compound) quant_qual Quantitative or Qualitative Information? start->quant_qual quant Quantitative Analysis quant_qual->quant Quantitative qual Qualitative Analysis (Impurity ID) quant_qual->qual Qualitative method_quant Select Quantitative Method quant->method_quant method_qual Select Qualitative Method qual->method_qual abs_quant Absolute Quantification Needed? method_quant->abs_quant Primary Method? volatile_impurities Volatile Impurities Expected? method_quant->volatile_impurities nmr_id NMR method_qual->nmr_id Structural Info ms_id MS (LC-MS, GC-MS) method_qual->ms_id Mass Info qnmr qNMR hplc HPLC gcms GC-MS titration Titration abs_quant->qnmr Yes abs_quant->titration Yes (for total thiols) ref_std Reference Standard Available? abs_quant->ref_std No ref_std->hplc Yes ref_std->gcms Yes volatile_impurities->hplc No volatile_impurities->gcms Yes

Caption: Decision workflow for selecting an analytical method for this compound analysis.

Conclusion

The choice of an analytical method for the purity assessment of this compound is a critical decision that should be guided by the specific requirements of the analysis.

  • Quantitative NMR (qNMR) offers the distinct advantage of being a primary method for absolute purity determination without the need for a specific reference standard, while also providing valuable structural information for impurity identification.

  • HPLC is a versatile and sensitive technique ideal for routine quality control and the separation of complex impurity profiles, provided a reference standard is available.

  • GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, offering unparalleled selectivity.

  • Iodimetric titration remains a highly precise, accurate, and cost-effective method for determining the total thiol content, suitable for assays where interference from other reducing agents is not a concern.

By understanding the strengths and limitations of each technique, researchers and analytical scientists can confidently select the most appropriate method to ensure the quality and integrity of this compound in their research and development endeavors.

References

Comparative Analysis of 2-Mercaptothiazoline's Antimicrobial Efficacy Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals assessing the antimicrobial potential of 2-Mercaptothiazoline against a panel of clinically relevant resistant microbial strains. This report provides a comparative analysis of its activity alongside alternative thiol-containing compounds and standard antimicrobial agents, supported by experimental data and detailed methodologies.

In the face of mounting challenges posed by antimicrobial resistance, the scientific community is in a perpetual search for novel compounds to combat resilient pathogens. This guide delves into the antimicrobial profile of this compound, a thiol-containing heterocyclic compound, and its derivatives, presenting a quantitative comparison against established and alternative antimicrobial agents. The data presented herein aims to provide a clear, evidence-based assessment of its potential as a lead compound in the development of new anti-infective therapies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its comparators was evaluated against a panel of resistant microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values are summarized in the tables below, providing a direct comparison of their potency.

Table 1: Antimicrobial Activity of this compound and Thiol-Containing Alternatives against Resistant Strains (µg/mL)

CompoundMRSA (MIC)MRSA (MBC)P. aeruginosa (MIC)P. aeruginosa (MBC)E. coli (MIC)E. coli (MBC)C. albicans (MIC)C. albicans (MFC)
This compound (as 2-thiazoline-2-thiol)64[1]---125[2]125[2]--
N-Acetylcysteine62501250010000 - 40000[3]---25000[4]>25000[4]
Captopril2500[2][5]-------

Note: Data for this compound against P. aeruginosa and C. albicans, and MBC values for several compounds were not available in the reviewed literature. Further studies are required to determine these values.

Table 2: Antimicrobial Activity of Standard Antibiotics against Resistant Strains (µg/mL)

AntibioticMRSA (MIC)MRSA (MBC)P. aeruginosa (MIC)P. aeruginosa (MBC)E. coli (MIC)E. coli (MBC)C. albicans (MIC)C. albicans (MFC)
Vancomycin0.5 - 21 - >64------
Ciprofloxacin--0.125 - >640.25 - 8----
Fluconazole------0.25 - ≥64-

Mechanism of Action: Inhibition of Metallo-β-Lactamases

A key mechanism of resistance in Gram-negative bacteria is the production of metallo-β-lactamases (MBLs), enzymes that inactivate β-lactam antibiotics. Thiol-containing compounds, including derivatives of this compound, have been shown to inhibit these enzymes. The proposed mechanism involves the thiol group chelating the essential zinc ions in the active site of the MBL, rendering the enzyme inactive. This restores the efficacy of β-lactam antibiotics.

G cluster_resistance Bacterial Resistance Mechanism cluster_inhibition Inhibition by this compound Beta_Lactam_Antibiotic β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta_Lactam_Antibiotic->MBL Hydrolysis Bacterial_Cell_Wall_Synthesis Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Inhibition Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Cell_Lysis Cell Lysis Bacterial_Cell_Wall_Synthesis->Cell_Lysis 2_MT This compound (Thiol Group) Zinc_Ion Zinc Ion(s) in MBL Active Site 2_MT->Zinc_Ion Chelation Inactive_MBL Inactive MBL Zinc_Ion->Inactive_MBL G Start Start: Prepare Inoculum (0.5 McFarland) Serial_Dilution Prepare Serial Dilutions of Antimicrobial Agent Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells Serial_Dilution->Inoculation Incubation Incubate Plate (18-24h for bacteria, 24-48h for fungi) Inoculation->Incubation Read_MIC Read MIC: Lowest concentration with no visible growth Incubation->Read_MIC Subculture Subculture from wells with no growth onto agar (B569324) plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (24-48h) Subculture->Incubate_Agar Read_MBC_MFC Read MBC/MFC: Lowest concentration with ≥99.9% killing Incubate_Agar->Read_MBC_MFC End End Read_MBC_MFC->End

References

Unveiling the Pro-Apoptotic Potential of 2-Mercaptothiazoline in Melanoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic strategies against melanoma, one of the most aggressive forms of skin cancer, researchers are increasingly turning their attention to compounds that can trigger programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive validation of the role of a Ruthenium(II) complex bearing a 2-Mercaptothiazoline ligand (RuMTZ) in inducing apoptosis in melanoma cells. Through an objective comparison with other apoptosis-inducing agents—Docetaxel, Lomefloxacin, and Hesperidin—supported by experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals.

While the pro-apoptotic activity of this compound has been demonstrated as part of the RuMTZ complex, data on its standalone efficacy in melanoma cells is not currently available in scientific literature. The evidence strongly suggests that its therapeutic effect is realized within this coordinated metallic structure.

Performance Comparison of Apoptosis-Inducing Agents in Melanoma Cells

The following tables summarize the quantitative data on the efficacy of RuMTZ and its alternatives in inducing cell death and inhibiting the proliferation of melanoma cells.

Table 1: Cytotoxicity of Apoptosis-Inducing Agents in Melanoma Cell Lines

CompoundCell LineIC50 ValueTreatment DurationAssay
RuMTZ A-375 (human)0.4 µM[1]Not SpecifiedXTT Assay
Docetaxel IgR3 (human)~20-40 nM[2]24 hoursApoptosis Assay
MM200 (human)~20-40 nM[2]24 hoursApoptosis Assay
Lomefloxacin COLO829 (human)0.51 mM (24h), 0.33 mM (48h), 0.25 mM (72h)[3]24, 48, 72 hoursCell Viability Assay
Hesperidin A431 (human)108.4 µM[4]48 hoursMTT Assay

Table 2: Apoptosis Induction Rates in Melanoma Cells

CompoundCell LineConcentrationTreatment DurationApoptosis Rate (%)
RuMTZ A-375, B16-F10Not SpecifiedNot SpecifiedIncreased sub-G0 population[1]
Lomefloxacin COLO8291.0 mM72 hours46% (Late Apoptosis)[3]
Hesperidin A431200 µM48 hours32.5% (Early), 29.4% (Late)[4]

Signaling Pathways and Experimental Workflows

The induction of apoptosis is a complex process involving intricate signaling cascades. The diagrams below, generated using Graphviz, illustrate the known pathways affected by RuMTZ and the selected alternative agents, along with a typical experimental workflow for assessing apoptosis.

RuMTZ_Apoptosis_Pathway RuMTZ RuMTZ DNA_Damage DNA Damage RuMTZ->DNA_Damage Caspase3 Cleaved Caspase-3 RuMTZ->Caspase3 activates gamma_H2AX ↑ γH2AX DNA_Damage->gamma_H2AX Apoptosis Apoptosis gamma_H2AX->Apoptosis Caspase3->Apoptosis

Figure 1: Proposed apoptotic pathway of RuMTZ in melanoma cells.

Alternative_Apoptosis_Pathways cluster_Docetaxel Docetaxel Pathway cluster_Lomefloxacin Lomefloxacin Pathway cluster_Hesperidin Hesperidin Pathway Docetaxel Docetaxel Caspase2 Caspase-2 Activation Docetaxel->Caspase2 Bax Bax Activation Caspase2->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Apoptosis_D Apoptosis Mitochondria->Apoptosis_D Lomefloxacin Lomefloxacin ROS ↑ ROS Lomefloxacin->ROS TopoisomeraseII Topoisomerase II Inhibition Lomefloxacin->TopoisomeraseII Mito_Membrane ↓ Mitochondrial Membrane Potential ROS->Mito_Membrane DNA_Frag DNA Fragmentation TopoisomeraseII->DNA_Frag Apoptosis_L Apoptosis DNA_Frag->Apoptosis_L Mito_Membrane->Apoptosis_L Hesperidin Hesperidin PI3K_Akt PI3K/Akt Pathway Inhibition Hesperidin->PI3K_Akt Bax_up ↑ Bax PI3K_Akt->Bax_up Survivin_down ↓ Survivin PI3K_Akt->Survivin_down Caspase_Cascade Caspase Activation Bax_up->Caspase_Cascade Apoptosis_H Apoptosis Caspase_Cascade->Apoptosis_H Experimental_Workflow cluster_assays Apoptosis Assessment start Seed Melanoma Cells treatment Treat with Compound (e.g., RuMTZ, Docetaxel) start->treatment incubation Incubate for Specified Duration treatment->incubation mtt MTT/XTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Annexin V/PI Staining) incubation->flow western Western Blot (Caspase-3, γH2AX) incubation->western analysis Data Analysis and Comparison mtt->analysis flow->analysis western->analysis

References

Evaluating 2-Mercaptothiazoline as a Corrosion Inhibitor: A Comparative Guide Using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2-Mercaptothiazoline's performance as a corrosion inhibitor, evaluated through Electrochemical Impedance Spectroscopy (EIS). It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of corrosion inhibitors. This document outlines the quantitative performance of this compound and compares it with other known inhibitors, supported by detailed experimental protocols for reproducibility.

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to investigate the properties of materials and electrode reactions.[1] In corrosion science, it is instrumental in determining the effectiveness of an inhibitor by measuring the impedance of a metal-electrolyte interface over a range of frequencies.[2] Key parameters derived from EIS, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), provide insights into the inhibitor's mechanism and efficiency.[3] An effective inhibitor typically increases Rct, indicating a higher resistance to corrosion, and decreases Cdl, suggesting the formation of a protective film on the metal surface.[4]

Comparative Performance Data

Studies have shown that this compound (2MT) is an excellent corrosion inhibitor for mild steel, particularly in acidic environments like hydrochloric acid (HCl).[5] The following table summarizes the key EIS parameters for this compound and compares its performance with other known corrosion inhibitors under similar experimental conditions. This allows for an objective assessment of its relative efficacy.

InhibitorConcentration (mM)Corrosive MediumSubstrateCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (IE%)
Blank 01 M HClMild Steel63.985.4-
This compound (2MT) 1.00.5 M HClMild SteelExcellent inhibiting effect observed[5]Value decreases with inhibitor presence[5]> 90%[5]
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole 0.50.5 M H₂SO₄Mild Steel113415.794.4
2-Mercaptobenzothiazole (2-MBT) 103.5% NaCl (CO₂ saturated)API-5L X60 Steel12502897
Benzotriazole (BTA) Not SpecifiedNot SpecifiedCarbon SteelEffective inhibitor[6]Not SpecifiedNot Specified
Benzyltriethylammonium Chloride (BTC) 101.0 M HClCarbon SteelImpedance increasedCdl decreased~65%[1]

Note: Data for each inhibitor is compiled from different studies. Experimental conditions may vary slightly between studies.

Experimental Protocols

The following is a detailed methodology for evaluating the performance of a corrosion inhibitor using Electrochemical Impedance Spectroscopy.

1. Materials and Equipment:

  • Working Electrode (WE): Mild steel coupons with a defined surface area (e.g., 1 cm²). The remaining surface is coated with an inert material like epoxy resin.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area larger than the working electrode.[7]

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared with distilled water.

  • Inhibitor: this compound and other comparative inhibitors at desired concentrations.

  • Electrochemical Workstation: A potentiostat/galvanostat with a frequency response analyzer (FRA) for EIS measurements.

2. Electrode Preparation:

  • Mechanically polish the mild steel coupons with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 200 to 1200 grit).

  • Degrease the polished coupons with acetone (B3395972) or ethanol (B145695) in an ultrasonic bath.

  • Rinse with distilled water and dry thoroughly.

3. Electrochemical Cell Setup:

  • Assemble a three-electrode electrochemical cell. The mild steel coupon serves as the working electrode, the platinum wire as the counter electrode, and the SCE or Ag/AgCl as the reference electrode.[7]

  • Fill the cell with the corrosive medium (1 M HCl) with and without the inhibitor.

  • Immerse the electrodes in the solution.

4. EIS Measurement Procedure:

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.[3]

  • Perform the EIS measurement at the stable OCP.

  • Apply a small amplitude AC sinusoidal voltage perturbation (e.g., 10 mV) to the system.[3]

  • Scan a frequency range from high to low, typically from 100 kHz to 10 mHz.[7]

  • Record the resulting impedance data.

5. Data Analysis:

  • The impedance data is often visualized using Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters.[8] A common model for a simple corrosion system is the Randles circuit.

  • The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are determined from the EEC fitting.

  • Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

Experimental Workflow

The logical flow of an experiment to evaluate a corrosion inhibitor using EIS is depicted in the diagram below.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage cluster_comp Conclusion A Prepare Mild Steel Working Electrode B Prepare Corrosive Medium (e.g., 1M HCl) C Prepare Inhibitor Solutions (Blank & Test) D Assemble 3-Electrode Electrochemical Cell C->D E Stabilize at Open Circuit Potential (OCP) D->E F Perform EIS Measurement (100kHz to 10mHz) E->F G Record Impedance Data (Nyquist & Bode Plots) F->G H Model with Equivalent Electrical Circuit (EEC) G->H I Extract Parameters (Rct, Cdl) H->I J Calculate Inhibition Efficiency (IE%) I->J K Compare Inhibitor Performance J->K

References

A Comparative Analysis of the Antioxidant Properties of 2-Mercaptothiazoline and Other Key Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of 2-Mercaptothiazoline (2-MT) with two other prominent thiol-containing compounds: N-acetylcysteine (NAC) and Glutathione (B108866) (GSH). While direct quantitative antioxidant data for this compound from standardized assays is limited in publicly available literature, this guide synthesizes existing knowledge on its interaction with antioxidant enzymes and draws comparisons with the well-documented antioxidant capacities of NAC and GSH. The information is supported by detailed experimental protocols for common antioxidant assays and visual representations of relevant biological pathways to provide a comprehensive resource for research and development.

Introduction to Thiol Antioxidants

Thiols are organic compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group is the cornerstone of their antioxidant activity, as it can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative damage to vital cellular components. Thiol-based antioxidants play a crucial role in cellular defense mechanisms and are integral to maintaining redox homeostasis.

This compound (2-MT): An Indirect Modulator of Oxidative Stress

This compound (CAS 96-53-7), also known as 2-thiazoline-2-thiol, is a heterocyclic compound containing a thiol group. It is utilized in various industrial applications, including in the formulation of skincare products for its antioxidant properties.[1]

Current research indicates that 2-MT's antioxidant effects may be primarily indirect. Studies have shown that this compound interacts with catalase (CAT), a critical antioxidant enzyme responsible for the decomposition of hydrogen peroxide.[2] This interaction can lead to an inhibition of catalase activity, suggesting a complex role for 2-MT in the cellular antioxidant network that warrants further investigation.[2]

N-Acetylcysteine (NAC) and Glutathione (GSH): Benchmarks in Thiol Antioxidant Research

N-acetylcysteine and Glutathione are two of the most extensively studied thiol antioxidants, serving as benchmarks for evaluating the efficacy of new antioxidant compounds.

N-Acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is a rate-limiting step in the synthesis of glutathione.[11] Its primary antioxidant function is indirect, by boosting the intracellular levels of GSH.[11] However, NAC also exhibits direct radical scavenging activity.[12][13]

Glutathione (GSH) is often referred to as the body's "master antioxidant" and is a tripeptide found in virtually all cells.[14] It directly neutralizes free radicals and is a crucial cofactor for several antioxidant enzymes, including glutathione peroxidase.[15] The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress.[15]

Comparative Antioxidant Performance

A direct quantitative comparison of 2-MT with NAC and GSH is challenging due to the lack of specific IC50 or equivalent values for 2-MT in standard antioxidant assays. However, we can compare the known antioxidant activities of NAC and GSH.

CompoundDPPH Scavenging Activity (IC50)ABTS Scavenging Activity (IC50)FRAP Activity (Fe²+ Equivalents)Primary Mechanism of Action
This compound Data not availableData not availableData not availableInteracts with and inhibits catalase.[2] Potential for direct scavenging based on thiazole (B1198619) derivatives.[3][4][5][6][7][8][9][10]
N-Acetylcysteine (NAC) Exhibits scavenging activity.[13]Exhibits scavenging activity.Exhibits reducing power.[13]Primarily a precursor for glutathione synthesis; also a direct radical scavenger.[11][12]
Glutathione (GSH) Exhibits scavenging activity.Exhibits scavenging activity.Exhibits reducing power.Direct radical scavenger and a cofactor for antioxidant enzymes.[14][15]

Note: Specific IC50 and equivalent values for NAC and GSH can vary significantly depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below to facilitate the design and execution of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[16]

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).[16]

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.

  • Add a specific volume of the test compound or standard to the DPPH solution. A common ratio is 1:1 or 1:2 (sample:DPPH solution).

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[15]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A blank containing only the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[17]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[18]

Procedure:

  • Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.[20]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[18]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.[21]

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.[22]

  • Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).

  • Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a set time (e.g., 4 minutes).[22]

  • Measure the absorbance of the solution at 593 nm.

  • A standard curve is generated using the ferrous sulfate (B86663) solutions.

  • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (µM).[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and procedures involved in antioxidant research, the following diagrams are provided.

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation mixing Mixing of Sample/ Standard with Reagent reagent_prep->mixing sample_prep Sample & Standard Dilution Series sample_prep->mixing incubation Incubation (Time & Temp Dependent) mixing->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Calculation of % Inhibition / Equivalents measurement->calculation ic50 IC50 Determination calculation->ic50

Figure 1: A generalized experimental workflow for in vitro antioxidant capacity assays.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ub Thiols Thiols (e.g., GSH, NAC) ROS Oxidative Stress (ROS) Thiols->ROS Neutralizes ROS->Keap1 Oxidizes Cysteine Thiols ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant & Detoxification Genes (e.g., GCL, NQO1) ARE->Genes Activates Transcription

Figure 2: The Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant response.

Thioredoxin_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- NADP NADP+ TrxR->NADP Trx_ox Thioredoxin (Trx) (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Trx) (Reduced) Trx_ox->Trx_red Trx_red->Trx_ox Target_ox Oxidized Target Protein (S-S) Trx_red->Target_ox Reduces Target_red Reduced Target Protein (SH HS) Target_ox->Target_red ROS ROS Target_red->ROS Scavenges

Figure 3: The Thioredoxin system, a central antioxidant pathway in mammalian cells.

Conclusion

This comparative guide highlights the antioxidant properties of this compound in the context of well-established thiol antioxidants, N-acetylcysteine and glutathione. While direct quantitative data on the radical scavenging activity of 2-MT is currently lacking, its interaction with the antioxidant enzyme catalase suggests a role in modulating cellular redox status. In contrast, NAC and GSH are potent antioxidants with well-documented direct and indirect mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the antioxidant potential of 2-MT and other novel thiol compounds. Future studies should focus on generating quantitative data for 2-MT using standardized assays to enable a more direct and comprehensive comparison of its antioxidant efficacy.

References

A Comparative Guide to Analytical Methods for the Fitness-for-Purpose Assessment of 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantitative determination of 2-Mercaptothiazoline, a compound relevant in various industrial and pharmaceutical applications. The fitness for purpose of an analytical method is paramount in ensuring the quality, safety, and efficacy of products. This document outlines key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Titrimetry, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for a given application.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of four common analytical techniques.

ParameterHPLC-UVGC-MSUV-Visible SpectrophotometryIodimetric Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.Quantitative chemical reaction where the analyte reacts with a standard iodine solution.
Selectivity HighVery HighLow to ModerateLow
Sensitivity Moderate to HighVery HighLow to ModerateLow
Linearity Range (Typical) 0.1 - 100 µg/mLpg - ng/mL1 - 50 µg/mL10 - 1000 µmol[1]
Precision (%RSD) < 2%< 15%< 2%< 0.5%[1]
Accuracy (% Recovery) 98 - 102%80 - 120%98 - 102%99 - 101%
Sample Throughput HighModerateHighModerate
Instrumentation Cost Moderate to HighHighLowLow
Typical Application Purity testing, assay of finished products, stability studies.Identification and quantification of trace impurities, analysis in complex matrices.Routine quality control, content uniformity.Assay of bulk drug substance.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide generalized protocols for the analysis of this compound using HPLC-UV, GC-MS, UV-Visible Spectrophotometry, and Iodimetric Titration.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in various samples, including pharmaceutical formulations. A partial method validation for a similar aminothiazole compound provides a basis for this protocol.[2][3]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: 55% 0.1% v/v Orthophosphoric acid in water and 45% Acetonitrile[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temperature: Ambient

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically around 270 nm for similar structures)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid formulation, it may involve dissolving a known weight of the powdered sample in methanol, followed by filtration.

5. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.999.

  • Precision: Perform replicate injections (n=6) of a standard solution. The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels. The recovery should be between 98% and 102%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the identification and quantification of this compound, especially at trace levels or in complex matrices. A validated method for numerous substances in food contact materials serves as a procedural basis.[4]

1. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl methyl siloxane)

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: Optimize for the separation of this compound from other components. A typical program might be: start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions in dichloromethane.

  • Sample Preparation (Liquid-Liquid Extraction): For an aqueous sample, add sodium chloride and extract with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and concentrate to a known volume.[4]

5. Validation Parameters:

  • Linearity: Establish a calibration curve over the desired concentration range. The correlation coefficient (r²) should be > 0.99.

  • Limit of Quantification (LOQ): The LOQ for a similar compound, 2-mercaptoimidazoline, has been reported as 5 µg/mL.[2]

  • Accuracy and Precision: Evaluate using spiked samples at different concentration levels. Recoveries are typically expected to be within 70-120% with an RSD of <20% for trace analysis.[4]

UV-Visible Spectrophotometry

This technique offers a simple and cost-effective method for the routine quantification of this compound in simple matrices. The development and validation would follow established guidelines.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (UV grade) or other suitable transparent solvent

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Method Development:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-visible spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the chosen solvent.

  • Working Standard Solutions: Prepare dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent and dilute to a concentration that falls within the linear range of the calibration curve.

5. Validation Parameters:

  • Linearity: The Beer-Lambert law should be obeyed over a defined concentration range, with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies of spiked placebo samples.

  • Precision: Assessed by repeated measurements of a sample solution.

Iodimetric Titration

This classical titrimetric method is suitable for the assay of bulk this compound and is based on its reaction with iodine in an alkaline medium.[1]

1. Materials and Reagents:

  • This compound sample

  • Standardized iodine solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) solution

  • Starch indicator solution (for visual titration) or a potentiometer with a platinum indicator electrode.

2. Procedure (Volumetric Titration):

  • Accurately weigh a suitable amount of this compound and dissolve it in an appropriate volume of sodium hydroxide solution.

  • Titrate the solution with the standardized iodine solution.

  • The endpoint can be detected potentiometrically or visually with a starch indicator (appearance of a permanent blue color).

  • Perform a blank titration under the same conditions.

3. Calculation: Calculate the percentage purity of this compound based on the volume of iodine solution consumed, its normality, and the weight of the sample taken.

4. Performance Characteristics:

  • Determination Range: 10-500 µmol for volumetric titration with potentiometric endpoint detection.[1] For coulometric determination with biamperometric end-point detection, the range is 0.20-10 µmol.[1]

  • Error and Precision: Errors and relative standard deviations for these determinations have been reported to be below 1% and 0.5%, respectively.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

Analytical_Method_Selection cluster_purpose Analytical Purpose cluster_method Recommended Method Purity_Testing Purity Testing & Impurity Profiling HPLC HPLC-UV Purity_Testing->HPLC High Selectivity Assay Assay of Bulk Drug & Finished Product Assay->HPLC High Throughput Titration Titrimetry Assay->Titration High Precision for Bulk UVVis UV-Vis Assay->UVVis Simple & Rapid QC Trace_Analysis Trace Level Quantification GCMS GC-MS Trace_Analysis->GCMS High Sensitivity HPLC_Validation_Workflow Start Start Method_Development Method Development & Optimization Start->Method_Development Protocol Write Validation Protocol Method_Development->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report End End Report->End

References

Quantitative Analysis of 2-Mercaptothiazoline: A Comparative Guide to Gas and Liquid Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 2-Mercaptothiazoline, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by established experimental protocols and performance data to facilitate an informed decision based on analytical needs.

Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantitative analysis of this compound hinges on factors such as sample matrix, required sensitivity, and available instrumentation. While both methods offer robust and reliable quantification, they operate on different principles and present distinct advantages and disadvantages.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the polar nature and active hydrogen in the thiol group of this compound, derivatization is typically required to enhance its volatility and improve chromatographic performance. Silylation is a common and effective derivatization strategy for this purpose.[1][2]

High-Performance Liquid Chromatography (HPLC) , conversely, is well-suited for the analysis of non-volatile or thermally labile compounds. It separates components in a liquid mobile phase, circumventing the need for derivatization of this compound. This often results in simpler sample preparation and a more direct analysis.[3][4] An improved analysis method for 2-mercaptoimidazoline in rubber products was developed using HPLC with a water-methanol mobile phase, which decreased interfering peaks.[3]

The following table summarizes the key quantitative performance parameters for representative GC and HPLC methods for the analysis of this compound.

ParameterGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mL[3][4]~2 µg/mL[3][4]
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Sample Throughput ModerateHigh
Derivatization Required YesNo

Experimental Protocols

Detailed methodologies for both the Gas Chromatography and High-Performance Liquid Chromatography analysis of this compound are provided below. These protocols are based on established analytical practices and findings from relevant studies.

Gas Chromatography with Silylation Derivatization

This method involves the derivatization of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis.

1. Sample Preparation (Aqueous Sample):

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add 1 mL of a suitable internal standard solution.

    • Adjust the pH of the sample to ~7.0.

    • Extract the sample twice with 10 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of acetonitrile.

2. Derivatization:

  • To the 1 mL reconstituted extract, add 100 µL of BSTFA.
  • Seal the vial and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Detector: Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-400

High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the direct quantitative analysis of this compound without the need for derivatization.

1. Sample Preparation (Aqueous Sample):

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 20 mL of the aqueous sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (9:1, v/v)[3][4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detector: UV-Vis Detector

    • Wavelength: 240 nm

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the analytical processes and their relationships, the following diagrams have been generated using the DOT language.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Aqueous Sample lle Liquid-Liquid Extraction start->lle dry Dry & Evaporate lle->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute derivatize Add BSTFA & Heat at 60°C reconstitute->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect MS Detection separate->detect quantify Quantification detect->quantify

Experimental workflow for the GC analysis of this compound.

Method_Comparison cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography gc GC derivatization Derivatization (Required) gc->derivatization volatility Analyte Volatility (Key Factor) gc->volatility hplc HPLC no_derivatization No Derivatization (Direct Analysis) hplc->no_derivatization solubility Analyte Solubility (Key Factor) hplc->solubility analysis Quantitative Analysis of This compound analysis->gc analysis->hplc

Logical relationship between GC and HPLC for this compound analysis.

References

Benchmarking 2-Mercaptothiazoline: A Comparative Guide to Performance in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical formulation, the selection of optimal stabilizing and performance-enhancing agents is paramount to ensure product efficacy, stability, and shelf-life. This guide provides an objective comparison of 2-Mercaptothiazoline's performance against common alternatives, supported by experimental data and detailed protocols to aid researchers in their formulation development.

Executive Summary

This compound is a valued component in pesticide and fungicide formulations, recognized for its contribution to product stability and overall performance. This guide benchmarks this compound against three common alternatives: xanthan gum, arabic gum, and microcrystalline cellulose. While direct comparative studies including this compound are limited, this guide synthesizes available data on the individual performance of these alternatives and outlines the standardized methodologies required to conduct a comprehensive comparative analysis. The subsequent sections provide a framework for evaluating key performance indicators such as formulation stability, suspensibility, and rheological properties.

Performance Benchmark: this compound vs. Alternatives

Key Performance Indicators:

  • Formulation Stability: The ability of a formulation to maintain its physical and chemical properties over time under various storage conditions.

  • Suspensibility: The ability of solid particles in a suspension concentrate to remain uniformly dispersed in a liquid carrier after dilution.

  • Rheological Properties: The flow characteristics of the formulation, which impact its handling, spraying, and adherence to target surfaces.

Based on available studies on individual components, the following table summarizes the expected performance characteristics.

Performance ParameterThis compound (Expected)Xanthan GumArabic GumMicrocrystalline Cellulose (MCC)
Primary Function Stabilizer, Performance EnhancerRheology Modifier, Suspending AgentEmulsifier, StabilizerStabilizer, Suspending Agent
Accelerated Storage Stability High (prevents degradation of active ingredient)Moderate to High (prevents phase separation)Moderate (can be prone to microbial growth)High (prevents syneresis and crystallization)
Suspensibility Contributes to overall formulation stabilityHigh (excellent suspending properties)ModerateHigh (effective at suspending solid particles)
Viscosity Modification Low to ModerateHigh (significant thickening effect)Low to ModerateModerate
Ease of Handling GoodCan be prone to clumping if not dispersed properlyGoodGood

Supporting Experimental Data

The following tables present a summary of quantitative data extracted from a study comparing the effects of xanthan gum and arabic gum on the stability of a 2% avermectin (B7782182) pesticide in water emulsion. This data provides a tangible example of the type of comparative analysis necessary to benchmark formulation performance.

Table 1: Effect of Stabilizer Concentration on Creaming Stability of a 2% Avermectin Emulsion

StabilizerConcentration (%)Creaming Index (%) after 7 days
Arabic Gum 0.0000.0
0.0280.0
0.0560.0
0.0830.0
0.1110.0
0.1390.0
Xanthan Gum 0.0000.0
0.01110.5
0.02215.2
0.04421.3
0.08928.9
0.15035.1

Data adapted from a study on the stability of pesticide in water emulsion.[1][2]

Table 2: Effect of Stabilizer Concentration on Droplet Size and Zeta Potential of a 2% Avermectin Emulsion

StabilizerConcentration (%)Mean Droplet Diameter (μm)Zeta Potential (mV)
Arabic Gum 0.0000.25-35.1
0.0280.28-36.2
0.0560.31-37.5
0.0810.35-38.1
0.1110.39-37.8
0.1390.42-37.2
Xanthan Gum 0.0000.25-35.1
0.0110.85-45.3
0.0221.21-51.2
0.0401.53-55.8
0.0891.35-56.1
0.1501.12-56.3

Data adapted from a study on the stability of pesticide in water emulsion.[1][2]

Experimental Protocols

To facilitate reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in agrochemical formulation testing.

Accelerated Storage Stability Test

Objective: To evaluate the physical and chemical stability of an agrochemical formulation under accelerated conditions to predict its shelf-life.

Methodology (based on CIPAC MT 46.3 and EPA guidelines): [3]

  • Sample Preparation: Place a representative sample of the agrochemical formulation in a sealed, commercial-grade container.

  • Storage Conditions: Store the container in a calibrated oven at a constant temperature of 54 ± 2 °C for 14 days.[3]

  • Initial Analysis (Day 0): Before placing the sample in the oven, analyze it for:

    • Active Ingredient (AI) concentration using a validated analytical method (e.g., HPLC, GC).

    • Physical appearance (e.g., color, homogeneity, phase separation).

    • Relevant physical properties (e.g., pH, viscosity, suspensibility).

  • Final Analysis (Day 14): After 14 days, remove the sample from the oven and allow it to cool to room temperature. Re-analyze the sample for the same parameters as in the initial analysis.

  • Data Evaluation: Compare the initial and final analysis results. A stable formulation should show minimal degradation of the active ingredient and no significant changes in its physical properties.

Suspensibility Test

Objective: To determine the ability of a solid active ingredient in a suspension concentrate to remain suspended in water after dilution.

Methodology (based on CIPAC MT 161):

  • Preparation of Suspension: Prepare a 250 mL suspension of the formulation in standard hard water at the recommended dilution rate in a graduated cylinder.

  • Inversion and Standing: Invert the cylinder 30 times and then allow it to stand undisturbed for 30 minutes.

  • Sampling: Carefully siphon off the top 225 mL (9/10ths) of the suspension.

  • Analysis: Determine the concentration of the active ingredient in the remaining 25 mL (1/10th) of the suspension using a validated analytical method.

  • Calculation: Calculate the suspensibility as a percentage using the following formula: Suspensibility (%) = [(mass of AI in the bottom 25 mL) / (initial mass of AI in 250 mL)] x 11.1

Visualizations

Experimental Workflow for Formulation Stability Testing

G cluster_0 Day 0: Initial Analysis cluster_1 Accelerated Storage cluster_2 Day 14: Final Analysis cluster_3 Data Comparison and Evaluation A Sample Formulation B Analyze Active Ingredient Concentration A->B C Assess Physical Properties (pH, Viscosity, Appearance) A->C D Store at 54°C for 14 Days A->D H Compare Day 0 and Day 14 Data B->H C->H E Cool to Room Temperature D->E F Analyze Active Ingredient Concentration E->F G Assess Physical Properties (pH, Viscosity, Appearance) E->G F->H G->H I Determine Formulation Stability H->I

Caption: Workflow for Accelerated Storage Stability Testing.

Logical Relationship of Key Formulation Parameters

G cluster_properties Key Properties Active_Ingredient Active_Ingredient Formulation_Properties Formulation Properties Active_Ingredient->Formulation_Properties Stabilizer Stabilizer (e.g., this compound) Stabilizer->Formulation_Properties Performance Performance Formulation_Properties->Performance Stability Stability Formulation_Properties->Stability Suspensibility Suspensibility Formulation_Properties->Suspensibility Rheology Rheology Formulation_Properties->Rheology

Caption: Interrelationship of components and formulation performance.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Mercaptothiazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-Mercaptothiazoline (CAS No. 96-53-7), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as toxic if swallowed and may cause skin and eye irritation.[1][2] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2]

Personal Protective Equipment (PPE):

Prior to handling this compound for disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection A lab coat or chemical-resistant apron to prevent skin exposure.[1]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or in case of spills where dust may be generated.[1]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be managed as hazardous chemical waste in accordance with all local, regional, and national regulations.[2] Do not empty into drains or release into the environment.[2]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated, clean, and dry waste container as "Hazardous Waste: this compound". The container must be compatible with the chemical and have a tightly sealing lid.[1][3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents and strong bases.[2]

Step 2: Collection of Waste

  • Solid Waste: For solid this compound, carefully sweep up the material, avoiding dust formation, and place it directly into the labeled hazardous waste container.[1][2]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, should also be placed in the designated waste container.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

Step 3: Storage of Waste

  • Container Sealing: Ensure the waste container is tightly closed when not in use to prevent the release of vapors.[1][2]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] This should be a designated hazardous waste accumulation area.

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2][5] These entities are equipped to handle the final disposal through approved methods such as incineration or secure landfilling, in compliance with all regulations.[5][6]

Experimental Protocols Cited

The procedures outlined above are based on standard hazardous waste management protocols and information derived from Safety Data Sheets for this compound. No specific experimental protocols for the treatment or neutralization of this compound in a laboratory setting are recommended without consultation with EHS professionals, due to the potential for hazardous reactions.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling this compound Waste B Wear Appropriate PPE A->B C Identify and Segregate Waste B->C D Label a Dedicated Waste Container C->D E Collect Solid Waste and Contaminated Materials D->E G Securely Seal Waste Container E->G F Triple-Rinse Empty Containers and Collect Rinsate F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (EHS) H->I J End: Compliant Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Mercaptothiazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Mercaptothiazoline, ensuring both personal safety and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed and may cause irritation to the skin and eyes.[1] In the absence of established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs), stringent adherence to safety protocols is crucial to minimize exposure.

Key Hazard Information
Hazard StatementDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Irritation May cause skin irritation.[1]
Eye Irritation May cause eye irritation.[1]
Respiratory Irritation May cause respiratory tract irritation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[3][4][5][6]Protects against skin contact and potential irritation. While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[3][4][5][6]
Eye Protection Chemical safety goggles.[1]Protects eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]Minimizes inhalation of any potential vapors or dust.

Operational Plan for Handling and Disposal

A systematic approach to the handling and disposal of this compound will ensure a safe laboratory environment.

Step-by-Step Handling and Disposal Procedure
  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Dispense this compound carefully to avoid generating dust or splashes.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Spill Management :

    • In the event of a spill, immediately alert others in the vicinity.

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area. Caution : Do not use sodium hypochlorite (B82951) (bleach) for decontamination, as its compatibility with this compound is unknown and could potentially produce hazardous byproducts.[7][8] A mild detergent and water solution is a safer alternative for initial cleaning, followed by a final rinse.

  • Disposal :

    • All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.

    • Collect all waste in clearly labeled, sealed containers.

    • For the final disposal of organosulfur compounds like this compound, incineration in a specialized hazardous waste incinerator is the recommended method to ensure complete destruction.[9]

    • Follow all institutional and local regulations for hazardous waste disposal.

Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill to ensure a rapid and safe resolution.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area (Avoid Bleach) collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercaptothiazoline
Reactant of Route 2
Reactant of Route 2
2-Mercaptothiazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.